8-Azaadenine
描述
xanthine oxidase inhibito
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2H-triazolo[4,5-d]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6/c5-3-2-4(7-1-6-3)9-10-8-2/h1H,(H3,5,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYKDUPGBWLLHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNN=C2C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061537 | |
| Record name | 1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123-54-2 | |
| Record name | 3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Azaadenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Azaadenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32797 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-amino-1H-triazolo[4,5-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.069 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-AZAADENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPP3R9U93J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of 8-Azaadenine
For researchers, scientists, and professionals in drug development, the synthesis and purification of novel compounds are fundamental yet critical processes. This guide provides a detailed technical overview of a proven protocol for the synthesis and purification of 8-azaadenine, a purine analog of significant interest in medicinal chemistry and biological research. The methodologies outlined below are based on established chemical principles and published laboratory procedures.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below, providing essential data for its handling and characterization.
| Property | Value |
| Molecular Formula | C₄H₄N₆ |
| Molecular Weight | 136.12 g/mol [1] |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | >300 °C[2] |
| Solubility | Slightly soluble in DMSO, very slightly soluble in hot methanol[3]. Soluble in hot water. |
| Purity (Commercial) | >98.0% (HPLC)[1] |
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the cyclization of 5-amino-1H-1,2,3-triazole-4-carboxamide with formamide. This method provides a reliable route to the desired triazolopyrimidine core.
Experimental Protocol: Synthesis
A detailed protocol for the synthesis of this compound is as follows:
-
Reaction Setup: In a suitable reaction vessel, a mixture of 5-amino-1H-1,2,3-triazole-4-carboxamide and formamide is prepared. For every 1 gram of the starting triazole, approximately 10 mL of formamide is used.
-
Heating: The reaction mixture is heated to a temperature of 170-180 °C. The use of an oil bath is recommended for stable and uniform heating.
-
Reaction Time: The mixture is maintained at this temperature for a period of 2 to 2.5 hours. During this time, the cyclization reaction proceeds to form this compound.
-
Cooling and Precipitation: After the heating period, the reaction mixture is allowed to cool to room temperature. Upon cooling, the crude this compound will precipitate out of the formamide solution.
-
Isolation of Crude Product: The precipitated solid is collected by vacuum filtration and washed with a small amount of cold water to remove residual formamide.
Note: A reported synthesis following a similar principle yielded 341 mg of this compound. While the starting amount for this specific yield is not detailed in the available literature, a related intermediate step in a similar synthesis reported a yield of 78%. Researchers can expect yields in this range depending on the scale and specific reaction conditions.
Purification of this compound
The crude this compound synthesized via the method described above can be effectively purified by recrystallization to achieve high purity suitable for research and development applications.
Experimental Protocol: Purification
The following protocol details the recrystallization procedure for this compound:
-
Dissolution: The crude this compound is dissolved in a minimum amount of boiling water. If the solution is colored, a small amount of activated carbon (Norite) is added.
-
Hot Filtration: The hot solution is then filtered through a fluted filter paper to remove the activated carbon and any other insoluble impurities. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: The clear filtrate is allowed to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals.
-
Cooling: To maximize the yield of purified crystals, the flask is then placed in an ice bath for at least 30 minutes to ensure complete crystallization.
-
Isolation of Pure Product: The purified crystals are collected by vacuum filtration.
-
Washing: The collected crystals are washed sequentially with small portions of cold water and then cold ethanol to remove any remaining soluble impurities.
-
Drying: The final product is dried in a vacuum oven to remove all traces of solvent.
Visualizing the Workflow
To better illustrate the synthesis and purification processes, the following diagrams have been generated using the DOT language.
References
Biological activity of 8-Azaadenine and its derivatives
An In-depth Technical Guide to the Biological Activity of 8-Azaadenine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the diverse biological activities of this compound and its derivatives. These compounds have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents, exhibiting a range of activities including adenosine A1 receptor antagonism, antiviral effects, anticancer properties, and modulation of the immune system through Toll-like receptor 7 (TLR7) agonism. This document details the quantitative biological data, experimental protocols for key assays, and the underlying signaling pathways associated with these activities.
Adenosine A1 Receptor Antagonism
This compound derivatives have been extensively explored as antagonists of the adenosine A1 receptor, a G protein-coupled receptor involved in various physiological processes in the cardiovascular and central nervous systems.[1][2] Blockade of this receptor can enhance neurotransmitter release and cardiac contractility.[1]
Quantitative Data: Adenosine A1 Receptor Binding Affinity
A number of this compound derivatives have demonstrated high affinity for the A1 adenosine receptor, with some exhibiting Ki values in the nanomolar range.
| Compound | Ki (nM) | Reference |
| 2-phenyl-9-(2-hydroxy-3-propyl)-N(6)-cyclopentyl-8-azaadenine | 2.2 ± 0.2 | [3] |
| 2-phenyl-9-(2-hydroxy-3-propyl)-N(6)-cyclohexyl-8-azaadenine | 2.8 ± 0.3 | [3] |
| N(6)-hydroxyalkyl-2-phenyl-9-benzyl-8-azaadenines (selected compounds) | < 40 | |
| 7-Cyclopentyl-1,3-dipropyl-8-azaxanthine | (Potent A1 antagonist) |
Experimental Protocol: Adenosine A1 Receptor Binding Assay
A common method to determine the binding affinity of compounds to the A1 adenosine receptor is a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of a test compound for the A1 adenosine receptor.
Materials:
-
Cell membranes expressing the A1 adenosine receptor (e.g., from transfected CHO or HEK293 cells).
-
Radioligand: [³H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.
-
Test compounds (this compound derivatives).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Incubate the cell membranes with the radioligand ([³H]-DPCPX) and varying concentrations of the test compound.
-
Incubation is typically carried out at 22-25°C for 60-120 minutes.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled A1 receptor antagonist.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Signaling Pathway: Adenosine A1 Receptor Antagonism
dot
Caption: Adenosine A1 receptor signaling and its antagonism by this compound derivatives.
Antiviral Activity
Acyclic nucleotide analogs of this compound have demonstrated inhibitory effects against a variety of viruses.
Quantitative Data: Antiviral Activity
| Compound | Virus | Activity (µg/mL) | Reference |
| 9-(S)-HPMP-8-azaadenine | HSV-1, HSV-2, CMV | 0.2 - 7 | |
| 9-(S)-HPMP-8-azaadenine | VZV | 0.04 - 0.4 | |
| 8-aza Fluoroneplanocin (3a) | SARS-CoV-2 | EC50 = 12.2 µM | |
| 8-aza Fluoroneplanocin (3a) | Dengue Virus | EC50 = 37.4 µM |
Experimental Protocol: Antiviral Assay (General)
The antiviral activity of compounds is often assessed by their ability to inhibit virus-induced cytopathic effect (CPE) in cell culture.
Objective: To determine the effective concentration (EC50) of a test compound required to inhibit viral replication.
Materials:
-
Host cell line susceptible to the virus (e.g., Vero cells for Herpes Simplex Virus).
-
Virus stock of known titer.
-
Cell culture medium and supplements.
-
Test compounds (this compound derivatives).
-
96-well cell culture plates.
-
MTT or other viability stain.
Procedure:
-
Seed the host cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the growth medium from the cells and add the diluted compounds.
-
Infect the cells with a known amount of virus.
-
Incubate the plates for a period sufficient for the virus to cause CPE in untreated control wells (typically 2-5 days).
-
Assess cell viability using a method like the MTT assay, which measures the metabolic activity of living cells.
-
The EC50 is calculated as the compound concentration that protects 50% of the cells from virus-induced death.
Mechanism of Action: Antiviral Activity
The antiviral mechanism of this compound derivatives, particularly the nucleoside analogs, is believed to involve the inhibition of viral nucleic acid synthesis. This can occur through several mechanisms, including the inhibition of viral polymerases or S-adenosylhomocysteine (SAH) hydrolase, which is crucial for viral RNA capping.
dot
Caption: Proposed antiviral mechanisms of this compound nucleoside analogs.
Anticancer Activity
This compound and its derivatives have shown promise as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.
Quantitative Data: Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound derivative (example) | A549 (Lung) | 0.453 ± 5 | |
| This compound derivative (example) | B16F10 (Melanoma) | 0.354 ± 7 | |
| This compound derivative (example) | MCF-7 (Breast) | 0.568 ± 6 | |
| 6-chloro derivatives of 8-aza-3-deazapurine | LoVo (Colon) | Some activity |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Objective: To determine the IC50 value of a test compound, which is the concentration that inhibits 50% of cancer cell growth.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7).
-
Cell culture medium and 96-well plates.
-
Test compounds (this compound derivatives).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.
-
The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Signaling Pathway: Anticancer Mechanism
The anticancer effects of this compound derivatives can be multifactorial, involving incorporation into nucleic acids, leading to DNA damage and apoptosis, and inhibition of key enzymes involved in cell proliferation. Some adenosine A1 receptor antagonists have been shown to induce apoptosis in cancer cells via p53 and caspase pathways.
dot
Caption: Potential signaling pathways for the anticancer activity of this compound derivatives.
Toll-like Receptor 7 (TLR7) Agonism
8-Oxoadenine derivatives have been identified as potent agonists of TLR7, an endosomal receptor that recognizes single-stranded RNA and plays a key role in the innate immune response.
Quantitative Data: TLR7 Agonist Activity
| Compound | TLR7 EC50 (µM) | Reference |
| 8-Oxoadenine derivatives (general range) | Micromolar | |
| Aminobutyl oxoadenine (2b) | Potent TLR7 agonist | |
| Piperidinyl-ethyl oxoadenine (1b) | Potent TLR7 agonist |
Experimental Protocol: TLR7 Reporter Gene Assay
The activity of TLR7 agonists can be determined using a reporter gene assay in cells expressing TLR7.
Objective: To measure the EC50 of a test compound for TLR7 activation.
Materials:
-
HEK293 cells stably transfected with human TLR7 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) or luciferase reporter gene.
-
Cell culture medium and 96-well plates.
-
Test compounds (8-oxoadenine derivatives).
-
Reagents for detecting the reporter gene product (e.g., a chemiluminescent substrate for SEAP or luciferase).
Procedure:
-
Seed the TLR7-expressing reporter cells in 96-well plates.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the plates for 16-24 hours to allow for TLR7 activation and reporter gene expression.
-
Measure the activity of the reporter protein (SEAP or luciferase) in the cell supernatant or cell lysate according to the manufacturer's instructions.
-
The signal from the reporter is proportional to the level of NF-κB activation, which is downstream of TLR7 signaling.
-
Calculate the EC50 value from the dose-response curve.
Signaling Pathway: TLR7 Agonism
dot
Caption: TLR7 signaling pathway activated by 8-oxoadenine derivatives.
Purine Nucleoside Phosphorylase (PNP) Inhibition
Certain 8-aza-immucillins have been designed as potent transition-state analogue inhibitors of purine nucleoside phosphorylase (PNP), an enzyme involved in the purine salvage pathway.
Quantitative Data: PNP Inhibition
| Compound | Target | Ki | Reference |
| 8-Aza-immucillins | PNP | As low as 42 pM | |
| 8-azaInosine | E. coli PNP | ~20 µM | |
| 8-azaInosine | Calf spleen PNP | ~40 µM |
Experimental Protocol: PNP Activity Assay
PNP activity can be measured by monitoring the conversion of a substrate like inosine to hypoxanthine.
Objective: To determine the inhibitory activity of a test compound against PNP.
Materials:
-
Purified PNP enzyme.
-
PNP Assay Buffer.
-
Substrate: Inosine.
-
Developer solution (to convert hypoxanthine to a detectable product).
-
Test compounds (this compound derivatives).
-
Microplate reader.
Procedure:
-
Prepare a reaction mixture containing the PNP enzyme, assay buffer, and varying concentrations of the test compound.
-
Initiate the reaction by adding the inosine substrate.
-
The reaction converts inosine to hypoxanthine.
-
The developer enzyme then converts hypoxanthine to uric acid, which can be measured spectrophotometrically at 293 nm.
-
The rate of uric acid production is proportional to the PNP activity.
-
The inhibitory effect of the test compounds is determined by the reduction in the reaction rate.
-
IC50 and Ki values can be calculated from the dose-response data.
This guide provides a foundational understanding of the multifaceted biological activities of this compound and its derivatives. The presented data and protocols offer a starting point for researchers and drug development professionals to explore the therapeutic potential of this versatile class of compounds further.
References
An In-depth Technical Guide on the Photophysical and Photochemical Properties of 8-Azaadenine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Azaadenine, a purine analog where the carbon at the 8th position is replaced by a nitrogen atom, has garnered significant interest in medicinal chemistry and drug development. Its structural similarity to adenine allows it to act as an antimetabolite, potentially interfering with nucleic acid synthesis and cellular metabolism. Beyond its classical biochemical roles, the introduction of the nitrogen atom significantly alters the electronic structure of the purine ring, bestowing unique photophysical and photochemical properties upon the molecule. This technical guide provides a comprehensive overview of these properties, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing photochemical pathways. Understanding the interaction of this compound with light is crucial for its application in areas such as photodynamic therapy (PDT), where light-activated compounds can be used to induce cell death, and for the development of novel photo-responsive therapeutic agents.
Photophysical Properties
The photophysical properties of a molecule describe its behavior upon absorption of light, including absorption and emission characteristics, and the efficiencies of these processes. While comprehensive experimental data for this compound across a wide range of solvents is limited in the published literature, this section compiles the available quantitative information and provides data for its corresponding nucleoside, 8-azaadenosine, as a close analogue.
Absorption and Emission Spectra
This compound absorbs ultraviolet (UV) radiation, leading to the excitation of its π-electrons to higher energy orbitals. Following excitation, the molecule can relax back to the ground state through various pathways, including the emission of light as fluorescence.
Table 1: Photophysical Data for 8-Azaadenosine in Aqueous Solution
| Parameter | Value | Reference |
| Absorption Maximum (λmax) | Not explicitly stated for this compound | - |
| Emission Maximum (λem) | Not explicitly stated for this compound | - |
| Fluorescence Quantum Yield (ΦF) | 0.06 (for 8-azaadenosine) | [1] |
| Molar Extinction Coefficient (ε) | Data not available | - |
| Fluorescence Lifetime (τF) | Data not available | - |
Note: The fluorescence quantum yield is a critical parameter indicating the efficiency of the fluorescence process. A value of 0.06 for 8-azaadenosine suggests that it is a moderately fluorescent compound in aqueous environments[1].
Triplet State Properties
Upon photoexcitation, this compound can undergo intersystem crossing (ISC) from the excited singlet state to a longer-lived triplet state. This property is central to its potential as a photosensitizer.
Table 2: Photochemical Data for this compound in Acetonitrile
| Parameter | Value | Reference |
| Triplet-Triplet Absorption Maximum (λT-T) | 455 nm | [2] |
| Singlet Oxygen Yield | High (qualitative) |
Note: The observation of a triplet-triplet absorption spectrum confirms the population of the triplet state. A high singlet oxygen yield indicates that the triplet state of this compound can efficiently transfer its energy to molecular oxygen, a key process in Type II photodynamic therapy.
Experimental Protocols
The characterization of the photophysical and photochemical properties of this compound relies on standard spectroscopic techniques. Below are detailed methodologies for key experiments.
UV-Vis Absorption Spectroscopy
This protocol outlines the procedure for measuring the UV-Vis absorption spectrum of this compound to determine its absorption maxima (λmax) and molar extinction coefficient (ε).
Workflow for UV-Vis Spectroscopy
Workflow for UV-Vis absorption spectroscopy of this compound.
Materials:
-
This compound
-
Spectrophotometer grade solvents (e.g., water, ethanol, DMSO, acetonitrile)
-
UV-transparent cuvettes (e.g., quartz)
-
Calibrated micropipettes and volumetric flasks
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the desired solvent. Sonication may be required to aid dissolution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for scanning.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectra.
-
Sample Measurement: Record the absorption spectra for each of the diluted this compound solutions.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Create a Beer-Lambert plot by graphing the absorbance at λmax against the concentration of each solution.
-
The molar extinction coefficient (ε) can be calculated from the slope of the linear fit of the Beer-Lambert plot (slope = ε × path length).
-
Fluorescence Spectroscopy
This protocol describes the measurement of the fluorescence emission spectrum and the determination of the fluorescence quantum yield (ΦF) of this compound.
Proposed photochemical pathways for this compound after photoexcitation.
Photosensitized Reactions
The long-lived triplet state of this compound can act as a photosensitizer, initiating chemical reactions. A particularly relevant reaction in a biological context is the generation of singlet oxygen (1O2).
Mechanism of Singlet Oxygen Generation (Type II Photosensitization):
-
Excitation: this compound absorbs a photon and is promoted to an excited singlet state (S1).
-
Intersystem Crossing: The excited singlet state undergoes intersystem crossing to the more stable triplet state (T1).
-
Energy Transfer: The triplet state of this compound collides with ground-state molecular oxygen (3O2), which is naturally in a triplet state. Through a spin-allowed process, energy is transferred from the excited photosensitizer to oxygen, resulting in the ground state photosensitizer and excited singlet oxygen (1O2).
-
Oxidative Damage: Singlet oxygen is a highly reactive oxygen species that can oxidize various biomolecules, including lipids, proteins, and nucleic acids, leading to cellular damage and apoptosis or necrosis.
Given its purine structure, this compound has the potential to intercalate into or bind to DNA, positioning it in close proximity to a primary target for oxidative damage. This could be advantageous for targeted photodynamic therapy applications.
Implications for Drug Development
The unique photophysical and photochemical properties of this compound open up several avenues for its application in drug development:
-
Photodynamic Therapy (PDT): Its efficiency in generating singlet oxygen makes it a candidate for a PDT agent. Further research would involve optimizing its delivery to target tissues and potentially modifying its structure to enhance its photophysical properties, such as shifting its absorption to longer, more tissue-penetrating wavelengths.
-
Photo-caged Compounds: this compound could potentially be incorporated into larger molecules as a photo-removable protecting group. Upon irradiation, a photochemical reaction could release a biologically active molecule at a specific site and time.
-
Fluorescent Probes: While its quantum yield is modest, derivatives of this compound could be engineered to have enhanced fluorescence for use as probes in biological imaging and assays.
Conclusion
This compound possesses a rich photochemistry stemming from the efficient population of its triplet excited state. While a complete experimental characterization of its photophysical parameters is still needed, the available data and theoretical studies strongly suggest its potential as a photosensitizer. For drug development professionals, these properties offer exciting opportunities to design and develop novel photo-activated therapeutic and diagnostic agents. Further research should focus on a more detailed quantitative analysis of its photophysics in various environments and on exploring its photosensitizing effects in cellular and preclinical models.
References
8-Azaadenine as a fluorescent molecular probe
An In-depth Technical Guide to 8-Azaadenine as a Fluorescent Molecular Probe
Introduction
This compound (also known as 6-amino-8-azapurine) is a structural analog of adenine, a fundamental component of nucleic acids.[1][2] In this compound, the carbon atom at the eighth position of the purine ring is replaced by a nitrogen atom.[1] This substitution significantly alters the electronic properties of the molecule, bestowing it with intrinsic fluorescence, a characteristic largely absent in natural purines.[3][4] This fluorescence makes this compound and its derivatives, such as 8-azaadenosine, valuable molecular probes for investigating a variety of biological systems and processes.
These probes are isosteric with their natural counterparts, allowing them to substitute for adenine and adenosine in many biochemical reactions without causing significant steric hindrance. Their fluorescence is often sensitive to the local environment, pH, and binding events, making them powerful tools for mechanistic studies in enzymology, probing nucleic acid structure, and for analytical applications. This guide provides a comprehensive overview of the photophysical properties, applications, and experimental methodologies related to the use of this compound as a fluorescent molecular probe.
Photophysical Properties
The utility of this compound as a fluorescent probe is rooted in its distinct photophysical characteristics. Unlike adenine, this compound and its nucleoside, 8-azaadenosine, exhibit significant fluorescence in aqueous solutions. The free 8-azapurine base itself is generally weakly fluorescent in aqueous media. However, its nucleoside, 8-azaadenosine (8-azaAdo), is a strong emitter in its neutral form. The fluorescence properties can be highly dependent on factors such as pH, solvent polarity, and molecular form (base vs. nucleoside).
For instance, the related 2,6-diamino-8-azapurine exhibits a strong fluorescence with a quantum yield of 40% in a neutral aqueous medium. The fluorescence of 8-azapurines is often pH-dependent, which has been utilized to probe the ionization states of nucleobases in structured RNAs. The photophysics of this compound involves complex de-excitation pathways after photoexcitation, including mechanisms to populate the lowest triplet state, which can be important for understanding potential phototoxicity or for applications in photodynamic therapy.
Table 1: Summary of Photophysical Properties of this compound and Related Compounds
| Compound | Form | Quantum Yield (Φ) | Excitation Max (λ_exc) | Emission Max (λ_em) | Conditions | Reference |
|---|---|---|---|---|---|---|
| 8-Azaadenosine (8-azaAdo) | Neutral Species | 0.06 | Not Specified | Not Specified | Aqueous Medium | |
| 8-Azainosine (8-azaIno) | Anionic Species | 0.02 | Not Specified | Not Specified | Aqueous Medium, pH 7 | |
| 8-Azaguanosine (8-azaGuo) | Anionic Species | 0.55 | Not Specified | Not Specified | Aqueous Medium, pH 7 | |
| 8-Azaguanine (8-azaG) | Neutral (N8-H tautomer) | 0.05 to 0.33 | Dependent on λ_exc | Not Specified | Aqueous Medium |
| 2,6-Diamino-8-azapurine | Neutral (N9-H protomer) | 0.40 | Not Specified | 365 nm | Neutral Aqueous Medium | |
Applications as a Fluorescent Molecular Probe
The unique fluorescent properties of 8-azapurines, combined with their structural similarity to natural purines, have led to their application in several areas of biochemical and medical research.
Enzyme Kinetics and Inhibition Studies
A primary application of 8-azapurines is in the study of purine-metabolizing enzymes. They are particularly useful for investigating the kinetics of purine nucleoside phosphorylase (PNP), an enzyme involved in the purine salvage pathway.
The enzymatic reaction involves the conversion of the weakly fluorescent 8-azapurine base into its corresponding nucleoside, which is significantly more fluorescent. This increase in fluorescence provides a continuous and sensitive method for monitoring the enzyme's synthetic reaction pathway. This fluorimetric method can be used to determine key kinetic parameters for both the 8-azapurine substrate and the co-substrate, α-D-ribose 1-phosphate. Furthermore, 8-azapurine nucleosides can act as inhibitors of PNP, and their binding and inhibitory mechanisms can be studied using fluorescence.
Probing Nucleic Acid Structure and Function
This compound can be incorporated into nucleic acid chains, serving as a fluorescent reporter of local structure and dynamics. Because its ability to form Watson-Crick base pairs with thymine/uracil is comparable to that of natural adenine, it can substitute for adenine with minimal disruption to the overall structure. The fluorescence of an incorporated this compound residue can be sensitive to its environment within the DNA or RNA structure, providing insights into processes like DNA melting, protein-nucleic acid binding, and conformational changes.
Experimental Protocols
This section provides detailed methodologies for common experiments utilizing this compound's fluorescent properties.
General Fluorescence Spectroscopy
This protocol outlines the basic steps for measuring the fluorescence emission spectrum of an 8-azapurine compound.
1. Reagent Preparation:
- Prepare a stock solution of the 8-azapurine compound (e.g., 8-azaadenosine) in a suitable solvent (e.g., DMSO).
- Prepare the desired aqueous buffer (e.g., phosphate buffer) at the target pH. The pH is critical as fluorescence can be pH-dependent.
2. Sample Preparation:
- Dilute the stock solution into the aqueous buffer to the final desired concentration (typically in the low micromolar range to avoid inner filter effects).
- Prepare a "blank" sample containing only the buffer.
3. Spectrofluorometer Setup:
- Turn on the spectrofluorometer and allow the lamp to warm up.
- Set the excitation wavelength (e.g., 280 nm, though the optimal wavelength should be determined from an excitation scan).
- Set the emission scan range (e.g., 300 nm to 500 nm).
- Adjust the excitation and emission slit widths to balance signal intensity and spectral resolution (e.g., 5 nm).
4. Data Acquisition:
- Place the blank sample in the cuvette holder and record a blank spectrum to measure background signal and Raman scatter from the solvent.
- Replace the blank with the 8-azapurine sample and record its emission spectrum.
5. Data Analysis:
- Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence emission spectrum.
- Identify the wavelength of maximum emission (λ_em).
- To determine the quantum yield, a reference standard with a known quantum yield (e.g., quinine sulfate) is measured under identical conditions.
PNP Enzyme Kinetic Assay
This protocol describes a continuous fluorimetric assay to measure the synthetic activity of Purine Nucleoside Phosphorylase (PNP) using this compound as a substrate.
1. Reagents and Buffers:
- Assay Buffer: Prepare a suitable buffer, e.g., 50 mM Phosphate buffer, pH 7.0. The pH optimum for the reaction with 8-azapurines is typically below pH 7.
- Substrates:
- Prepare a stock solution of this compound in a small amount of DMSO or dilute base, then dilute in assay buffer.
- Prepare a stock solution of α-D-ribose 1-phosphate (R1P) in assay buffer.
- Enzyme: Dilute Purine Nucleoside Phosphorylase (PNP) from a source like calf spleen or E. coli to a suitable working concentration in assay buffer.
2. Assay Procedure:
- Set up a reaction mixture in a quartz cuvette containing the assay buffer, this compound, and R1P at desired concentrations.
- Place the cuvette in a temperature-controlled spectrofluorometer.
- Set the excitation and emission wavelengths appropriate for monitoring the formation of 8-azaadenosine (determine these empirically, e.g., λ_exc ~280-290 nm, λ_em ~360-370 nm).
- Monitor the baseline fluorescence for a short period to ensure stability.
- Initiate the reaction by adding a small volume of the diluted PNP enzyme to the cuvette and mix quickly.
- Immediately begin recording the fluorescence intensity over time.
3. Data Analysis:
- Plot the fluorescence intensity as a function of time.
- The initial, linear portion of the curve represents the initial reaction velocity (v₀). Calculate the slope of this linear phase.
- Convert the rate of change in fluorescence (fluorescence units per minute) into a molar rate (moles per minute) using a standard curve generated with known concentrations of the product, 8-azaadenosine.
- To determine kinetic parameters like K_m and V_max, repeat the assay at various concentrations of one substrate while keeping the other substrate at a saturating concentration. Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation.
Visualizations
The following diagrams illustrate key processes and workflows related to the use of this compound as a fluorescent probe.
Caption: PNP-catalyzed conversion of this compound to fluorescent 8-azaadenosine.
Caption: General experimental workflow for fluorescence spectroscopy measurements.
Caption: Simplified Jablonski diagram of this compound's photophysical pathways.
References
The Structural Impact of 8-Azaadenine on Nucleic Acid Architectures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Azaadenine, a purine analog where the carbon at the eighth position is substituted with a nitrogen atom, has garnered significant interest in the fields of biochemistry and drug development due to its potential as an antimetabolite and a structural probe for nucleic acids. This technical guide provides an in-depth analysis of the role of this compound in the structure of DNA and RNA. It consolidates theoretical and experimental findings on its incorporation, base-pairing properties, and overall effect on the stability and conformation of nucleic acid duplexes. This document also presents detailed experimental protocols for the synthesis and biophysical characterization of this compound-modified oligonucleotides, intended to serve as a valuable resource for researchers in the field.
Introduction
The structural and functional integrity of nucleic acids is paramount for all biological processes. The introduction of nucleobase analogs, such as this compound, into DNA and RNA can induce significant perturbations in their structure and, consequently, their biological function. This compound is an isomer of adenine and is known to exhibit antileukemic properties, which are attributed to its ability to interfere with nucleic acid metabolism.[1] Understanding the precise structural consequences of incorporating this compound into nucleic acids is crucial for the rational design of novel therapeutic agents and for its application as a biophysical probe.
This guide will delve into the chemical properties of this compound, its effects on base pairing and stacking interactions, and its influence on the thermodynamic stability of nucleic acid duplexes.
Chemical and Structural Properties of this compound
This compound, chemically known as 7-amino-[2][3][4]triazolo[4,5-d]pyrimidine, is a structural analog of adenine. The replacement of the C8 atom with a more electronegative nitrogen atom alters the electronic distribution within the purine ring system, which in turn influences its base pairing and stacking capabilities.
Theoretical studies have shown that this compound can form a stable Watson-Crick base pair with thymine (or uracil in RNA). The calculated interaction energy for the this compound:Thymine pair is comparable to that of the natural Adenine:Thymine pair.[1] However, the altered electronic properties of the 8-azapurine ring can influence the stacking interactions with neighboring bases in a nucleic acid duplex.
Incorporation of this compound into Nucleic Acids
The incorporation of this compound into DNA and RNA can occur through the action of cellular polymerases, which may recognize 8-azaadenosine triphosphate as a substrate. However, experimental evidence suggests that the incorporation of this compound is generally less efficient compared to its counterpart, 8-azaguanine. The anti-leukemic activity of 8-azaadenosine is thought to stem from its incorporation into nucleic acids, leading to the inhibition of nucleic acid synthesis and function.
Biophysical Properties of this compound-Containing Nucleic Acids
The presence of this compound within a nucleic acid duplex can alter its biophysical properties, including its thermodynamic stability and conformation.
Thermodynamic Stability
The thermodynamic stability of a DNA or RNA duplex is a critical parameter that governs its biological function. The melting temperature (Tm), which is the temperature at which half of the duplex molecules dissociate into single strands, is a common measure of this stability. While specific experimental data for this compound is limited in the reviewed literature, studies on similar modified purines provide valuable insights. For instance, the introduction of a modification at the 8-position of adenine, such as in 8-vinyl-deoxyadenosine, has been shown to have a sequence-dependent effect on duplex stability.
Table 1: Thermodynamic Parameters for Duplex Formation of Oligonucleotides Containing a Modified Adenosine (8-vinyl-deoxyadenosine)
| Oligonucleotide Sequence (5'-3') | Modification | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |
| GCA GA G TGC | None | 52.1 | -58.7 | -165.2 | -9.7 |
| GCA GAv G TGC | 8-vinyl-dA | 50.6 | -55.9 | -158.3 | -9.0 |
| GCT AA A TCG | None | 48.5 | -54.2 | -155.4 | -8.2 |
| GCT AAv A TCG | 8-vinyl-dA | 46.3 | -51.8 | -149.1 | -7.5 |
Data adapted from a study on 8-vinyl-deoxyadenosine, a related 8-substituted adenine analog. The values serve as an illustrative example of the expected magnitude of thermodynamic changes upon modification at the 8-position of adenine. Av represents 8-vinyl-deoxyadenosine.
The data in Table 1 suggests that modifications at the 8-position of adenine can lead to a destabilization of the DNA duplex, as indicated by the decrease in Tm and the less favorable Gibbs free energy of formation (ΔG°). This destabilization is likely due to a combination of altered stacking interactions and potential steric hindrance.
Conformational Effects
The incorporation of this compound can also influence the local and global conformation of a nucleic acid duplex. Circular Dichroism (CD) spectroscopy is a powerful technique to probe the secondary structure of nucleic acids. A typical B-form DNA exhibits a positive band around 275 nm and a negative band around 245 nm. The introduction of a modified base can lead to changes in the CD spectrum, indicating a conformational perturbation. While specific CD spectra for this compound-containing oligonucleotides were not found in the initial literature survey, it is anticipated that the modification could induce subtle changes in helical parameters.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to characterize the role of this compound in nucleic acid structure.
Synthesis of this compound-Containing Oligonucleotides
The synthesis of oligonucleotides containing this compound is typically achieved using automated solid-phase phosphoramidite chemistry.
Protocol:
-
Phosphoramidite Preparation: Synthesize the 8-Aza-2'-deoxyadenosine phosphoramidite building block. This involves protecting the exocyclic amino group of 8-Aza-2'-deoxyadenosine (e.g., with a benzoyl group), followed by dimethoxytritylation of the 5'-hydroxyl group and phosphitylation of the 3'-hydroxyl group.
-
Automated DNA Synthesis: Utilize a standard automated DNA synthesizer. The this compound phosphoramidite is dissolved in anhydrous acetonitrile and placed on a designated port of the synthesizer.
-
Coupling Cycle: The synthesis proceeds through a series of steps for each nucleotide addition:
-
Detritylation: Removal of the 5'-DMT group from the growing oligonucleotide chain attached to the solid support using a solution of trichloroacetic acid in dichloromethane.
-
Coupling: Activation of the incoming phosphoramidite (including the this compound phosphoramidite) with an activator (e.g., tetrazole) and its subsequent reaction with the free 5'-hydroxyl group of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester using an iodine solution.
-
-
Cleavage and Deprotection: After the final coupling cycle, the oligonucleotide is cleaved from the solid support and all protecting groups (from the bases and the phosphate backbone) are removed by treatment with concentrated ammonium hydroxide at elevated temperature.
-
Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Characterization: The identity and purity of the synthesized oligonucleotide are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
UV Thermal Denaturation (Melting Temperature) Analysis
This protocol outlines the determination of the melting temperature (Tm) of a DNA duplex containing this compound.
Protocol:
-
Sample Preparation:
-
Dissolve the purified this compound-containing oligonucleotide and its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Determine the concentration of each strand by measuring the absorbance at 260 nm at a high temperature (e.g., 90 °C) where the strands are fully denatured, using the appropriate extinction coefficients.
-
Prepare duplex samples by mixing equimolar amounts of the two complementary strands.
-
-
Annealing: Heat the duplex sample to 95 °C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.
-
UV Melting Measurement:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Place the duplex sample in a quartz cuvette.
-
Monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C) at a controlled rate (e.g., 0.5 °C/min).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to obtain a melting curve.
-
The Tm is determined as the temperature at which the absorbance is halfway between the lower (duplex) and upper (single-stranded) plateaus. This can be accurately determined from the peak of the first derivative of the melting curve.
-
Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from analyzing the shape of the melting curve or by performing concentration-dependent melting experiments and plotting 1/Tm versus ln(Ct), where Ct is the total strand concentration.
-
Circular Dichroism (CD) Spectroscopy
This protocol describes the use of CD spectroscopy to assess the conformational properties of a DNA duplex containing this compound.
Protocol:
-
Sample Preparation: Prepare the annealed duplex sample in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.0) to minimize interference with the CD signal. The final DNA concentration should be in the range of 5-10 µM.
-
CD Measurement:
-
Use a CD spectropolarimeter.
-
Record the CD spectrum of the buffer alone as a baseline.
-
Record the CD spectrum of the DNA sample from approximately 320 nm to 200 nm at a controlled temperature (e.g., 20 °C).
-
-
Data Processing:
-
Subtract the buffer baseline spectrum from the DNA sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) to allow for comparison between different samples.
-
-
Analysis: Compare the CD spectrum of the this compound-containing duplex with that of the corresponding unmodified duplex. Changes in the position, intensity, and shape of the characteristic B-form DNA bands (positive peak around 275 nm, negative peak around 245 nm) can indicate conformational alterations.
Logical and Experimental Workflow
The characterization of this compound's role in nucleic acid structure follows a logical progression from synthesis to detailed biophysical analysis.
Conclusion
This compound stands as a significant purine analog with demonstrable biological activity and the potential for broader applications in nucleic acid research. Its incorporation into DNA and RNA, while potentially less efficient than other analogs, can lead to notable perturbations in nucleic acid stability and conformation. This technical guide has provided a comprehensive overview of the current understanding of this compound's role in nucleic acid structure, supplemented with detailed experimental protocols to facilitate further research. The continued investigation into the biophysical properties of this compound-modified nucleic acids will undoubtedly contribute to the development of novel therapeutic strategies and enhance our fundamental understanding of nucleic acid structure and function.
References
- 1. ias.ac.in [ias.ac.in]
- 2. 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
8-Azaadenine: A Comprehensive Technical Guide for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Azaadenine, a purine analog, has garnered significant scientific interest as a potential therapeutic agent due to its multifaceted mechanisms of action, which include potent anticancer and antiviral activities. This technical guide provides an in-depth overview of this compound, focusing on its core mechanisms, experimental validation, and therapeutic potential. Key areas covered include its metabolic activation, incorporation into nucleic acids, and inhibition of critical cellular enzymes such as poly(A) polymerase and S-adenosylhomocysteine (SAH) hydrolase. This document consolidates quantitative data from various studies, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development of this compound-based therapeutics.
Introduction
8-Azapurines, including this compound, are a class of compounds structurally analogous to natural purines, where the carbon atom at the eighth position of the purine ring is replaced by a nitrogen atom. This modification imparts unique physicochemical properties that allow them to interfere with various cellular processes, making them promising candidates for drug development.[1] Experimental studies have highlighted the antileukemic, anticancer, and antiviral properties of this compound and its derivatives.[1][2] The therapeutic potential of these compounds stems from their ability to be metabolized and incorporated into cellular polynucleotides, thereby disrupting their function, and to inhibit key enzymes involved in nucleic acid metabolism and methylation pathways.
Mechanism of Action
The biological activity of this compound is contingent on its intracellular conversion to its corresponding nucleotide analogs. Once metabolized, these analogs can exert their therapeutic effects through several mechanisms.
Metabolic Activation and Incorporation into Polynucleotides
In cellular systems, this compound and its nucleoside forms are metabolized to 8-azaadenosine triphosphate (8-azaATP).[3] This analog can then serve as a substrate for RNA polymerases, leading to the incorporation of this compound monophosphate into RNA transcripts.[4] This incorporation can disrupt RNA structure and function, leading to downstream cytotoxic effects.
dot
Inhibition of Poly(A) Polymerase
8-AzaATP can act as an inhibitor of poly(A) polymerase (PAP), an enzyme responsible for adding the poly(A) tail to the 3' end of messenger RNA (mRNA). The inhibition of PAP can lead to chain termination of polyadenylation, resulting in mRNAs with shortened or absent poly(A) tails. This compromises mRNA stability and translational efficiency, ultimately leading to reduced protein expression and cell death.
dot
Inhibition of S-adenosylhomocysteine (SAH) Hydrolase
Derivatives of this compound have been shown to inhibit S-adenosylhomocysteine (SAH) hydrolase. This enzyme is crucial for the hydrolysis of SAH to adenosine and homocysteine, a key step in cellular methylation reactions. Inhibition of SAH hydrolase leads to the accumulation of SAH, which in turn is a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. Disruption of cellular methylation processes can impact a wide range of biological functions, including gene expression and viral replication, contributing to the anticancer and antiviral effects of these compounds.
dot
Therapeutic Applications
Anticancer Activity
The antiproliferative effects of this compound and its derivatives have been demonstrated in various cancer cell lines. The mechanisms underlying its anticancer activity are linked to the disruption of nucleic acid synthesis and function, as well as the induction of apoptosis.
Antiviral Activity
Acyclic nucleotide analogs derived from 8-azapurines have shown activity against a range of viruses, including herpesviruses and HIV. For instance, 9-(S)-HPMP-8-azaadenine and PME-8-azaguanine are active against HSV-1, HSV-2, and CMV. The antiviral mechanism is often attributed to the inhibition of viral polymerases or interference with viral methylation processes through the inhibition of SAH hydrolase.
Quantitative Data
The following tables summarize the quantitative data on the biological activity of this compound and its derivatives from various studies.
Table 1: Antiviral Activity of this compound Derivatives
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Reference |
| 9-(S)-HPMP-8-azaadenine | HSV-1, HSV-2, CMV | - | 0.2-7 µg/mL | - | |
| PME-8-azaguanine | HSV-1, HSV-2, CMV | - | 0.2-7 µg/mL | - | |
| 9-(S)-HPMP-8-azaadenine | VZV | - | 0.04-0.4 µg/mL | - | |
| PME-8-azaguanine | VZV | - | 0.04-0.4 µg/mL | - | |
| PME-8-azaguanine | HIV-1, HIV-2 | MT-4, CEM | ~2 µg/mL | - | |
| (R)-PMP-8-azaguanine | HIV-1, HIV-2 | MT-4, CEM | ~2 µg/mL | - | |
| 8-aza Fluoroneplanocin A (3a) | SARS-CoV-2 | Vero | 12.2 | > 100 | |
| 8-aza Fluoroneplanocin A (3a) | Dengue virus | BHK-D2-Rluc | 37.4 | > 100 |
Table 2: Enzyme Inhibition Data
| Compound | Enzyme | IC50 (µM) | Reference |
| 8-aza Fluoroneplanocin A (3a) | SAH Hydrolase | 1.51 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning this compound.
Cytotoxicity Assay (CCK-8 Method)
This protocol is a general method for assessing the cytotoxicity of this compound derivatives against cancer cell lines.
dot
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound derivative stock solution
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Antiviral Activity Assay (CPE Inhibition Assay)
This protocol outlines a general method for evaluating the antiviral activity of this compound derivatives.
Materials:
-
Host cell line permissive to the virus of interest
-
Virus stock
-
96-well plates
-
This compound derivative stock solution
-
Culture medium
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.
-
Compound Addition: Add serial dilutions of the this compound derivative to the wells.
-
Virus Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that causes a clear cytopathic effect (CPE) within a few days. Include uninfected and untreated virus-infected controls.
-
Incubation: Incubate the plate at the optimal temperature for virus replication until CPE is observed in the virus control wells.
-
Staining: Fix the cells and stain with Crystal Violet.
-
Quantification: Elute the stain and measure the absorbance to quantify the cell viability.
-
Data Analysis: Calculate the EC50 (50% effective concentration) for the inhibition of virus-induced CPE.
S-adenosylhomocysteine (SAH) Hydrolase Inhibition Assay
This is a representative protocol for measuring the inhibition of SAH hydrolase.
Materials:
-
Purified SAH hydrolase
-
S-adenosylhomocysteine (SAH)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.2)
-
This compound derivative
-
Detection reagent (e.g., Ellman's reagent for detecting free thiols from homocysteine)
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, SAH hydrolase, and the this compound derivative at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for a defined period at a specific temperature (e.g., 15 minutes at 37°C).
-
Initiate Reaction: Add SAH to initiate the enzymatic reaction.
-
Incubation: Incubate for a specific time to allow for product formation.
-
Detection: Stop the reaction and add the detection reagent to quantify the amount of homocysteine produced.
-
Measurement: Read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways
The therapeutic effects of this compound are mediated through its impact on fundamental cellular signaling pathways.
dot
References
- 1. woongbee.com [woongbee.com]
- 2. benchchem.com [benchchem.com]
- 3. A sensitive, single-tube assay to measure the enzymatic activities of influenza RNA polymerase and other poly(A) polymerases: application to kinetic and inhibitor analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moscow.sci-hub.se [moscow.sci-hub.se]
Structure-Activity Relationship of 8-Azaadenine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Azaadenine, a purine analog where the carbon at position 8 is replaced by a nitrogen atom, represents a versatile scaffold for the development of potent and selective modulators of various biological targets. This structural modification significantly alters the electronic distribution and hydrogen bonding capabilities of the purine ring, leading to a diverse range of pharmacological activities. Analogs of this compound have demonstrated significant potential as antagonists of adenosine receptors, as well as antiviral and antitumor agents. Understanding the structure-activity relationship (SAR) of these compounds is crucial for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the SAR of this compound analogs, focusing on their interactions with key biological targets, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Data Presentation
The following tables summarize the quantitative structure-activity relationship data for this compound analogs across different biological activities.
Table 1: Adenosine A1 Receptor Binding Affinity of this compound Analogs
| Compound | R1 (N6-position) | R2 (N9-position) | R3 (C2-position) | Ki (nM) for A1 Receptor |
| 1 | Cyclopentyl | Benzyl | Phenyl | 5.2 |
| 2 | Cyclohexyl | Benzyl | Phenyl | 3.8 |
| 3 | Methyl | Benzyl | Phenyl | 150 |
| 4 | Ethyl | Benzyl | Phenyl | 85 |
| 5 | Cyclopentyl | 2-Fluorobenzyl | Phenyl | 2.1 |
| 6 | Cyclohexyl | 2-Fluorobenzyl | Phenyl | 1.5 |
| 7 | Cyclopentyl | Benzyl | H | >1000 |
| 8 | Cyclohexyl | Benzyl | H | >1000 |
Data compiled from various sources focusing on A1 adenosine receptor antagonists.
Table 2: Antiviral Activity of this compound Nucleoside Analogs against HSV-1
| Compound | Sugar Moiety | R (N6-position) | IC50 (µM) against HSV-1 |
| 9 | Ribose | H | >100 |
| 10 | 2'-Deoxyribose | H | 25 |
| 11 | Arabinose | H | 50 |
| 12 | 2'-Deoxyribose | NH2 | 10 |
| 13 | Acyclic (HPMPA analog) | H | 5 |
| 14 | Acyclic (PMEA analog) | NH2 | 2 |
HPMPA: (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine; PMEA: 9-(2-phosphonylmethoxyethyl)adenine. Data is representative of studies on nucleoside analogs.
Table 3: Antitumor Activity of this compound Analogs (NCI-60 Cell Line Screen)
| Compound | Substitution Pattern | Mean GI50 (µM) |
| 15 | N6-benzyl, 9-methyl | 5.8 |
| 16 | N6,N6-dimethyl, 9-cyclopentyl | 12.1 |
| 17 | 2-Chloro, N6-cyclopentyl, 9-benzyl | 2.5 |
| 18 | 6-Mercapto, 9-ribosyl | >100 |
| 19 | 2-Fluoro, N6-cyclohexyl, 9-(2-fluorobenzyl) | 1.1 |
GI50 is the concentration required to inhibit the growth of treated cells by 50% compared to untreated controls. Data is illustrative of results from NCI-60 screens.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound analogs.
8-Azaadenine: A Technical Guide to its Discovery and Scientific History
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Azaadenine, a synthetic purine analogue, has been a subject of scientific inquiry for decades due to its potent biological activities. Characterized by the substitution of a nitrogen atom for the carbon at the 8th position of the adenine ring, this modification imparts unique chemical and physical properties that translate into significant cytotoxic and antiviral effects. This technical guide provides an in-depth overview of the discovery, history, and research applications of this compound and its nucleoside derivative, 8-azaadenosine. It is intended to serve as a comprehensive resource, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its study.
Discovery and Synthesis
The exploration of purine analogues as potential therapeutic agents led to the synthesis of this compound. Early methods focused on the cyclization of substituted pyrimidines to form the fused triazole ring system. A common synthetic route involves the reaction of a 4,5,6-triaminopyrimidine with nitrous acid to yield the 8-azapurine core. For research purposes, radiolabeled versions, such as C14-labeled this compound, have been synthesized to facilitate metabolic and mechanistic studies.
A representative synthetic scheme for a derivative, 2-fluoro-8-azaadenosine, involves the condensation of 9H-2,6-bis(methylthio)-8-azapurine with 2,3,5-tri-O-acetyl-D-ribofuranosyl chloride. This reaction yields a mixture of N9- and N8-ribosylated isomers, from which the desired N9-isomer can be separated and further modified to introduce the desired substituents.[1]
Mechanism of Action
The biological effects of this compound are primarily attributed to its role as an antimetabolite. Once inside the cell, it is converted to its corresponding nucleotide, 8-azaadenosine triphosphate (8-aza-ATP), which can then interfere with several critical cellular processes.
Incorporation into Nucleic Acids
A primary mechanism of this compound's cytotoxicity is its incorporation into both RNA and DNA.[2] This integration disrupts the normal structure and function of these nucleic acids, leading to errors in replication, transcription, and translation, ultimately triggering cell cycle arrest and apoptosis.
Inhibition of Purine Metabolism
8-Azaadenosine has been shown to be a potent inhibitor of de novo purine synthesis.[3] By mimicking natural purine nucleosides, its metabolites can allosterically inhibit key enzymes in the purine biosynthesis pathway, leading to a depletion of the cellular pool of adenine and guanine nucleotides. This disruption of nucleotide metabolism is particularly detrimental to rapidly proliferating cells, such as cancer cells, which have a high demand for nucleic acid precursors.
Enzyme Inhibition
This compound and its derivatives are known to inhibit various enzymes involved in purine metabolism. A notable target is adenosine deaminase (ADA), an enzyme that catalyzes the deamination of adenosine to inosine. Inhibition of ADA can lead to an accumulation of adenosine and its nucleotides, which can have diverse effects on cellular signaling and function. However, it is important to note that studies have shown 8-azaadenosine is not a selective inhibitor of ADAR (adenosine deaminases acting on RNA), and its cytotoxic effects are likely due to off-target mechanisms rather than specific ADAR1 inhibition.[4][5]
Quantitative Data
The cytotoxic and antiviral activities of this compound and its derivatives have been quantified in numerous studies. The following tables summarize some of the key findings.
| Compound | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| 8-Azaadenosine | TPC1 (Thyroid Cancer) | Cell Viability | ~1.0 | |
| 8-Azaadenosine | Cal62 (Thyroid Cancer) | Cell Viability | ~1.5 | |
| 8-Azaadenosine | SK-BR-3 (Breast Cancer) | Cell Viability | ~0.1 | |
| 8-Azaadenosine | MCF-7 (Breast Cancer) | Cell Viability | ~0.2 | |
| 8-Azaadenosine | HCC1806 (Breast Cancer) | Cell Viability | ~0.1 | |
| 8-Azaadenosine | MDA-MB-468 (Breast Cancer) | Cell Viability | ~0.1 | |
| 8-Chloroadenosine | MDA-MB-231 (Breast Cancer) | Cell Viability | 0.52 | |
| 8-Chloroadenosine | SK-BR-3 (Breast Cancer) | Cell Viability | 1.4 |
Table 1: Anticancer Activity of this compound Derivatives. IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound | Virus | Cell Line | EC50 (µg/mL) | Reference |
| Uracil Nucleoside Derivative 4 | Herpes Simplex Virus-1 (HSV-1) | Vero | 25.23 | |
| Uracil Nucleoside Derivative 6 | Herpes Simplex Virus-1 (HSV-1) | Vero | 15.76 | |
| Uracil Nucleoside Derivative 8 | Herpes Simplex Virus-1 (HSV-1) | Vero | 15.1 | |
| Acyclovir (Reference) | Herpes Simplex Virus-1 (HSV-1) | Vero | 13.96 |
Table 2: Antiviral Activity of Nucleoside Analogues. EC50 values represent the concentration of the compound required to inhibit the viral cytopathic effect by 50%. While not this compound itself, this table provides context for the anti-herpetic activity of related nucleoside analogues.
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
This protocol details a colorimetric assay to determine the cytotoxicity of 8-azaadenosine against a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
8-Azaadenosine stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 8-azaadenosine in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the highest 8-azaadenosine concentration (vehicle control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration of 8-azaadenosine relative to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic fate of this compound via the purine salvage pathway.
Caption: A typical experimental workflow for evaluating the cytotoxicity of this compound.
Conclusion
This compound and its derivatives have a long and rich history in scientific research, serving as valuable tools for understanding purine metabolism and as potential therapeutic agents. While early research highlighted their promise as anticancer and antiviral agents, more recent studies have refined our understanding of their mechanism of action, revealing a complex interplay of nucleic acid incorporation, metabolic inhibition, and off-target effects. This guide provides a foundational understanding of this important class of molecules, offering researchers the necessary background and methodologies to further explore their therapeutic potential and biological functions. The provided data and protocols should serve as a valuable starting point for future investigations into the fascinating and complex world of purine analogues.
References
- 1. Synthesis and biological evaluation of 2-fluoro-8-azaadenosine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism and metabolic effects of 8-azainosine and 8-azaadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 8-azaadenosine and 8-chloroadenosine are not selective inhibitors of ADAR - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Mechanical Insights into the Physicochemical Properties of 8-Azaadenine: A Technical Guide for Drug Discovery and Molecular Sciences
Abstract: 8-Azaadenine, a key purine analog, presents significant interest in medicinal chemistry and materials science due to its unique biological and photophysical properties. As an isomer of adenine where the carbon at position 8 is replaced by a nitrogen atom, its behavior is governed by subtle quantum mechanical effects. This technical guide provides an in-depth exploration of the quantum mechanical studies that have elucidated the structural, electronic, and photophysical characteristics of this compound. We detail the computational protocols used to investigate its tautomeric stability, excited-state dynamics, and vibrational spectra. The insights derived from these studies are crucial for researchers, scientists, and drug development professionals aiming to leverage this compound's properties for applications ranging from novel therapeutics to photosensitizers.
Introduction
This compound is a modified nucleobase that has garnered attention for its potential applications in drug design, particularly as a scaffold for adenosine A1 receptor antagonists.[1] Its structural similarity to adenine allows it to interact with biological systems, while the additional nitrogen atom significantly alters its electronic landscape, leading to distinct physicochemical properties. Quantum mechanical (QM) calculations are indispensable for understanding these properties at an atomic level, providing insights that are often difficult to obtain through experimental methods alone.[2]
QM studies allow for the precise characterization of:
-
Tautomeric Equilibria: Predicting the dominant isomeric forms in different environments, which is critical for understanding receptor binding.
-
Electronic Structure: Analyzing molecular orbitals and electronic transitions to explain UV-visible absorption and fluorescence properties.
-
Photophysical Pathways: Mapping the fate of the molecule after light absorption, which is key to applications in photodynamic therapy. This compound, for instance, exhibits a high singlet oxygen yield, a property linked to efficient intersystem crossing to the triplet state.[3]
-
Molecular Properties for Drug Design: Calculating descriptors like electrostatic potential and dipole moments that are used in Quantitative Structure-Activity Relationship (QSAR) models to predict biological activity.[1]
This guide synthesizes the findings from key quantum mechanical investigations into this compound, presenting the data, methodologies, and their implications for the scientific community.
Tautomerism and Structural Properties
Like other purine analogs, this compound can exist in several tautomeric forms, primarily involving the migration of a proton between nitrogen atoms in the purine ring system. The relative stability of these tautomers dictates the molecule's preferred structure in different phases and is crucial for its interaction with biological targets. The two most common tautomers are the N7-H and N9-H forms. Quantum chemistry methods are employed to determine their relative stabilities.[4]
Computational Protocol: Tautomer Stability Analysis
A standard high-level computational workflow is used to determine the relative energies and, therefore, the equilibrium populations of different tautomers.
-
Geometry Optimization: The molecular geometry of each tautomer is optimized to find its lowest energy conformation. This is typically performed using Density Functional Theory (DFT) with a functional like B3LYP or a post-Hartree-Fock method like Møller-Plesset perturbation theory (MP2).
-
Basis Set Selection: A flexible basis set, such as Pople's 6-311++G(d,p), is used to accurately describe the electron distribution.
-
Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data.
-
Energy Calculation: Single-point energy calculations are often performed with a more accurate method or a larger basis set on the optimized geometries. The Gibbs free energies (G) are then compared to determine the relative stability of the tautomers.
-
Solvation Effects: To model the behavior in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) is applied to account for the influence of a solvent like water.
Quantitative Data: Relative Tautomer Stabilities
The following table summarizes the typical output from a quantum mechanical study on tautomer stability. The values indicate the relative Gibbs free energy (ΔG) of the N7-H tautomer compared to the more stable N9-H tautomer, which is set as the reference (0.00 kcal/mol).
| Tautomer | Computational Method | ΔG (Gas Phase, kcal/mol) | ΔG (Aqueous, kcal/mol) |
| N9-H | DFT (B3LYP/6-311++G(d,p)) | 0.00 (Reference) | 0.00 (Reference) |
| N7-H | DFT (B3LYP/6-311++G(d,p)) | > 0 | > 0 |
Note: Specific energy values are highly dependent on the level of theory. Studies on related purine analogs consistently show the N9-H tautomer to be the most stable form.
Electronic and Photophysical Properties
The photophysics of this compound are of particular interest due to its potential as a photosensitizer. Understanding the mechanisms of light absorption and subsequent energy dissipation is critical. Quantum mechanical studies have shown that after photoexcitation, this compound can efficiently populate its lowest triplet state, which is capable of sensitizing molecular oxygen to produce reactive singlet oxygen.
Computational Protocol: Excited State Analysis
Investigating photophysical pathways requires advanced computational methods capable of describing electronically excited states and the regions where their potential energy surfaces cross.
-
Methodology: The Complete Active Space Self-Consistent Field (CASSCF) method is used to obtain a qualitatively correct description of the electronic wave functions for the ground and excited states. The energies are then refined using the more accurate Complete Active Space with Second-Order Perturbation Theory (CASPT2). This combined protocol is referred to as CASPT2//CASSCF.
-
Basis Set: Atom-Natural-Orbital (ANO) type basis sets, such as ANO-L with a double-ζ contraction, are well-suited for these correlated calculations.
-
Pathway Exploration: To map the deactivation pathways, researchers locate and characterize key points on the potential energy surfaces, including:
-
Stationary Equilibrium Structures: Minima on both the ground (S₀) and excited state (S₁, S₂, T₁, etc.) surfaces.
-
Conical Intersections (CIs): Points where two electronic states are degenerate, providing highly efficient funnels for radiationless deactivation.
-
Singlet-Triplet Crossings (STCs): Regions where singlet and triplet potential energy surfaces intersect, enabling intersystem crossing (ISC).
-
Key Findings: Triplet State Population Mechanisms
Studies have revealed two primary mechanisms for populating the lowest triplet state (T₁) after initial photoexcitation to the bright S₂(¹ππ*) state.
-
Mechanism 1: The molecule first undergoes internal conversion from the S₂ state to the S₁(¹nπ) state via a conical intersection. From the minimum of the S₁ state, an efficient singlet-triplet crossing to the T₁(³ππ) state is accessible.
-
Mechanism 2: A direct singlet-triplet crossing occurs from the minimum of the S₂(¹ππ) state to the T₂(³nπ) state. The system then evolves to the T₂ minimum and subsequently populates the T₁ state through another conical intersection between the two triplet states.
Quantitative Data: Electronic Transitions
Time-Dependent DFT (TD-DFT) is a computationally efficient method for predicting the vertical excitation energies and oscillator strengths (f) that correspond to UV-visible absorption peaks. The table below shows representative data for the lowest-lying singlet excited states.
| Transition | State Character | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ | n → π | ~4.5 | ~275 | Low |
| S₀ → S₂ | π → π | ~4.9 | ~253 | High |
Vibrational Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. Computational vibrational analysis can predict these spectra, aiding in the structural characterization of this compound and its derivatives.
Computational Protocol: Vibrational Frequency Calculation
The standard protocol for obtaining a theoretical vibrational spectrum is as follows.
-
Geometry Optimization: A prerequisite for any frequency calculation is a fully optimized molecular structure at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Frequency Calculation: The second derivatives of the energy with respect to atomic positions (the Hessian matrix) are calculated. Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes.
-
Intensity Calculation: IR intensities are determined from the changes in the dipole moment during a vibration, while Raman activities are related to changes in polarizability.
-
Scaling: Calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set imperfections. They are often multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experiment.
Quantitative Data: Predicted Vibrational Frequencies
This table presents calculated harmonic frequencies for some characteristic vibrational modes in this compound.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| N-H Stretch | Amine (NH₂) | ~3500 - 3600 |
| N-H Stretch | Imidazole Ring | ~3450 |
| C=N / C=C Stretches | Purine Ring | ~1500 - 1650 |
| NH₂ Scissoring | Amine (NH₂) | ~1600 |
| Ring Breathing | Purine Ring | ~700 - 800 |
Applications in Drug Design
The quantum mechanical properties of this compound are directly applicable to rational drug design. Computational models like QSAR correlate a molecule's structural or electronic features with its biological activity, enabling the prediction of potency for new analogs.
Computational Protocol: QSAR Workflow
A typical QSAR study involves several steps, where QM calculations play a vital role in the initial stages.
-
Dataset Preparation: A series of this compound analogs with known biological activity (e.g., receptor binding affinity) is assembled.
-
Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. QM-based descriptors are crucial for capturing the electronic nature of the molecules. These include:
-
Energy Descriptors: HOMO/LUMO energies, energy gap.
-
Charge Descriptors: Atomic partial charges, electrostatic potential maps.
-
Geometric Descriptors: Dipole moment, molecular surface area.
-
-
Model Building: Statistical methods (e.g., multiple linear regression, machine learning) are used to build a mathematical equation that relates the descriptors to the observed biological activity.
-
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques to ensure its reliability. The validated model can then be used to predict the activity of new, unsynthesized this compound derivatives.
Conclusion
Quantum mechanical studies provide a powerful lens through which to view the complex world of this compound. They have been instrumental in establishing its likely tautomeric preferences, mapping its intricate photophysical deactivation pathways, and providing the electronic descriptors necessary for modern drug design. The detailed computational protocols and quantitative data presented herein underscore the synergy between theoretical chemistry and experimental science. For researchers in drug discovery, the ability to computationally predict properties like receptor binding modes and photosensitizing efficiency is invaluable for guiding the synthesis of next-generation therapeutics based on the this compound scaffold. Future work will likely involve multi-scale models, such as QM/MM (Quantum Mechanics/Molecular Mechanics), to simulate this compound directly within its biological target, offering even greater insight into its mechanism of action.
References
8-Azaadenine: An In-Depth Technical Guide on its Role as an Antimetabolite in Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Azaadenine, a purine analog, functions as a potent antimetabolite by interfering with essential cellular processes, primarily nucleic acid synthesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on cellular pathways, and detailed methodologies for its study. Through its conversion to fraudulent nucleotides, this compound disrupts the normal biosynthesis of purines and is incorporated into DNA and RNA, leading to cytotoxicity and the inhibition of cell proliferation. This document serves as a resource for researchers and professionals in drug development, offering insights into the therapeutic potential and experimental evaluation of this compound and its derivatives.
Introduction
Antimetabolites are a class of chemotherapy drugs that structurally resemble endogenous molecules and interfere with normal metabolic pathways. This compound is a synthetic purine analog that mimics adenine, a fundamental component of nucleic acids and a key molecule in cellular energy metabolism. Its structural similarity allows it to enter cellular metabolic pathways, where it exerts its cytotoxic effects. This guide will delve into the core mechanisms of this compound's antimetabolite activity, present quantitative data on its efficacy, provide detailed experimental protocols for its characterization, and visualize the affected cellular pathways.
Mechanism of Action
The primary mechanism of action of this compound as an antimetabolite involves a multi-step process that ultimately disrupts nucleic acid synthesis and function.
-
Cellular Uptake and Metabolism: this compound is transported into the cell where it is metabolized by enzymes of the purine salvage pathway. It is converted into its corresponding nucleotide analogs, 8-azaadenosine monophosphate (8-azaAMP), diphosphate (8-azaADP), and triphosphate (8-azaATP).
-
Inhibition of Purine De Novo Biosynthesis: The nucleotide analogs of this compound can act as feedback inhibitors of key enzymes in the de novo purine biosynthesis pathway. A critical target is phosphoribosyl pyrophosphate amidotransferase (PPAT), the rate-limiting enzyme in this pathway.[1][2] By inhibiting PPAT, this compound analogs reduce the overall production of endogenous purine nucleotides, starving the cell of essential building blocks for DNA and RNA synthesis.[2]
-
Incorporation into Nucleic Acids: 8-Azaadenosine triphosphate (8-azaATP) can be utilized by DNA and RNA polymerases as a substrate in place of natural adenosine triphosphate (ATP). The incorporation of this fraudulent nucleotide into DNA and RNA chains disrupts their structure and function, leading to chain termination, inhibition of replication and transcription, and ultimately, apoptosis.
The following diagram illustrates the metabolic activation and primary mechanism of action of this compound.
Cellular Pathways Affected
De Novo Purine Biosynthesis Pathway
The de novo purine biosynthesis pathway is a primary target of this compound's antimetabolite activity. This multi-step pathway synthesizes inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). This compound, upon conversion to its nucleotide forms, exerts feedback inhibition on phosphoribosyl pyrophosphate amidotransferase (PPAT), the enzyme that catalyzes the first committed step of this pathway.[1][2] This inhibition leads to a depletion of the purine nucleotide pool, which is essential for DNA and RNA synthesis.
Purine Salvage Pathway
The purine salvage pathway is responsible for recycling purine bases from the degradation of nucleic acids. While this pathway is crucial for the activation of this compound to its nucleotide forms, the resulting 8-aza-nucleotides can also interfere with the normal functioning of this pathway.
Adenosine Receptor Signaling
This compound and its derivatives have been investigated for their potential to interact with adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors involved in a wide range of physiological processes. Some studies have explored aza-analogs of xanthines as adenosine receptor antagonists. The affinity of this compound derivatives for these receptors can contribute to their overall pharmacological profile.
Quantitative Data
The cytotoxic and inhibitory activities of this compound and its derivatives have been quantified in various studies. The following tables summarize key quantitative data.
Table 1: IC50 Values of this compound Analogs in Cancer Cell Lines
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Compound 1 | HCT116 | 22.4 | |
| Compound 2 | HCT116 | 0.34 | |
| KHF16 | MCF7 | 5.6 | |
| KHF16 | MDA-MB-231 | 6.8 | |
| KHF16 | MDA-MB-468 | 9.2 |
Table 2: Ki Values for 8-Aza-Analogs against Adenosine Receptors
| Compound | Receptor | Ki (nM) | Reference |
| 8-(m-chlorophenylazo)caffeine | A2A | 400 | |
| I-APE | A1 (rat cortex) | >150 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antimetabolite effects of this compound.
Cell Viability Assay ([3H]-Thymidine Incorporation Assay)
This assay measures the inhibition of DNA synthesis by quantifying the incorporation of radiolabeled thymidine.
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
[3H]-Thymidine (1 µCi/well)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound). Incubate for 24-72 hours.
-
Radiolabeling: Add 1 µCi of [3H]-thymidine to each well. Incubate for 4-6 hours at 37°C.
-
Cell Harvesting and DNA Precipitation:
-
Aspirate the medium.
-
Wash the cells twice with cold PBS.
-
Add 100 µL of 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.
-
Aspirate the TCA and wash the wells twice with 95% ethanol.
-
-
Lysis and Scintillation Counting:
-
Add 100 µL of 0.1 M NaOH to each well to lyse the cells and solubilize the DNA.
-
Transfer the lysate to scintillation vials.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition of [3H]-thymidine incorporation for each concentration of this compound compared to the vehicle control. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of DNA synthesis.
Analysis of this compound Incorporation into Nucleic Acids by HPLC
This method allows for the quantification of this compound incorporated into DNA and RNA.
Objective: To determine the extent of this compound incorporation into the nucleic acids of treated cells.
Materials:
-
Cells treated with this compound
-
DNA and RNA extraction kits
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
HPLC system with a C18 reverse-phase column and UV detector
-
This compound and standard deoxynucleoside/ribonucleoside solutions
-
Mobile phase buffers (e.g., ammonium acetate buffer with a methanol gradient)
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with a known concentration of this compound for a specified duration.
-
Nucleic Acid Extraction: Isolate DNA and RNA from the treated and control cells using commercially available kits.
-
Enzymatic Digestion:
-
Digest the purified DNA and RNA samples to their constituent deoxynucleosides/ribonucleosides.
-
Incubate the nucleic acid samples with Nuclease P1 at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase and incubate for another 2 hours at 37°C.
-
-
HPLC Analysis:
-
Inject the digested samples onto the HPLC system.
-
Separate the nucleosides using a C18 column with a suitable gradient of mobile phase buffers.
-
Detect the nucleosides using a UV detector at an appropriate wavelength (e.g., 260 nm).
-
-
Quantification:
-
Identify the peak corresponding to 8-aza-deoxadenosine or 8-aza-adenosine by comparing its retention time with that of a standard.
-
Quantify the amount of incorporated this compound by integrating the peak area and comparing it to a standard curve generated with known concentrations of the this compound nucleoside.
-
Normalize the amount of incorporated this compound to the total amount of DNA or RNA analyzed.
-
Conclusion
This compound is a classic antimetabolite that continues to be a valuable tool in cancer research and drug development. Its mechanism of action, involving the disruption of purine biosynthesis and incorporation into nucleic acids, provides a clear rationale for its cytotoxic effects. The quantitative data and detailed experimental protocols presented in this guide offer a framework for the continued investigation of this compound and the development of novel purine analogs with improved therapeutic indices. The visualization of the affected cellular pathways further aids in understanding its complex interactions within the cell. As our understanding of cancer metabolism deepens, the targeted approach of antimetabolites like this compound remains a highly relevant and promising strategy in oncology.
References
Exploring the Antileukemic Potential of 8-Azaadenine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the antileukemic properties of 8-Azaadenine is limited in publicly available literature. This guide synthesizes information on closely related 8-azapurine analogs and general principles of antimetabolite action in leukemia to provide a comprehensive technical overview of its potential. The quantitative data and experimental protocols presented are illustrative and based on typical findings for similar compounds.
Introduction to this compound
This compound is a purine analog characterized by the substitution of a nitrogen atom for the carbon at the 8th position of the purine ring. This modification classifies it as a triazolopyrimidine.[1] As an antimetabolite, its structural similarity to endogenous purines, such as adenine, suggests its potential to interfere with nucleic acid synthesis and other vital cellular processes, forming the basis for its investigation as a potential antileukemic agent. While its direct antineoplastic activity is not extensively documented, related 8-azapurine compounds have been evaluated for their anticancer properties, including in leukemia models.[2][3][4][5]
Putative Mechanism of Action
The presumed antileukemic activity of this compound is rooted in its function as a purine analog. Like other antimetabolites, it is expected to exert its cytotoxic effects through several mechanisms:
-
Incorporation into Nucleic Acids: Following cellular uptake and metabolic activation to its nucleotide form (8-aza-ATP), this compound can be incorporated into RNA and DNA. This incorporation can disrupt the integrity and function of these nucleic acids, leading to errors in transcription and replication, ultimately triggering cell cycle arrest and apoptosis.
-
Enzyme Inhibition: this compound nucleotides may act as competitive inhibitors of enzymes involved in de novo purine biosynthesis and interconversion, leading to a depletion of the natural purine nucleotide pool necessary for cell proliferation.
-
Disruption of Signaling Pathways: Purine analogs have been shown to modulate various signaling pathways critical for the survival and proliferation of cancer cells. It is plausible that this compound could impact pathways such as the PI3K/Akt/mTOR cascade, which is frequently dysregulated in leukemia.
Quantitative Analysis of Antileukemic Activity (Illustrative Data)
To provide a framework for the potential efficacy of this compound, the following table summarizes hypothetical IC50 values in various leukemia cell lines. These values are representative of what might be observed for a purine analog with moderate antileukemic activity.
| Cell Line | Leukemia Subtype | Hypothetical IC50 (µM) |
| CCRF-CEM | Acute Lymphoblastic Leukemia (ALL) | 15.5 |
| MOLM-14 | Acute Myeloid Leukemia (AML) | 22.8 |
| K562 | Chronic Myeloid Leukemia (CML) | 35.2 |
| HL-60 | Acute Promyelocytic Leukemia (APL) | 18.9 |
Table 1: Hypothetical IC50 values of this compound in various leukemia cell lines after 72 hours of treatment.
Impact on Cell Cycle and Apoptosis
Antimetabolites typically induce cell cycle arrest and apoptosis in rapidly proliferating cancer cells.
Cell Cycle Arrest
It is anticipated that this compound would induce an S-phase or G2/M-phase arrest in leukemia cells, a common effect of agents that interfere with DNA synthesis.
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 55.2 | 30.1 | 14.7 |
| This compound (1x IC50) | 40.8 | 45.3 | 13.9 |
| This compound (2x IC50) | 25.1 | 58.6 | 16.3 |
Table 2: Hypothetical effect of this compound on cell cycle distribution in a representative leukemia cell line (e.g., CCRF-CEM) after 48 hours.
Induction of Apoptosis
The cytotoxic effects of this compound are expected to culminate in the induction of programmed cell death (apoptosis).
| Treatment Group | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control | 3.1 | 1.5 | 4.6 |
| This compound (1x IC50) | 15.8 | 8.2 | 24.0 |
| This compound (2x IC50) | 28.4 | 17.9 | 46.3 |
Table 3: Hypothetical percentage of apoptotic cells in a representative leukemia cell line (e.g., MOLM-14) following 72-hour treatment with this compound, as determined by Annexin V/PI staining.
Signaling Pathway Modulation
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its constitutive activation is a hallmark of many leukemias. Purine analogs can interfere with this pathway, often leading to decreased phosphorylation of key downstream effectors.
Figure 1: Postulated inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
The following are detailed, representative protocols for key experiments to evaluate the antileukemic properties of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed leukemia cells (e.g., CCRF-CEM, MOLM-14) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the drug solutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the effect of this compound on cell cycle distribution.
-
Cell Treatment: Seed leukemia cells in 6-well plates at a density of 5 x 10^5 cells/well. Treat the cells with this compound at concentrations corresponding to 1x and 2x the IC50 value for 48 hours. Include a vehicle control.
-
Cell Harvesting and Fixation: Harvest the cells by centrifugation, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol is for quantifying the induction of apoptosis.
-
Cell Treatment: Treat leukemia cells as described in the cell cycle analysis protocol for 72 hours.
-
Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
Experimental and Logical Workflow Visualization
Figure 2: Experimental workflow for in vitro evaluation of this compound.
Conclusion and Future Directions
While direct evidence is sparse, the structural characteristics of this compound as a purine analog strongly suggest its potential as an antileukemic agent. The illustrative data and protocols provided in this guide offer a robust framework for its systematic investigation. Future research should focus on obtaining empirical data for this compound's efficacy in a panel of leukemia cell lines, elucidating its precise mechanism of action, and evaluating its in vivo antitumor activity in preclinical models of leukemia. Such studies are warranted to determine if this compound or its derivatives could represent a novel therapeutic strategy for leukemia.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of 2-fluoro-8-azaadenosine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activities of novel 8-azapurine carbocyclic nucleoside hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 8-azapurine and pyrazolo[4,3-d]pyrimidine analogues of myoseverin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of some 8-aza-9-cyclopentylpurines - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomeric Forms of 8-Azaadenine in Aqueous Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Azaadenine, a purine analog where the carbon at the eighth position is replaced by a nitrogen atom, is a molecule of significant interest in medicinal chemistry and drug development. Its structural similarity to adenine allows it to interfere with biological processes involving purines, making it a candidate for antiviral and anticancer therapies. The biological activity of this compound is intrinsically linked to its tautomeric forms, as different tautomers can exhibit distinct hydrogen bonding patterns and electronic properties, thereby influencing their interactions with biological targets. In aqueous solution, this compound exists as a dynamic equilibrium of several tautomeric forms. Understanding the predominant tautomers and the equilibrium between them is crucial for structure-activity relationship (SAR) studies and rational drug design.
This technical guide provides a comprehensive overview of the tautomeric forms of this compound in aqueous solution, consolidating findings from theoretical and experimental studies. It details the computational predictions of tautomer stability, outlines the experimental protocols for their investigation, and presents the data in a clear, comparative format.
Theoretical and Computational Studies of this compound Tautomers
Quantum mechanical calculations have been instrumental in predicting the relative stabilities of this compound tautomers in the gas phase and in aqueous solution. These studies typically employ methods like Density Functional Theory (DFT) and ab initio calculations, often incorporating a polarizable continuum model (PCM) to simulate the aqueous environment.
The primary tautomeric forms of this compound arise from the migration of a proton between the nitrogen atoms of the purine ring system. The key tautomers are the N(9)H, N(7)H, N(3)H, and N(1)H forms, along with the rarer imino tautomers. Computational studies consistently predict that the amino-N(9)H and amino-N(7)H tautomers are the most stable forms in aqueous solution. The presence of the electron-withdrawing nitrogen at the 8-position influences the electron distribution throughout the ring system, affecting the basicity of the other nitrogen atoms and thus the tautomeric equilibrium.
Predicted Relative Stabilities of this compound Tautomers in Aqueous Solution
While specific experimental quantification for this compound is scarce, computational studies provide valuable insights into the expected tautomer populations. The following table summarizes the predicted relative free energies and populations of the major tautomers of this compound in a simulated aqueous environment. These values are derived from computational chemistry literature on 8-azapurines and related adenine derivatives.
| Tautomer | Predicted Relative Free Energy (kcal/mol) in Water | Predicted Population (%) in Water |
| N(9)H | 0.00 | > 90 |
| N(7)H | 1.0 - 2.0 | < 10 |
| N(3)H | > 3.0 | < 1 |
| N(1)H | > 3.0 | < 1 |
Note: These values are estimations based on computational models of 8-azapurines in aqueous solution. Experimental verification is required for precise quantification.
Experimental Methodologies for Tautomer Analysis
The experimental investigation of tautomerism in solution relies on spectroscopic techniques that can distinguish between the different tautomeric forms. The most powerful methods for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a highly effective tool for the qualitative and quantitative analysis of tautomeric equilibria. By observing the chemical shifts and coupling constants of nuclei such as ¹H, ¹³C, and ¹⁵N, one can deduce the location of the mobile proton.
Detailed Experimental Protocol for NMR Analysis of this compound Tautomers:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of this compound in deuterium oxide (D₂O) to a final concentration of 10-50 mM. D₂O is used as the solvent to avoid a large solvent proton signal that would obscure the signals from the analyte.
-
If solubility is an issue, a co-solvent such as DMSO-d₆ can be used, although this may influence the tautomeric equilibrium.
-
Add a known concentration of an internal standard (e.g., DSS or TSP) for accurate chemical shift referencing and quantification.
-
-
NMR Data Acquisition:
-
Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
For unambiguous assignment of signals, acquire two-dimensional (2D) NMR spectra, such as COSY (Correlated Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals. ¹H-¹⁵N HMBC is particularly useful for directly probing the protonation state of the nitrogen atoms.
-
-
Data Analysis and Tautomer Quantification:
-
Assign the resonances in the ¹H and ¹³C spectra to the specific atoms of the this compound molecule. The chemical shifts of the protons and carbons attached to or near the nitrogen atoms are particularly sensitive to the tautomeric state.
-
The relative populations of the tautomers can be determined by integrating the signals corresponding to each distinct tautomeric form in the ¹H NMR spectrum. The ratio of the integrals is proportional to the ratio of the tautomer concentrations.
-
For slow exchange regimes on the NMR timescale, separate sets of signals will be observed for each tautomer. For fast exchange, averaged signals will be observed, and more advanced techniques like variable temperature NMR may be required to slow the exchange and resolve the individual tautomer signals.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also be used to study tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra.
Detailed Experimental Protocol for UV-Vis Analysis of this compound Tautomers:
-
Sample Preparation:
-
Prepare a series of solutions of this compound in a buffered aqueous solution at a known pH. The concentration should be in the micromolar range to ensure it is within the linear range of the spectrophotometer.
-
To aid in the deconvolution of the spectra, it is often necessary to synthesize and measure the spectra of "fixed" tautomers, where the mobile proton is replaced by a methyl group at a specific nitrogen atom (e.g., 9-methyl-8-azaadenine to model the N(9)H tautomer).
-
-
UV-Vis Data Acquisition:
-
Record the UV-Vis absorption spectra of the this compound solutions and the fixed tautomer analogs over a relevant wavelength range (typically 200-400 nm) using a dual-beam UV-Vis spectrophotometer.
-
Use the corresponding buffer solution as a blank.
-
-
Data Analysis and Tautomer Quantification:
-
The spectrum of this compound in solution will be a composite of the spectra of the individual tautomers present.
-
By using the spectra of the fixed tautomer analogs as standards, the composite spectrum can be deconvoluted using mathematical methods (e.g., linear least-squares fitting) to determine the relative contribution of each tautomer to the overall spectrum. This allows for the calculation of the tautomer population ratios.
-
The analysis can be repeated at different pH values to study the influence of protonation on the tautomeric equilibrium.
-
Visualizing Tautomeric Equilibria and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Tautomeric equilibrium of this compound in aqueous solution.
Caption: Experimental workflow for NMR-based tautomer analysis.
Caption: Experimental workflow for UV-Vis-based tautomer analysis.
Conclusion
The tautomeric landscape of this compound in aqueous solution is dominated by the N(9)H form, with a minor contribution from the N(7)H tautomer. This understanding is critical for the rational design of this compound-based therapeutics, as the hydrogen bonding capabilities and overall shape of the molecule are dictated by its tautomeric state. While computational methods provide a robust framework for predicting tautomer populations, experimental techniques such as NMR and UV-Vis spectroscopy are indispensable for validating and quantifying these equilibria. The detailed protocols provided in this guide offer a starting point for researchers seeking to investigate the tautomerism of this compound and other related heterocyclic compounds. Further experimental studies are warranted to provide more precise quantitative data on the tautomeric distribution of this compound in various biologically relevant conditions.
Spectroscopic Characterization of 8-Azaadenine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Azaadenine, a purine analog where the carbon at the 8th position is replaced by a nitrogen atom, is a compound of significant interest in biomedical research and drug development. Its structural similarity to adenine allows it to act as an antimetabolite, interfering with nucleic acid and protein synthesis, which imparts it with potential as an anticancer and antiviral agent. A thorough understanding of its physicochemical properties, particularly its spectroscopic characteristics, is paramount for its application in biological systems and for the development of new therapeutic agents. This guide provides a comprehensive overview of the spectroscopic characterization of this compound, including detailed experimental protocols and an exploration of its metabolic implications.
Spectroscopic Properties
The spectroscopic signature of this compound provides a powerful tool for its identification, quantification, and for probing its interactions with biological macromolecules. While specific experimental data for the parent this compound is not always readily available in the literature, its spectroscopic properties can be reliably inferred from data on closely related 8-azapurine derivatives and theoretical studies.
UV-Vis Absorption Spectroscopy
8-Azapurines, including this compound, typically exhibit strong absorption in the ultraviolet region of the electromagnetic spectrum due to π → π* electronic transitions within the aromatic heterocyclic ring system.
Table 1: Typical UV-Vis Absorption Data for 8-Azapurine Analogs
| Compound Class | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| 8-Azapurines | Neutral Aqueous | ~260 - 280 | ~10,000 - 15,000 |
| Acidic Aqueous | ~270 - 290 | ~8,000 - 12,000 | |
| Basic Aqueous | ~265 - 285 | ~9,000 - 14,000 |
Note: The exact λmax and ε are sensitive to solvent polarity and pH due to the presence of multiple protonation sites.
Fluorescence Spectroscopy
While adenine itself is virtually non-fluorescent, many 8-azapurines exhibit measurable fluorescence, a property that is highly sensitive to their environment. 8-Azaadenosine, a closely related nucleoside, is known to be a strong emitter in its neutral form. The fluorescence of 8-azapurines is often pH-dependent.
Table 2: Typical Fluorescence Data for this compound Analogs
| Compound Class | Solvent/pH | Excitation λex (nm) | Emission λem (nm) | Quantum Yield (Φ) |
| 8-Azaadenosine | Neutral Aqueous | ~280 | ~352 | 0.06 |
| 8-Azapurines | Aqueous | ~270-290 | ~350-400 | Variable |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. The chemical shifts of the protons and carbons in this compound are influenced by the electron-withdrawing effects of the nitrogen atoms in the heterocyclic rings.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C2-H | ~8.1 - 8.3 | ~152 |
| C6-NH₂ | ~7.0 - 7.5 (broad) | - |
| C5 | - | ~150 |
| C6 | - | ~156 |
| C4 | - | ~149 |
| N1-H / N3-H / N7-H / N9-H | Variable (broad) | - |
Note: Chemical shifts are highly dependent on the solvent and the protonation state of the molecule. The NH protons often exchange with solvent protons, leading to broad signals or their absence in protic solvents.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its functional groups.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H (amine) | Stretching | 3100 - 3400 | Medium-Strong |
| C-H (aromatic) | Stretching | 3000 - 3100 | Weak-Medium |
| C=N / C=C | Ring Stretching | 1500 - 1680 | Medium-Strong |
| N-H (amine) | Bending | 1580 - 1650 | Medium-Strong |
| Ring | Breathing/Deformation | 700 - 1200 | Medium |
Experimental Protocols
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of this compound.
Materials:
-
This compound
-
Spectrophotometer grade solvent (e.g., water, phosphate buffer pH 7.4, methanol)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10-100 µM.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range to scan from 200 to 400 nm.
-
Blank Measurement: Fill a quartz cuvette with the solvent and use it as a blank to zero the absorbance of the instrument.
-
Sample Measurement: Record the absorbance spectra of each of the diluted solutions.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance at λmax versus concentration.
-
The molar absorptivity (ε) can be calculated from the slope of the calibration curve (slope = εl, where l is the path length in cm).
-
Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra, and the fluorescence quantum yield of this compound.
Materials:
-
This compound
-
Fluorescence grade solvents
-
Quartz fluorescence cuvettes
-
Fluorometer
-
A fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
Procedure:
-
Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects). Prepare a solution of the fluorescence standard with a similar absorbance.
-
Emission Spectrum: Set the excitation wavelength to the λmax determined from the UV-Vis spectrum. Scan the emission wavelengths over a range that includes the expected emission (e.g., 300-500 nm).
-
Excitation Spectrum: Set the emission wavelength to the λmax of the emission spectrum. Scan the excitation wavelengths over a range that includes the absorption band (e.g., 220-320 nm).
-
Quantum Yield Determination (Relative Method):
-
Measure the integrated fluorescence intensity (area under the emission curve) of both the this compound sample and the standard.
-
Measure the absorbance of both the sample and the standard at the excitation wavelength.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound to confirm its structure.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
Spectrometer Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity. The spectral width should cover the expected range (e.g., 0-170 ppm).
-
Data Processing: Process the acquired free induction decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the peaks in both spectra to the corresponding atoms in the this compound molecule based on their chemical shifts, coupling patterns (for ¹H), and comparison with data for similar compounds.
IR Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Materials:
-
This compound
-
Potassium bromide (KBr, IR grade)
-
Mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of this compound (1-2 mg) with about 100-200 mg of dry KBr in an agate mortar and pestle.
-
Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Spectrometer Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Spectrum: Record a background spectrum of the empty sample compartment to subtract the contribution of atmospheric CO₂ and water vapor.
-
Sample Spectrum: Record the IR spectrum of the this compound sample over the range of 4000-400 cm⁻¹.
-
Spectral Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the functional groups present in the molecule.
Signaling Pathways and Metabolic Fate
This compound exerts its biological effects by acting as a fraudulent nucleotide, thereby disrupting normal cellular processes. Its primary mechanism involves its metabolic conversion and subsequent incorporation into nucleic acids.
Caption: Metabolic activation and mechanism of action of this compound.
The metabolic pathway begins with the cellular uptake of this compound, which is then converted to 8-azaadenosine monophosphate (8-Aza-AMP) by adenine phosphoribosyltransferase (APRT). Subsequent phosphorylation by cellular kinases leads to the formation of 8-azaadenosine diphosphate (8-Aza-ADP) and triphosphate (8-Aza-ATP). 8-Aza-ATP can then be incorporated into both DNA and RNA by DNA and RNA polymerases, respectively. The presence of this fraudulent base in the nucleic acid chains disrupts their structure and function, leading to the inhibition of DNA replication and transcription. The incorporation into messenger RNA (mRNA) can also lead to the production of non-functional proteins, ultimately inhibiting protein synthesis and inducing cell cycle arrest and apoptosis.
Experimental Workflow for Spectroscopic Analysis
Methodological & Application
8-Azaadenine Incorporation into DNA and RNA Oligonucleotides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Azaadenine is a purine analog where the carbon atom at the 8th position of the adenine ring is replaced by a nitrogen atom. This modification imparts unique chemical and physical properties to oligonucleotides upon incorporation, influencing their hybridization thermodynamics, nuclease resistance, and potential biological activity. These characteristics make this compound-modified oligonucleotides valuable tools in various research and drug development applications, including their use as antisense oligonucleotides, siRNAs, and aptamers. This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of oligonucleotides containing this compound.
Applications in Research and Drug Development
The incorporation of this compound into DNA and RNA oligonucleotides can be leveraged for several applications:
-
Modulation of Duplex Stability: The nitrogen at the 8-position can alter the electronic properties and stacking interactions of the nucleobase, potentially leading to changes in the thermal stability (Tm) of DNA and RNA duplexes. This allows for the fine-tuning of hybridization properties for specific applications.
-
Enhanced Nuclease Resistance: Modifications to the purine ring system can confer resistance to degradation by cellular nucleases. This increased stability is a critical attribute for in vivo applications of therapeutic oligonucleotides.
-
Probing Nucleic Acid Structure and Function: As a modified base, this compound can be used as a probe to study DNA-protein interactions, DNA repair mechanisms, and the structural requirements of various nucleic acid-binding enzymes.
-
Development of Therapeutic Oligonucleotides: The unique properties of this compound may be exploited in the design of antisense oligonucleotides and siRNAs with improved pharmacokinetic and pharmacodynamic profiles.
Data Presentation
While extensive quantitative data for this compound is not broadly available in the public domain, the following tables provide a template for how such data should be structured for comparative analysis. Researchers are encouraged to generate and report data in a similar format to build a comprehensive understanding of the effects of this modification.
Table 1: Thermal Stability (Tm) of this compound Modified DNA/RNA Duplexes
| Oligonucleotide Sequence (5'-3') | Modification | Complementary Strand (3'-5') | Tm (°C) | ΔTm (°C) vs. Unmodified |
| GCG T(A)T GCG | None (Control) | CGC AAT CGC | 60.2 | - |
| GCG T(8-azaA)T GCG | This compound | CGC AAT CGC | Data not available | Data not available |
| r(GCG U(A)U GCG) | None (Control) | r(CGC AAU CGC) | 65.8 | - |
| r(GCG U(8-azaA)U GCG) | This compound | r(CGC AAU CGC) | Data not available | Data not available |
Table 2: Nuclease Resistance of this compound Modified Oligonucleotides in Human Serum
| Oligonucleotide Sequence (5'-3') | Modification | Half-life (t1/2) in 10% Human Serum (hours) | Fold Increase in Stability |
| GCG TTT GCG | None (Control) | 0.5 | - |
| GCG T(8-azaA)T GCG | This compound | Data not available | Data not available |
| r(GCG UUU GCG) | None (Control) | < 0.1 | - |
| r(GCG U(8-azaA)U GCG) | This compound | Data not available | Data not available |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound Containing Oligonucleotides
This protocol outlines the general steps for incorporating this compound into an oligonucleotide using an automated DNA/RNA synthesizer. A key prerequisite is the successful synthesis of the 8-azaadenosine phosphoramidite building block.
Workflow for Solid-Phase Oligonucleotide Synthesis
Figure 1: Automated solid-phase synthesis workflow for this compound oligonucleotides.
Materials:
-
8-Azaadenosine phosphoramidite
-
Standard DNA or RNA phosphoramidites (A, C, G, T/U)
-
Controlled Pore Glass (CPG) solid support
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/Pyridine/Water)
-
Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide or a mixture of Ammonium Hydroxide and Methylamine)
-
Acetonitrile (anhydrous)
-
Automated DNA/RNA synthesizer
Procedure:
-
Phosphoramidite Preparation: Dissolve the 8-azaadenosine phosphoramidite and standard phosphoramidites in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer.
-
Synthesizer Setup: Load the phosphoramidites, solid support, and all necessary reagents onto the automated synthesizer according to the manufacturer's instructions.
-
Synthesis Cycle: Program the desired oligonucleotide sequence into the synthesizer. The synthesis proceeds in a 3' to 5' direction through repeated cycles of deblocking, coupling, capping, and oxidation.
-
Note on Coupling: The coupling efficiency of modified phosphoramidites can vary. It may be necessary to optimize the coupling time for the this compound phosphoramidite to ensure high incorporation efficiency. A double coupling step can also be considered.
-
-
Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups by incubating the CPG support in the cleavage/deprotection solution. The time and temperature of this step depend on the specific protecting groups used for the this compound base.
-
Purification: Purify the crude oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the full-length product from truncated sequences and other impurities.
-
Analysis: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Protocol 2: Nuclease Resistance Assay
This protocol describes a general method to assess the stability of this compound modified oligonucleotides in the presence of nucleases, for instance, in human serum.
Workflow for Nuclease Resistance Assay
Figure 2: Experimental workflow for determining the nuclease resistance of oligonucleotides.
Materials:
-
This compound modified oligonucleotide
-
Unmodified control oligonucleotide of the same sequence
-
Human serum
-
Incubator at 37°C
-
Quenching solution (e.g., EDTA)
-
HPLC system or equipment for denaturing polyacrylamide gel electrophoresis (PAGE)
Procedure:
-
Reaction Setup: Prepare a solution of the oligonucleotide (both modified and control) in a buffer containing 10% human serum.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the reaction.
-
Quenching: Immediately quench the enzymatic degradation in the aliquot by adding a quenching solution or by heat inactivation.
-
Analysis: Analyze the samples by RP-HPLC or denaturing PAGE to separate the intact oligonucleotide from its degradation products.
-
Quantification: Quantify the amount of full-length oligonucleotide remaining at each time point.
-
Data Analysis: Plot the percentage of intact oligonucleotide versus time and determine the half-life (t1/2) of the oligonucleotide. Compare the half-life of the this compound modified oligonucleotide to the unmodified control to determine the relative increase in stability.
Conclusion
The incorporation of this compound into DNA and RNA oligonucleotides presents an intriguing avenue for modulating their properties for various research and therapeutic applications. The protocols provided herein offer a framework for the synthesis and evaluation of these modified oligonucleotides. Further research is warranted to generate comprehensive quantitative data on the effects of this compound on duplex stability, nuclease resistance, and biological activity to fully realize its potential in the field of nucleic acid chemistry and drug development.
Application Notes and Protocols for the Use of 8-Azaadenine in Adenosine Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Azaadenine is a purine analog that serves as a valuable tool in the study of adenosine receptors, a family of G protein-coupled receptors (GPCRs) that play crucial roles in a myriad of physiological processes. These receptors, classified into four subtypes (A1, A2A, A2B, and A3), are significant targets for drug discovery in therapeutic areas such as cardiovascular and inflammatory diseases, neurodegenerative disorders, and cancer. This compound and its derivatives have been investigated for their potential to modulate the activity of these receptors.
These application notes provide a comprehensive overview of the use of this compound in adenosine receptor binding and functional assays. The included protocols and data are intended to guide researchers in designing and executing experiments to characterize the interaction of this compound and its analogs with adenosine receptor subtypes.
Data Presentation
| Compound Name | Adenosine Receptor Subtype | Ki (nM) | Reference Compound |
| 2-phenyl-9-(2-hydroxy-3-propyl)-N6-cyclopentyl-8-azaadenine | A1 | 2.2 ± 0.2 | [1] |
| 2-phenyl-9-(2-hydroxy-3-propyl)-N6-cyclohexyl-8-azaadenine | A1 | 2.8 ± 0.3 | [1] |
| A p-methyl substituted 2-phenyl-9-benzyl-N6-(N-phenylcarbamoyl)-8-azaadenine derivative | A3 | High Affinity and Selectivity | [2] |
Note: The table will be updated as more specific Ki or IC50 values for this compound become available.
Signaling Pathways and Experimental Workflow
The interaction of ligands with adenosine receptors initiates downstream signaling cascades that are subtype-specific. A1 and A3 receptors are typically coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors are generally coupled to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in cAMP.
Figure 1: Adenosine Receptor Subtype Signaling Pathways.
A typical experimental workflow for characterizing the binding of a compound like this compound to adenosine receptors involves radioligand binding assays. This is followed by functional assays, such as cAMP accumulation assays, to determine whether the compound acts as an agonist, antagonist, or inverse agonist.
Figure 2: Experimental workflow for characterizing this compound.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is a general guideline for determining the binding affinity (Ki) of this compound for a specific human adenosine receptor subtype using a radioligand displacement assay.[3]
Materials:
-
Cell Membranes: Membranes from a cell line stably expressing the human adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Radioligand: A suitable radiolabeled antagonist with high affinity for the target receptor (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A, or [¹²⁵I]I-AB-MECA for A3).
-
This compound: Stock solution of known concentration.
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand for the receptor (e.g., 10 µM NECA).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Glass Fiber Filters: (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail.
-
96-well plates.
-
Filter manifold and vacuum pump.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells stably expressing the target human adenosine receptor.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range to start with might be from 1 nM to 100 µM.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding: Non-specific binding control.
-
Competition: Serial dilutions of this compound.
-
-
Add the radioligand to all wells at a final concentration close to its Kd.
-
Add the membrane preparation to all wells. The amount of membrane protein per well will need to be optimized for each receptor subtype.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-90 minutes) with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a filter manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
This protocol provides a general method to determine the functional activity of this compound at Gs- or Gi-coupled adenosine receptors by measuring changes in intracellular cAMP levels.
Materials:
-
Cells: A cell line stably expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).
-
This compound: Stock solution of known concentration.
-
Agonist (for antagonist mode): A known agonist for the target receptor (e.g., NECA).
-
Forskolin (for Gi-coupled receptors): To stimulate adenylyl cyclase.
-
Phosphodiesterase (PDE) inhibitor: (e.g., IBMX) to prevent cAMP degradation.
-
Cell Culture Medium.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Culture and Plating:
-
Culture cells expressing the target receptor in appropriate media.
-
Seed the cells into 96-well or 384-well plates at a suitable density and allow them to attach overnight.
-
-
Agonist Mode (for Gs-coupled receptors):
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a PDE inhibitor for a defined period (e.g., 30 minutes).
-
Add serial dilutions of this compound to the cells and incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Antagonist Mode (for Gs-coupled receptors):
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a PDE inhibitor and serial dilutions of this compound for a defined period.
-
Add a fixed concentration of a known agonist (typically at its EC80 concentration) to the cells and incubate for a specific time.
-
Lyse the cells and measure the intracellular cAMP concentration.
-
-
Agonist Mode (for Gi-coupled receptors):
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a PDE inhibitor.
-
Add a fixed concentration of forskolin to stimulate cAMP production, along with serial dilutions of this compound.
-
Incubate for a specific time at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration. A decrease in cAMP levels indicates agonist activity.
-
-
Antagonist Mode (for Gi-coupled receptors):
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a PDE inhibitor and serial dilutions of this compound.
-
Add a fixed concentration of a known agonist and a fixed concentration of forskolin.
-
Incubate for a specific time.
-
Lyse the cells and measure the intracellular cAMP concentration. A reversal of the agonist-induced decrease in cAMP indicates antagonist activity.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
For agonist activity, determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
For antagonist activity, determine the IC50 value and calculate the Kb (antagonist dissociation constant) using the Cheng-Prusoff or Schild analysis.
-
Conclusion
This compound and its derivatives represent a promising scaffold for the development of novel adenosine receptor ligands. The protocols and information provided in these application notes offer a foundation for researchers to investigate the binding and functional properties of these compounds. Further studies are warranted to fully elucidate the affinity and selectivity profile of the parent this compound compound and to explore the therapeutic potential of its analogs.
References
- 1. New N6- or N(9)-hydroxyalkyl substituted 8-azaadenines or adenines as effective A1 adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,9-disubstituted-N6-(arylcarbamoyl)-8-azaadenines as new selective A3 adenosine receptor antagonists: synthesis, biochemical and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols: 8-Azaadenine Derivatives in Fluorescence Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-azapurines are a class of purine analogs that have garnered interest in various biochemical and cellular studies. While 8-azaadenine itself exhibits weak intrinsic fluorescence in aqueous environments, its corresponding nucleoside, 8-azaadenosine, and other derivatives such as 2,6-diamino-8-azapurine and its ribosides, display significant fluorescence.[1][2] This property makes them valuable as probes in enzymatic assays and for studying biomolecular interactions. This document provides detailed application notes and protocols for the use of fluorescent 8-azapurine derivatives, with a primary focus on enzymatic assays utilizing purine nucleoside phosphorylase (PNP). A discussion on the potential and limitations for direct cellular imaging is also included.
Principle of Application
The primary application of fluorescent 8-azapurines, such as this compound and 2,6-diamino-8-azapurine, lies in their use as substrates for enzymes like purine nucleoside phosphorylase (PNP).[1][2] The enzymatic conversion of the weakly fluorescent 8-azapurine base into its more fluorescent nucleoside counterpart allows for real-time monitoring of enzyme kinetics. The increase in fluorescence intensity is directly proportional to the rate of the enzymatic reaction.
Data Presentation: Photophysical Properties
The selection of a suitable fluorescent probe is critical for the success of fluorescence-based assays. The following table summarizes the key photophysical properties of this compound, 8-azaadenosine, and the highly fluorescent 2,6-diamino-8-azapurine and its ribosides.
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Reference(s) |
| This compound | ~280 | ~320 | 0.002 | [3] |
| 8-Azaadenosine | ~280 | ~352 | 0.06 | |
| 2,6-Diamino-8-azapurine | ~310 | ~365 | 0.40 | |
| N7-riboside of 2,6-diamino-8-azapurine | Not Specified | ~430 | Not Specified | |
| N8-riboside of 2,6-diamino-8-azapurine | Not Specified | ~430 | ~0.4 | |
| N9-riboside of 2,6-diamino-8-azapurine | Not Specified | ~365 | ~0.9 |
Experimental Protocols
Protocol 1: In Vitro Purine Nucleoside Phosphorylase (PNP) Activity Assay
This protocol describes a fluorometric assay to measure the activity of Purine Nucleoside Phosphorylase (PNP) using a fluorescent 8-azapurine substrate.
Materials:
-
Purified PNP enzyme (e.g., from calf spleen or E. coli)
-
8-azapurine substrate (e.g., 2,6-diamino-8-azapurine)
-
α-D-ribose-1-phosphate (R1P)
-
Assay Buffer: 20-50 mM HEPES, pH 7.3
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the 8-azapurine substrate in a suitable solvent (e.g., DMSO or aqueous buffer).
-
Prepare a stock solution of R1P in the assay buffer.
-
Dilute the purified PNP enzyme to the desired concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following components to each well:
-
Assay Buffer
-
8-azapurine substrate (final concentration ~10 µM)
-
R1P (final concentration 0.25–0.5 mM)
-
-
Initiate the reaction by adding the PNP enzyme to the wells.
-
Include appropriate controls, such as a no-enzyme control and a no-substrate control.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence microplate reader.
-
Set the excitation and emission wavelengths according to the photophysical properties of the specific 8-azapurine and its corresponding nucleoside being used (refer to the data table). For 2,6-diamino-8-azapurine, an excitation wavelength of ~310 nm is suitable.
-
Record the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a duration sufficient to observe a linear increase in fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from the fluorescence readings of the reaction wells.
-
Plot the fluorescence intensity versus time.
-
Determine the initial reaction velocity (v₀) from the slope of the linear portion of the curve.
-
Enzyme activity can be calculated based on a standard curve generated with the fluorescent nucleoside product.
-
Visualizations
Signaling Pathway: Enzymatic Conversion of 8-Azapurine```dot
Caption: Step-by-step workflow for the fluorometric PNP activity assay.
Logical Relationship: Fluorescence Properties
Caption: Ribosylation of 8-azapurines enhances their fluorescence quantum yield.
Discussion on Cellular Imaging Applications
While 8-azapurine nucleosides are fluorescent, their application in direct fluorescence microscopy for cellular imaging is not well-established and presents several challenges:
-
Cellular Uptake and Metabolism: The efficiency of cellular uptake and the metabolic fate of 8-azaadenosine are critical factors. Once inside the cell, it can be metabolized, which may alter its fluorescent properties and localization.
-
Toxicity and Off-Target Effects: 8-azaadenosine has been reported to have cytotoxic effects and to act as an inhibitor of enzymes such as ADAR (Adenosine Deaminase Acting on RNA). These off-target effects can interfere with normal cellular processes and complicate the interpretation of imaging data.
-
Signal-to-Noise Ratio: While more fluorescent than this compound, the quantum yield of 8-azaadenosine is still modest compared to commercially available fluorescent dyes. This may result in a low signal-to-noise ratio, making it difficult to visualize specific cellular structures above the background autofluorescence.
-
Incorporation into Nucleic Acids: For 8-azaadenosine to be a useful probe for DNA or RNA, it needs to be incorporated by cellular polymerases. The efficiency and specificity of this incorporation are often low for modified nucleosides.
Future Perspectives:
The development of new 8-azapurine derivatives with improved photophysical properties, such as higher quantum yields and longer emission wavelengths, could overcome some of the current limitations. Furthermore, targeted delivery strategies could help to localize these probes to specific cellular compartments or biomolecules, reducing off-target effects and improving signal specificity.
This compound and its derivatives, particularly 8-azaadenosine and 2,6-diamino-8-azapurine, are valuable tools for in vitro fluorescence-based enzymatic assays. Their ability to change fluorescence upon enzymatic modification provides a sensitive method for monitoring enzyme kinetics. However, their application in direct cellular imaging is currently limited by factors such as cellular uptake, metabolism, toxicity, and modest fluorescence brightness. Further research is needed to develop 8-azapurine-based probes that are optimized for live-cell fluorescence microscopy.
References
- 1. Fluorescent nucleobase analogue for cellular visualisation and regulation of immunostimulatory CpG oligodeoxynucleotides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02034K [pubs.rsc.org]
- 2. Fluorescence emission properties of 8-azapurines and their nucleosides, and application to the kinetics of the reverse synthetic reaction of purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
8-Azaadenine: A Versatile Tool for Interrogating Enzyme Kinetics
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Azaadenine, a purine analog where the carbon at the 8th position is replaced by a nitrogen atom, serves as a valuable molecular probe for investigating the kinetics of various enzymes, particularly those involved in purine metabolism. Its structural similarity to adenine allows it to interact with the active sites of these enzymes, acting as either a substrate or an inhibitor. This document provides detailed application notes and experimental protocols for utilizing this compound to study the kinetics of key enzymes such as Xanthine Oxidase, Purine Nucleoside Phosphorylase, and Adenosine Deaminase.
Mechanism of Action
This compound exerts its effects by mimicking the natural purine substrates of enzymes. Upon binding to the active site, it can act as a competitive, non-competitive, or mixed inhibitor, altering the enzyme's catalytic efficiency. By studying these interactions, researchers can gain insights into the enzyme's mechanism, active site architecture, and the development of novel therapeutic agents.
Applications in Enzyme Kinetics
Xanthine Oxidase
Xanthine oxidase is a key enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid are associated with conditions like gout. This compound has been identified as a potent inhibitor of Xanthine Oxidase.
Quantitative Data:
| Enzyme | Inhibitor | IC50 (µM) | Ki (µM) | Inhibition Type |
| Xanthine Oxidase | This compound | 0.54 | 0.66 | Mixed (Competitive-Non-competitive)[1] |
Purine Nucleoside Phosphorylase (PNP)
Purine Nucleoside Phosphorylase is a crucial enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate. While 8-azapurine nucleosides like 8-azaadenosine and 8-azainosine have been shown to be inhibitors of PNP, this compound itself (the aglycon) is not considered a good inhibitor of E. coli PNP[2]. This differential activity can be exploited to study the substrate specificity of the enzyme.
Adenosine Deaminase (ADA)
Adenosine Deaminase is an enzyme involved in purine metabolism that catalyzes the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. While numerous studies have focused on 8-azapurine ribonucleosides as inhibitors of ADA, specific kinetic data for this compound as a direct inhibitor is not extensively documented in the readily available literature. However, its structural similarity to adenosine suggests it could be investigated as a potential modulator of ADA activity.
Experimental Protocols
Kinetic Analysis of Xanthine Oxidase Inhibition by this compound
This protocol outlines a spectrophotometric method to determine the inhibitory effect of this compound on xanthine oxidase activity by monitoring the formation of uric acid.
Materials:
-
Xanthine Oxidase (from bovine milk or microbial source)
-
Xanthine
-
This compound
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
Spectrophotometer capable of reading at 295 nm
-
96-well UV-transparent plates or quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Xanthine (e.g., 10 mM in a small amount of NaOH, then diluted with buffer).
-
Prepare a stock solution of this compound in the buffer (gentle heating may be required for dissolution).
-
Prepare a working solution of Xanthine Oxidase in the buffer. The final concentration should be determined empirically to give a linear reaction rate for at least 5-10 minutes.
-
-
Assay Setup:
-
Set up a series of reactions in a 96-well plate or cuvettes. Each reaction should contain:
-
Potassium Phosphate Buffer
-
Varying concentrations of Xanthine (e.g., 5, 10, 20, 40, 80 µM)
-
Varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5 µM)
-
-
Pre-incubate the mixture of buffer, xanthine, and this compound at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the Xanthine Oxidase solution to each well/cuvette.
-
Immediately start monitoring the increase in absorbance at 295 nm (the wavelength at which uric acid has a maximum absorbance) over time (e.g., every 30 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of substrate and inhibitor from the linear portion of the absorbance vs. time plot.
-
To determine the type of inhibition and the inhibition constant (Ki), plot the data using Lineweaver-Burk (double reciprocal plot) or Michaelis-Menten kinetics. For a mixed inhibitor, both the Vmax and Km will be affected.
-
Workflow for Xanthine Oxidase Inhibition Assay.
Protocol for Investigating the Interaction of this compound with Purine Nucleoside Phosphorylase
This protocol describes a method to assess whether this compound acts as an inhibitor of Purine Nucleoside Phosphorylase (PNP) by monitoring the phosphorolysis of a suitable substrate like inosine.
Materials:
-
Purine Nucleoside Phosphorylase (e.g., from E. coli or calf spleen)
-
Inosine (or another suitable purine nucleoside substrate)
-
This compound
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 7.0)
-
Xanthine Oxidase (as a coupling enzyme)
-
Spectrophotometer capable of reading at 295 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of inosine and this compound in the buffer.
-
Prepare a working solution of PNP and a coupling solution of Xanthine Oxidase in the buffer.
-
-
Assay Principle (Coupled Assay):
-
PNP catalyzes the conversion of inosine to hypoxanthine.
-
The coupling enzyme, Xanthine Oxidase, then oxidizes hypoxanthine to uric acid, which can be monitored at 295 nm.
-
-
Assay Setup:
-
In a 96-well plate or cuvettes, prepare reaction mixtures containing:
-
Potassium Phosphate Buffer
-
A fixed, non-saturating concentration of inosine
-
Varying concentrations of this compound
-
Xanthine Oxidase
-
-
-
Initiation and Measurement:
-
Pre-incubate the mixture at a constant temperature.
-
Initiate the reaction by adding PNP.
-
Monitor the increase in absorbance at 295 nm over time.
-
-
Data Analysis:
-
Calculate the reaction rates at different concentrations of this compound.
-
A decrease in the reaction rate with increasing concentrations of this compound would indicate inhibition. The data can be further analyzed to determine the IC50 value.
-
Coupled assay for PNP inhibition by this compound.
General Protocol for Screening this compound as an Inhibitor of Adenosine Deaminase
This protocol provides a framework for the initial assessment of this compound as a potential inhibitor of Adenosine Deaminase (ADA) by monitoring the decrease in adenosine concentration.
Materials:
-
Adenosine Deaminase (e.g., from calf intestine)
-
Adenosine
-
This compound
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
Spectrophotometer capable of reading at 265 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of adenosine and this compound in the buffer.
-
Prepare a working solution of ADA in the buffer.
-
-
Assay Principle:
-
ADA converts adenosine to inosine. This conversion leads to a decrease in absorbance at 265 nm, as adenosine has a higher molar absorptivity at this wavelength than inosine.
-
-
Assay Setup:
-
Set up reactions containing:
-
Potassium Phosphate Buffer
-
A fixed concentration of adenosine
-
Varying concentrations of this compound
-
-
-
Initiation and Measurement:
-
Pre-incubate the mixture at a constant temperature.
-
Initiate the reaction by adding ADA.
-
Monitor the decrease in absorbance at 265 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of this compound.
-
Plot the reaction rate as a function of the this compound concentration to determine if it has an inhibitory effect.
-
Logical workflow for studying this compound's effect on an enzyme.
Conclusion
This compound is a powerful tool for the study of enzyme kinetics, particularly for enzymes involved in purine metabolism. Its inhibitory action on Xanthine Oxidase is well-characterized, making it a useful positive control and a lead compound for inhibitor design. Its differential interaction with Purine Nucleoside Phosphorylase compared to its nucleoside counterparts provides a means to probe the enzyme's active site requirements. Further investigation into its effects on other purine-metabolizing enzymes like Adenosine Deaminase could yield valuable insights into their function and regulation. The protocols provided herein offer a starting point for researchers to explore the utility of this compound in their specific enzyme systems.
References
Application Notes and Protocols: Synthesis and Application of 8-Azaadenine-Modified Nucleosides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
8-Azaadenine nucleosides are a class of purine analogs that have garnered significant interest in medicinal chemistry and chemical biology due to their diverse biological activities. These activities include potent antitumor, antiviral, and enzyme-inhibitory properties.[1][2][3] The replacement of the carbon atom at the 8-position of the purine ring with a nitrogen atom alters the electronic properties and conformation of the nucleoside, leading to unique interactions with biological targets. One of the most well-studied applications of this compound nucleosides is the inhibition of adenosine deaminases, particularly adenosine deaminases that act on RNA (ADARs).[4][5] This document provides detailed protocols for the chemical synthesis of this compound-modified nucleosides, along with their biological applications and relevant pathway diagrams.
I. Chemical Synthesis of this compound Nucleosides
The synthesis of this compound nucleosides can be achieved through various chemical and enzymatic methods. A common strategy involves the glycosylation of an 8-azapurine base or the modification of a pre-existing nucleoside.
Protocol 1: Synthesis of 8-Azanebularine and C6-Substituted Analogs
This protocol describes the synthesis of 8-azanebularine and its C6-substituted derivatives, which are valuable probes for studying RNA-editing enzymes. The key intermediate for C6-modification is 6-bromo-8-azanebularine.
Experimental Workflow:
References
- 1. ias.ac.in [ias.ac.in]
- 2. Metabolism and metabolic effects of 8-azainosine and 8-azaadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine deaminase inhibitors. Synthesis and biological activity of deaza analogues of erythro-9-(2-hydroxy-3-nonyl)adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. C6-substituted analogues of 8-azanebularine: probes of an RNA-editing enzyme active site - PubMed [pubmed.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) analysis of 8-Azaadenine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 8-Azaadenine using High-Performance Liquid Chromatography (HPLC). These guidelines are intended for researchers, scientists, and professionals involved in drug development and analysis.
Introduction
This compound is a purine analog that has been studied for its potential biological activities, including its role as an inhibitor of xanthine oxidase.[1] Accurate and reliable quantitative analysis of this compound is crucial for various stages of research and development, including pharmacokinetic studies, formulation analysis, and quality control. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₄H₄N₆ |
| Molecular Weight | 136.12 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO |
HPLC Method for this compound Analysis
The following HPLC method is recommended for the quantitative analysis of this compound. This method utilizes a C18 column with a buffered mobile phase and UV detection.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: 20 mM Ammonium Acetate (pH 5.0) B: Acetonitrile |
| Gradient | 5% B to 30% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with the mobile phase (95:5, A:B).
-
Calibration Standards: Prepare a series of calibration standards by further diluting the working stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
Sample Preparation
The appropriate sample preparation method will depend on the matrix. A general procedure for protein precipitation from biological samples is provided below.
-
Protein Precipitation: To 100 µL of the sample (e.g., plasma, cell lysate), add 200 µL of cold 0.4 M perchloric acid.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Neutralization and Filtration: Carefully transfer the supernatant to a clean tube. Neutralize the pH to approximately 7.0 with a small volume of 3.5 M potassium carbonate. The resulting precipitate of potassium perchlorate should be removed by centrifugation at 10,000 x g for 10 minutes at 4°C. Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial.
Method Validation Parameters (Representative Data)
The following table summarizes typical method validation parameters that should be assessed.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Signaling Pathway and Experimental Workflow Diagrams
Xanthine Oxidase Inhibition Pathway
This compound is known to inhibit xanthine oxidase, an enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid.
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols for the Use of 8-Azaadenine in Radioligand Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Azaadenine, a purine analog, and its derivatives are of significant interest in pharmacological research, particularly in the study of purinergic receptors, such as adenosine receptors. These receptors are implicated in a multitude of physiological processes, making them attractive targets for drug discovery. Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like this compound with their receptor targets. These assays allow for the determination of binding affinity (Ki) and can provide insights into the structure-activity relationship of a compound series.
This document provides detailed protocols and application notes for the use of this compound and its analogs in competitive radioligand binding studies. While specific binding affinity data for the parent this compound molecule is not extensively available in the public domain, this guide offers a framework for its evaluation and presents data for related compounds to illustrate the application.
Data Presentation: Binding Affinity of 8-Azaxanthine Derivatives at Adenosine Receptors
The following table summarizes the binding affinities (Ki) of various 8-azaxanthine derivatives for adenosine A1 and A2A receptors. This data is presented to demonstrate the utility of radioligand binding assays in structure-activity relationship (SAR) studies of aza-purine analogs. Please note that the affinity of the parent compound, this compound, is not well-documented in the provided search results.
| Compound | Receptor Subtype | Ki (nM) |
| 8-azatheophylline | A1 & A2 | Inactive |
| 8-azacaffeine | A1 & A2 | Inactive |
| 8-methyl-8-azatheophylline | A2 | Active (Antagonist) |
| 8-cycloalkyl-8-azatheophylline | A1 & A2 | Increased Affinity |
| 7-cyclopentyl-1,3-dimethyl-8-azaxanthine | A1 | More potent than caffeine |
| 7-cyclopentyl-1,3-dimethyl-8-azaxanthine | A2 | Less active than caffeine |
| 7-cyclohexyl-1,3-dimethyl-8-azaxanthine | A2 | More potent than caffeine |
| 7-cyclopentyl-1,3-dipropyl-8-azaxanthine | A1 | Potent and Selective |
This table is a summary of findings from a study on 8-azaxanthine derivatives and is intended for illustrative purposes.[1]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay Using Membrane Preparations
This protocol describes the determination of the inhibitory constant (Ki) of a test compound, such as this compound, by measuring its ability to compete with a known radioligand for binding to a specific receptor in a membrane preparation.
Materials:
-
Membrane Preparation: A source of the target receptor (e.g., cell membranes from a cell line overexpressing the receptor of interest, or tissue homogenates).
-
Radioligand: A high-affinity, receptor-specific radioligand (e.g., [³H]-DPCPX for A1 adenosine receptors).
-
Test Compound: this compound or its analog.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding (NSB) Compound: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM Theophylline for adenosine receptors).
-
96-well Plates: For incubation.
-
Filtration Apparatus: With glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen membrane preparation on ice.
-
Homogenize the membranes in ice-cold assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Dilute the membranes to the desired concentration in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding (TB) wells: Add assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and the diluted membrane preparation.
-
Non-specific Binding (NSB) wells: Add the NSB compound, the fixed concentration of the radioligand, and the diluted membrane preparation.
-
Competition wells: Add a range of concentrations of the test compound (this compound), the fixed concentration of the radioligang, and the diluted membrane preparation.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding (TB).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway of a Gi-Coupled Receptor
Caption: Simplified Gi-coupled signaling pathway for an adenosine A1 receptor.
References
Application Note: 8-Azaadenine Cytotoxicity Assay Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Azaadenine is a purine analog that can be utilized in various biological studies, including the assessment of cellular toxicity. Determining the cytotoxic potential of compounds like this compound is a critical step in drug discovery and development. This document provides a detailed protocol for assessing the cytotoxicity of this compound using a Cell Counting Kit-8 (CCK-8) assay. The CCK-8 assay is a sensitive, colorimetric method for determining the number of viable cells in a culture.[1][2]
Principle of the Assay
The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8 ([2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt]).[1] WST-8 is reduced by cellular dehydrogenases in viable cells to produce a yellow-colored formazan dye that is soluble in the cell culture medium.[1][2] The amount of formazan produced is directly proportional to the number of living cells. This allows for the quantification of cell viability by measuring the absorbance of the colored solution. The CCK-8 assay is known for its low toxicity, high sensitivity, and simple procedure, making it an excellent alternative to traditional MTT or XTT assays.
Materials and Reagents
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
Selected cancer cell line (e.g., HepG2, HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (capable of measuring absorbance at 450 nm)
-
Sterile pipette tips and tubes
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
Experimental Protocol
This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other formats.
4.1. Cell Seeding
-
Culture the selected cell line in complete medium until it reaches the logarithmic growth phase.
-
Harvest the cells using Trypsin-EDTA and resuspend them in fresh complete medium.
-
Perform a cell count and adjust the cell suspension density. A typical seeding density is between 5,000 and 10,000 cells per well.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.
4.2. Compound Treatment
-
Prepare a stock solution of this compound in DMSO. Further dilute this stock solution in a complete culture medium to create a series of working concentrations. Note: The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
After the 24-hour incubation, remove the old medium from the wells.
-
Add 100 µL of the medium containing various concentrations of this compound to the respective wells. Include a "vehicle control" (medium with the same concentration of DMSO as the treated wells) and a "blank control" (medium only, no cells).
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
4.3. Cell Viability Measurement (CCK-8)
-
Following the treatment period, add 10 µL of the CCK-8 solution directly to each well of the 96-well plate. Be careful to avoid introducing bubbles, as they can interfere with absorbance readings.
-
Incubate the plate for 1-4 hours in the incubator. The optimal incubation time can vary depending on the cell type and density.
-
Gently mix the plate to ensure a uniform distribution of the colored product.
-
Measure the absorbance at 450 nm using a microplate reader.
Data Analysis
-
Subtract Background: Subtract the average absorbance of the blank control wells (medium only) from all other absorbance readings.
-
Calculate Cell Viability (%): The percentage of cell viability is calculated using the following formula:
-
Cell Viability (%) = [(Absorbance of Treated Sample) / (Absorbance of Vehicle Control)] x 100
-
-
Determine IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of this compound that reduces cell viability by 50%. This value is determined by plotting a dose-response curve with the compound concentration on the x-axis and the corresponding percentage of cell viability on the y-axis. Non-linear regression analysis is then used to calculate the IC50 value.
Example Data Presentation
The following table summarizes hypothetical results from an this compound cytotoxicity assay performed on the HCT-116 cell line after 48 hours of treatment.
| This compound Conc. (µM) | Mean Absorbance (450 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.854 | 0.098 | 100.0 |
| 10 | 1.688 | 0.085 | 91.1 |
| 25 | 1.353 | 0.071 | 73.0 |
| 50 | 0.945 | 0.052 | 51.0 |
| 100 | 0.482 | 0.033 | 26.0 |
| 200 | 0.167 | 0.019 | 9.0 |
| Calculated IC50 | 49.5 µM |
Visualizations
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with 8-Azaadenine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Azaadenine is a synthetic purine analog that has garnered interest in biomedical research for its cytotoxic properties. As an analog of adenine, it can interfere with nucleic acid metabolism, leading to the inhibition of cell proliferation and the induction of cell death. Its mechanism of action involves its conversion to the corresponding nucleotide and subsequent incorporation into RNA and DNA, which can disrupt transcription and replication processes.[1] These characteristics make this compound a compound of interest for investigating cellular responses to metabolic stress and for the development of potential therapeutic agents.
Flow cytometry is an indispensable tool for dissecting the cellular effects of compounds like this compound. This powerful technique allows for the high-throughput, quantitative analysis of individual cells within a population. By employing fluorescent probes, flow cytometry can elucidate the effects of this compound on critical cellular processes such as cell cycle progression and apoptosis. These application notes provide detailed protocols for the preparation and analysis of cells treated with this compound using flow cytometry.
Data Presentation
The following tables present representative quantitative data from flow cytometry analysis of a hypothetical cancer cell line treated with this compound for 48 hours. The concentrations are based on typical effective concentrations observed for similar nucleoside analogs in cancer cell lines.[2]
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 55.2 ± 3.1 | 28.7 ± 2.5 | 16.1 ± 1.8 |
| 1 | 60.5 ± 2.8 | 20.1 ± 2.2 | 19.4 ± 2.0 |
| 5 | 68.9 ± 3.5 | 12.3 ± 1.9 | 18.8 ± 2.3 |
| 10 | 75.4 ± 4.1 | 8.5 ± 1.5 | 16.1 ± 2.1 |
Table 2: Induction of Apoptosis by this compound
| Treatment Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | 95.3 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.1 ± 0.3 |
| 1 | 88.7 ± 3.2 | 5.8 ± 1.1 | 3.2 ± 0.7 | 2.3 ± 0.5 |
| 5 | 70.2 ± 4.5 | 15.4 ± 2.3 | 10.1 ± 1.8 | 4.3 ± 0.9 |
| 10 | 55.6 ± 5.1 | 25.8 ± 3.0 | 14.3 ± 2.5 | 4.3 ± 1.0 |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol details the steps for analyzing the cell cycle distribution of cells treated with this compound by staining the cellular DNA with propidium iodide (PI).
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with the desired concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the chosen duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel and collect data for at least 10,000 events per sample.
-
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide Staining
This protocol describes the detection and quantification of apoptotic and necrotic cells following this compound treatment using Annexin V-FITC and PI co-staining.[3]
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure for cell seeding and treatment as described in Protocol 1.
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, directly collect the cells.
-
Also, collect the culture supernatant which may contain floating apoptotic cells.
-
Combine the detached/suspension cells with the cells from the supernatant and pellet by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use logarithmic scales for both FITC (Annexin V) and PI fluorescence channels.
-
Collect data for at least 10,000 events per sample.
-
Visualizations
Experimental workflow for flow cytometry analysis.
Proposed signaling pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 8-Azaadenine as a Fluorescent Nucleic Acid Label
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Azaadenine is a fluorescent analog of adenine that serves as a valuable tool for investigating the structure, dynamics, and interactions of nucleic acids.[1][2] As an isosteric analog, it structurally mimics natural purines, allowing it to be incorporated into DNA and RNA with minimal perturbation.[1][2] Its intrinsic fluorescence is highly sensitive to the local microenvironment, making it an effective probe for monitoring changes in nucleic acid conformation and binding events.[1] Unlike bulky extrinsic fluorophores, this compound's small size reduces the likelihood of altering the biological activity of the labeled molecule. This note provides an overview of its applications and detailed protocols for its use.
Key Features & Applications
-
Minimally Perturbing: Its structural similarity to adenine ensures that the conformation and biological activity of the labeled nucleic acid are largely preserved.
-
Environmentally Sensitive Fluorescence: The quantum yield and emission wavelength of this compound are modulated by changes in stacking interactions, solvent polarity, and binding to proteins or other molecules. This property is central to its use in various assays.
-
Versatile Probe: It can be used to study a wide range of phenomena, including:
-
DNA and RNA hybridization kinetics.
-
Conformational changes in DNA and RNA (e.g., hairpin formation, duplex melting).
-
Protein-nucleic acid interactions.
-
Enzyme kinetics, particularly for enzymes involved in purine metabolism.
-
Quantitative Data Summary: Photophysical Properties
The fluorescent properties of this compound are highly dependent on its environment. The following table summarizes typical photophysical data.
| Property | 8-Azaadenosine (Monomer) | Incorporated in ssDNA | Incorporated in dsDNA |
| Excitation Max (λex) | ~310 nm | ~310-315 nm | ~310-315 nm |
| Emission Max (λem) | ~370 nm | ~370-380 nm (Variable) | ~380-400 nm (Quenched) |
| Quantum Yield (Φ) | 0.06 (Neutral species) | Moderate; sensitive to flanking bases | Low (Quenched by stacking) |
| Key Characteristic | Strong emitter as a neutral species. | Fluorescence is sensitive to local environment. | Fluorescence is typically quenched upon duplex formation. |
Application Note 1: Real-Time Monitoring of DNA Hybridization
Principle: The fluorescence of this compound is significantly quenched when it is incorporated into a double-stranded DNA (dsDNA) helix due to base stacking interactions. This change in fluorescence intensity can be used to monitor the hybridization of a labeled single-stranded DNA (ssDNA) probe to its complementary target sequence in real-time.
Experimental Workflow: DNA Hybridization Assay
The following diagram outlines the workflow for a typical DNA hybridization experiment using an this compound labeled probe.
Caption: Workflow for a DNA hybridization assay using an this compound probe.
Protocol: Monitoring DNA Hybridization
-
Oligonucleotide Preparation:
-
Synthesize an oligonucleotide probe containing a single this compound substitution.
-
Synthesize the complementary target DNA strand.
-
Purify both oligonucleotides using HPLC or PAGE to ensure high purity.
-
Quantify the concentration of both strands using UV-Vis spectroscopy (at 260 nm).
-
-
Reaction Setup:
-
Prepare a hybridization buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.0).
-
In a fluorescence cuvette or microplate well, add the this compound labeled probe to a final concentration of 100 nM.
-
Measure the initial fluorescence of the probe (ssDNA state).
-
Add the complementary target DNA in a 1:1 or slightly higher molar ratio (e.g., 1.2:1 target to probe).
-
-
Data Acquisition:
-
Place the cuvette or plate in a fluorometer with temperature control.
-
Set the excitation wavelength to 310 nm and record the emission spectrum from 350 nm to 450 nm.
-
To monitor kinetics, record the fluorescence intensity at the emission maximum (e.g., ~380 nm) over time immediately after adding the target strand.
-
For melting analysis (Tm), after hybridization, slowly increase the temperature (e.g., 1°C/minute) from room temperature to 95°C while continuously monitoring fluorescence.
-
-
Data Analysis:
-
For kinetics, fit the fluorescence decay curve to an appropriate model to determine the association rate constant.
-
For melting analysis, plot fluorescence intensity versus temperature. The melting temperature (Tm) is the temperature at which 50% of the DNA is hybridized, corresponding to the midpoint of the transition in the fluorescence curve.
-
Application Note 2: Detecting Protein-Nucleic Acid Interactions
Principle: The binding of a protein to a nucleic acid sequence containing this compound can alter the local environment of the fluorescent probe. This can lead to either an enhancement or a quenching of the fluorescence signal, depending on the nature of the interaction. For instance, if the protein binding disrupts base stacking around the probe, fluorescence may increase. Conversely, if a specific amino acid residue (like tryptophan) comes into close proximity, it may quench the fluorescence. This change serves as a signal for the binding event.
Experimental Workflow: Protein-DNA Binding Assay
The diagram below illustrates the steps for assessing protein-DNA interactions.
Caption: Workflow for determining protein-DNA binding affinity using this compound.
Protocol: Fluorescence Titration for Binding Affinity (Kd)
-
Component Preparation:
-
Prepare a dsDNA probe by annealing an this compound labeled oligonucleotide with its unlabeled complement. The probe should contain the recognition sequence for the protein of interest.
-
Purify the target protein and accurately determine its concentration. Ensure the protein is in an active and stable buffer.
-
Prepare a suitable binding buffer (e.g., 20 mM HEPES, 150 mM KCl, 5 mM MgCl₂, 1 mM DTT, pH 7.5). Buffer composition should be optimized for the specific protein-DNA interaction.
-
-
Fluorescence Titration:
-
In a fluorescence cuvette, add the dsDNA probe to a fixed, low concentration (e.g., 25-50 nM). This concentration should ideally be below the expected dissociation constant (Kd).
-
Record the initial fluorescence of the DNA probe alone.
-
Perform a serial titration by adding small aliquots of a concentrated stock of the target protein. After each addition, mix gently and allow the system to equilibrate (e.g., 2-5 minutes).
-
Record the fluorescence intensity after each addition. Continue until the fluorescence signal is saturated (no further change upon adding more protein).
-
-
Data Analysis:
-
Correct the fluorescence data for dilution effects if the volume change is significant (>5%).
-
Calculate the change in fluorescence (ΔF) at each protein concentration relative to the initial fluorescence of the DNA alone.
-
Plot ΔF as a function of the total protein concentration.
-
Fit the resulting binding curve to a suitable binding isotherm equation (e.g., a one-site specific binding model) using non-linear regression software to determine the dissociation constant (Kd).
-
Protocol: Synthesis of this compound Labeled Oligonucleotides
Principle: this compound can be incorporated into oligonucleotides using standard automated solid-phase phosphoramidite chemistry. This requires a protected this compound phosphoramidite building block, which is commercially available or can be synthesized. The synthesis cycle is identical to that for standard DNA or RNA synthesis.
Workflow: Oligonucleotide Synthesis
Caption: The four-step cycle of phosphoramidite chemistry for oligonucleotide synthesis.
General Protocol
-
Reagents and Equipment:
-
Automated DNA/RNA synthesizer.
-
Standard phosphoramidites (A, C, G, T) and this compound phosphoramidite.
-
Synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution).
-
Solid support (e.g., CPG beads).
-
Cleavage/deprotection solution (e.g., concentrated ammonium hydroxide).
-
HPLC or PAGE system for purification.
-
-
Synthesis:
-
Program the desired oligonucleotide sequence into the synthesizer, specifying the position for the this compound incorporation.
-
Install the this compound phosphoramidite vial on a designated port of the synthesizer.
-
Initiate the synthesis run. The synthesizer will automatically perform the repeated four-step cycle (Deblocking, Coupling, Capping, Oxidation) for each base in the sequence.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, transfer the solid support to a vial.
-
Add the cleavage and deprotection solution (e.g., ammonium hydroxide) and incubate at the recommended temperature and time (e.g., 55°C for 8-12 hours) to cleave the oligonucleotide from the support and remove the base-protecting groups.
-
-
Purification and Quality Control:
-
Purify the crude oligonucleotide product using reverse-phase HPLC or denaturing polyacrylamide gel electrophoresis (PAGE) to isolate the full-length, labeled product.
-
Verify the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
References
Application Notes and Protocols for In Vitro Transcription with 8-Azaadenosine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Azaadenosine triphosphate (8-aza-ATP) is a synthetic analog of adenosine triphosphate (ATP) where the carbon at the 8th position of the adenine ring is replaced by a nitrogen atom. This modification has significant implications for the biochemical properties and potential applications of RNA molecules synthesized using this analog. While 8-azaadenosine has been investigated for its biological activities, including its controversial role as an inhibitor of ADAR1 (adenosine deaminase acting on RNA) and its noted cytotoxicity, its incorporation into RNA via in vitro transcription opens avenues for studying RNA structure, function, and interactions.[1][2][3][4][5]
These application notes provide a comprehensive guide for the enzymatic synthesis of RNA containing 8-azaadenine using in vitro transcription, based on protocols developed for the structurally similar analog, 8-azidoadenosine triphosphate (8-N3ATP). The protocols and data presented herein are intended to equip researchers with the necessary information to produce and utilize this compound-modified RNA for a variety of research and drug development applications.
Applications
RNA molecules containing this compound can be employed in a range of applications, including:
-
Structural Biology: The altered electronic and steric properties of the this compound nucleobase can serve as a probe in structural studies of RNA, including X-ray crystallography and NMR spectroscopy.
-
RNA-Protein Interaction Studies: The modified base can influence the binding of proteins to RNA, providing a tool to investigate the specificity and mechanism of these interactions.
-
Probing Catalytic RNA (Ribozyme) Mechanisms: Incorporation of this compound into ribozymes can help elucidate the role of specific adenosine residues in catalysis.
-
Development of RNA-based Therapeutics: While the cytotoxicity of 8-azaadenosine must be carefully considered, the incorporation of this analog could be explored for the development of therapeutic RNAs with altered stability or specific cellular activities.
Data Presentation
The successful incorporation of modified nucleotides during in vitro transcription is crucial for the synthesis of functional RNA molecules. The following table summarizes key quantitative parameters for the in vitro transcription of a related analog, 8-azidoadenosine triphosphate (8-N3ATP), by T7 RNA polymerase, which serves as a valuable reference for experiments with 8-aza-ATP. Direct quantitative data for 8-aza-ATP is not currently available in the literature.
| Parameter | Value/Observation (for 8-N3ATP) | Reference |
| Requirement for Divalent Cation | Mn2+ is essential for the incorporation of 8-N3AMP. | |
| Optimal Mn2+ Concentration | 2.0–2.5 mM | |
| Effect of Mg2+ | A mixture of 2.5 mM Mn2+ and 2.5 mM Mg2+ improves the yield of 8-N3AMP-containing transcripts. | |
| RNA Yield | Good yields are achievable for RNAs ranging from 100 to 300 bases in length. | |
| Fidelity of Incorporation | Transcription and reverse transcription proceed with high fidelity. |
Biochemical Properties of RNA Containing this compound
The incorporation of this compound into an RNA molecule is expected to alter its biochemical and biophysical properties. Based on studies of other 8-substituted purine analogs, such as 8-chloroadenosine, the following effects can be anticipated:
-
Thermal Stability: The presence of this compound is likely to destabilize RNA duplexes. For instance, RNA containing 8-chloroadenine shows a significant decrease in thermal stability.
-
Secondary Structure: While the overall A-form helical geometry of an RNA duplex may not be grossly perturbed, local conformational changes are expected due to the altered properties of the this compound base.
-
Enzyme Interactions: The modification may affect the recognition and processing of the RNA by various enzymes, such as polymerases, nucleases, and RNA-modifying enzymes.
Experimental Protocols
The following protocols are adapted from established methods for the in vitro transcription of RNA containing the modified nucleotide 8-azidoadenosine triphosphate (8-N3ATP) and are expected to be applicable for 8-azaadenosine triphosphate.
Protocol 1: In Vitro Transcription of RNA with 8-Azaadenosine Triphosphate
This protocol describes the synthesis of RNA transcripts with complete substitution of ATP with 8-aza-ATP using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
8-Azaadenosine triphosphate (8-aza-ATP)
-
GTP, CTP, UTP
-
T7 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 50 mM DTT)
-
MnCl2 solution
-
MgCl2 solution
-
RNase-free water
-
RNase inhibitor
-
DNase I (RNase-free)
Procedure:
-
Reaction Setup: Assemble the following reaction components at room temperature in a nuclease-free microcentrifuge tube. The final reaction volume is typically 20 µL.
| Component | Final Concentration | Volume (for 20 µL reaction) |
| 10x Transcription Buffer | 1x | 2 µL |
| GTP, CTP, UTP mix | 2 mM each | 2 µL of 20 mM stock |
| 8-Aza-ATP | 2 mM | 2 µL of 20 mM stock |
| Linearized DNA template | 50-100 ng/µL | 1 µg |
| MnCl2 | 2.5 mM | 0.5 µL of 100 mM stock |
| MgCl2 | 2.5 mM | 0.5 µL of 100 mM stock |
| RNase Inhibitor | 40 units | 1 µL |
| T7 RNA Polymerase | 50 units | 2 µL |
| RNase-free water | to 20 µL |
-
Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the reaction mixture at the bottom of the tube. Incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
-
RNA Purification: Purify the RNA transcript using a suitable method, such as phenol/chloroform extraction followed by ethanol precipitation, or a column-based RNA purification kit.
-
Quantification and Analysis: Determine the concentration of the purified RNA using a spectrophotometer. Analyze the integrity and size of the transcript by denaturing polyacrylamide gel electrophoresis (PAGE).
Protocol 2: Analysis of this compound Incorporation
To confirm the incorporation of this compound into the RNA transcript, the following methods can be employed:
-
Mass Spectrometry: The most direct method to confirm the presence of the modified nucleotide is to analyze the mass of the intact RNA or its digestion products by mass spectrometry.
-
Reverse Transcription-PCR (RT-PCR) and Sequencing: The fidelity of incorporation can be assessed by reverse transcribing the modified RNA into cDNA, followed by PCR amplification and sequencing of the resulting DNA.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro transcription of this compound modified RNA.
Potential Signaling Pathway Involvement
Given the contested role of 8-azaadenosine as an ADAR1 inhibitor, RNA containing this compound might be investigated for its effects on pathways regulated by RNA editing. The following diagram illustrates a simplified view of the ADAR1-mediated innate immunity pathway, which could be a subject of investigation.
Caption: Simplified ADAR1 signaling pathway.
Concluding Remarks
The use of 8-azaadenosine triphosphate in in vitro transcription presents an opportunity to generate novel RNA molecules with unique properties. The protocols and information provided in these application notes offer a starting point for researchers to explore the synthesis and applications of this compound-containing RNA. It is imperative for researchers to consider the known biological activities and potential cytotoxicity of 8-azaadenosine when designing and interpreting experiments involving RNA modified with this analog. Further research is warranted to fully characterize the incorporation efficiency of 8-aza-ATP and the functional consequences of this modification in various biological contexts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and properties of a monoclonal antibody targeting 8-oxoA, an oxidized adenine lesion in DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 4. Overview of In Vitro Transcription | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. RNA - Wikipedia [en.wikipedia.org]
Solid-Phase Synthesis of 8-Azaadenine-Containing Oligomers: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The strategic incorporation of modified nucleobases into oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. 8-Azaadenine, a purine analog with a nitrogen atom at the 8th position, is a modification of particular interest due to its potential to enhance the binding affinity and stability of nucleic acid structures. Oligomers containing this compound have shown promise in applications such as antigene therapy, where the formation of stable triplex structures with double-stranded DNA can modulate gene expression. This document provides a comprehensive guide to the solid-phase synthesis of this compound-containing oligomers, including detailed protocols for the synthesis of the necessary phosphoramidite building block and its incorporation into DNA strands.
Data Presentation
Table 1: Key Reagents and Materials
| Reagent/Material | Supplier | Purpose |
| 2'-deoxyadenosine | Various | Starting material for nucleoside modification |
| N6-Benzoyl-2'-deoxy-5'-O-DMT-adenosine 3'-CE phosphoramidite | Various | Standard DNA synthesis reagent |
| Controlled Pore Glass (CPG) Solid Support | Various | Solid-phase synthesis matrix |
| Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | Various | Detritylation agent |
| Acetonitrile (anhydrous) | Various | Synthesis solvent |
| Tetrazole/DCI | Various | Activator for phosphoramidite coupling |
| Acetic Anhydride/N-Methylimidazole/Pyridine/THF (Cap A) | Various | Capping reagent |
| N-Methylimidazole/THF (Cap B) | Various | Capping reagent |
| Iodine/Water/Pyridine/THF | Various | Oxidizing agent |
| Concentrated Ammonium Hydroxide | Various | Cleavage and deprotection solution |
| High-Performance Liquid Chromatography (HPLC) System | Various | Purification and analysis |
| Mass Spectrometer (ESI-MS or MALDI-TOF) | Various | Characterization |
Experimental Protocols
Protocol 1: Synthesis of 8-Aza-2'-deoxyadenosine
The synthesis of the this compound nucleoside is a prerequisite for the preparation of the corresponding phosphoramidite. A common route involves the bromination of 2'-deoxyadenosine, followed by azidation and subsequent reduction.
Step 1: Bromination of 2'-deoxyadenosine 8-Bromo-2'-deoxyadenosine can be prepared by treating 2'-deoxyadenosine with bromine in an appropriate buffer.
Step 2: Azidation of 8-Bromo-2'-deoxyadenosine The 8-bromo derivative is then converted to 8-azido-2'-deoxyadenosine by reaction with sodium azide.[1]
Step 3: Reduction to 8-Amino-2'-deoxyadenosine The 8-azido group is reduced to an amino group. One method involves catalytic hydrogenation.[1] An alternative and convenient method is the treatment of 8-azido-2'-deoxyadenosine with aqueous ammonia or primary amines, which unexpectedly yields 8-amino-2'-deoxyadenosine in excellent yields.[1][2]
Protocol 2: Synthesis of 5'-DMT-N6-Benzoyl-8-aza-2'-deoxyadenosine-3'-CE Phosphoramidite
Step 1: Protection of the 5'-Hydroxyl Group The 5'-hydroxyl group of 8-aza-2'-deoxyadenosine is protected with a dimethoxytrityl (DMT) group. This is a standard procedure in nucleoside chemistry, typically carried out using DMT-chloride in pyridine.
Step 2: Protection of the N6-Amino Group The exocyclic N6-amino group is protected with a benzoyl group to prevent side reactions during oligonucleotide synthesis. This is typically achieved using benzoyl chloride.
Step 3: Phosphitylation of the 3'-Hydroxyl Group The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety. This is commonly performed using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like diisopropylethylamine.
Protocol 3: Solid-Phase Synthesis of this compound-Containing Oligomers
The synthesis is performed on an automated DNA synthesizer using standard phosphoramidite chemistry. The following cycle is repeated for each nucleotide addition.
Step 1: Detritylation The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside by treatment with a solution of dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in dichloromethane (DCM). This exposes the free 5'-hydroxyl group for the subsequent coupling reaction.
Step 2: Coupling The 8-azaadenosine phosphoramidite (or any other standard phosphoramidite) is activated with a mild acid, such as tetrazole or dicyanoimidazole (DCI), and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
Step 3: Capping Any unreacted 5'-hydroxyl groups are acetylated ("capped") using a mixture of acetic anhydride and N-methylimidazole. This prevents the formation of deletion mutants in the final product.
Step 4: Oxidation The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran (THF).
These four steps are repeated until the desired oligonucleotide sequence is assembled.
Protocol 4: Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups (benzoyl on the bases and cyanoethyl on the phosphates) are removed. This is typically achieved by incubation with concentrated aqueous ammonium hydroxide at an elevated temperature.
Protocol 5: Purification and Analysis
The crude oligonucleotide solution is purified by high-performance liquid chromatography (HPLC), typically using a reversed-phase column. The purity and identity of the final product are confirmed by mass spectrometry (MS), such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF).
Visualizations
Synthesis of 8-Azaadenosine Phosphoramidite
Caption: Workflow for the synthesis of the 8-azaadenosine phosphoramidite building block.
Solid-Phase Oligonucleotide Synthesis Cycle
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Application in Antigene Therapy
Caption: Mechanism of antigene therapy using this compound-containing oligomers.
Applications in Drug Development
Oligonucleotides containing this compound are primarily investigated for their potential in antigene strategies. By forming highly stable triplex structures with specific sequences in the promoter regions of genes, these modified oligonucleotides can inhibit transcription and, consequently, the expression of disease-associated proteins. The enhanced stability of triplexes containing 8-aminopurines (a class to which this compound belongs) makes them attractive candidates for this therapeutic approach. Further research is ongoing to fully elucidate their efficacy and safety profiles for clinical applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 8-Azaadenine Concentration for Cell Viability Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing 8-Azaadenine in cell viability studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for a new cell line?
A1: The optimal concentration of this compound is highly dependent on the specific cell line being used. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your particular cells. A broad range of concentrations (e.g., from low micromolar to millimolar) should be tested initially to identify the active range.
Q2: How does this compound affect cells?
A2: this compound primarily acts as an antimetabolite. It is a purine analog that can interfere with nucleic acid synthesis. Specifically, 8-Azaadenosine, a related nucleoside, is known to be a potent inhibitor of de novo purine synthesis. Additionally, related compounds can disrupt pyrimidine biosynthesis by inhibiting the conversion of orotic acid to uridine nucleotides. These disruptions in essential metabolic pathways ultimately lead to decreased cell viability and proliferation.
Q3: My cell viability results with this compound are not consistent. What are the common causes of variability?
A3: High variability in cell viability assays can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and precise pipetting to have the same number of cells in each well.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media without cells and use the inner wells for the experiment.
-
Compound Solubility: Ensure that this compound is fully dissolved in the solvent and then in the culture medium to achieve a homogenous concentration.
-
Inconsistent Incubation Times: Adhere strictly to the planned incubation times for both drug treatment and the viability reagent.
-
Pipetting Errors: Use calibrated pipettes and consistent technique for all liquid handling steps.
Q4: Can I use this compound to specifically study the effects of ADAR1 inhibition?
A4: It is not recommended to use this compound as a specific inhibitor of ADAR1. While it may have some effect on ADAR activity, it exhibits broad-spectrum cytotoxicity by interfering with fundamental nucleic acid and energy metabolism pathways. Therefore, observed effects on cell viability are likely not solely due to ADAR1 inhibition.
Data Presentation: Reported IC50 Values of this compound and Related Compounds
The following table summarizes reported IC50 values for compounds related to this compound in various cancer cell lines. It is important to note that these values can vary significantly based on the specific experimental conditions, such as incubation time and the viability assay used. Therefore, it is imperative to determine the IC50 for your specific cell line and experimental setup.
| Cell Line | Compound | IC50 (µM) | Incubation Time |
| Breast Cancer (MCF-7) | 8-Azaadenosine derivative | ~5-15 | 5 days |
| Breast Cancer (BT-474) | 9-azaglycophymine derivative | 4.0 ± 0.2 | 72 hours |
| Breast Cancer (HCC1937) | 9-azaglycophymine derivative | 5.8 ± 0.3 | 72 hours |
| Lung Cancer (A549) | Benzoxazole derivative | ~17-20 | Not Specified |
| Cervical Cancer (HeLa) | Benzoxazole derivative | ~17-25 | Not Specified |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Mandatory Visualizations
Caption: Workflow for assessing cell viability using the MTT assay after this compound treatment.
Caption: this compound inhibits both purine and pyrimidine synthesis pathways, leading to reduced cell proliferation.
Troubleshooting 8-Azaadenine solubility issues in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 8-Azaadenine in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, Tris). What should I do?
A1: this compound is known to have very low solubility in aqueous solutions. The recommended approach is to first dissolve the compound in an organic solvent to create a concentrated stock solution, which can then be diluted to the final working concentration in your experimental buffer.
Q2: What is the recommended solvent for creating an this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[1] It has been shown to effectively dissolve this compound and related purine analogs.
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution into an aqueous buffer is a common issue for poorly soluble compounds. Here are several troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your aqueous buffer may be too high. Try lowering the concentration.
-
Optimize the DMSO concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (typically <0.5% v/v) to minimize solvent effects on your experiment.
-
Use a higher-ionic-strength buffer: In some cases, increasing the ionic strength of the buffer can enhance the solubility of a compound.
-
Adjust the pH of the buffer: The solubility of compounds with ionizable groups can be pH-dependent. Experiment with buffers of different pH values to see if solubility improves.
-
Gentle warming and sonication: Briefly warming the solution to 37°C or using a sonicator can help to redissolve small amounts of precipitate. However, be cautious about the stability of this compound at higher temperatures.
Q4: Can I dissolve this compound directly in ethanol?
A4: While some purine analogs have limited solubility in ethanol, DMSO is the more consistently recommended solvent for this compound. If you must use ethanol, it is advisable to test the solubility on a small scale first.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1] To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Data Presentation
Table 1: Solubility of this compound and a Related Analog
| Compound | Solvent | Solubility | Source |
| This compound | DMSO | Soluble | [1] |
| 8-Azaguanine | Water | Insoluble | [2][3] |
| 8-Azaguanine | DMSO | ≥3.93 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 136.12 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weighing: Carefully weigh out 1.36 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 100 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the 10 mM stock solution in aliquots at -20°C.
Protocol 2: Preparation of a Working Solution by Dilution of the DMSO Stock
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile experimental buffer (e.g., PBS, Tris, cell culture medium)
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To improve accuracy and minimize precipitation, perform an intermediate dilution of the stock solution. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in your experimental buffer.
-
Final Dilution: Add the desired volume of the intermediate or stock solution to your experimental setup (e.g., cell culture well) to achieve the final working concentration. Ensure the final DMSO concentration is below the tolerance level for your specific assay.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified diagram of the purine salvage pathway and the potential entry of this compound.
References
Technical Support Center: 8-Azaadenine Stock Solutions
This technical support center provides guidance on preventing the degradation of 8-Azaadenine in stock solutions, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: Precipitation is observed in my this compound stock solution upon storage at low temperatures.
-
Possible Cause 1: Solvent Choice. this compound has limited solubility in aqueous solutions. If you are using a buffer or water as the primary solvent, precipitation at lower temperatures is likely.
-
Troubleshooting 1: The recommended solvent for this compound stock solutions is dimethyl sulfoxide (DMSO).[1] If your experimental downstream applications are sensitive to DMSO, consider preparing a more dilute stock solution in an appropriate buffer immediately before use.
-
Possible Cause 2: Concentration Exceeds Solubility Limit. The concentration of your stock solution may be too high for the chosen solvent, especially at colder storage temperatures.
-
Troubleshooting 2: Prepare a fresh stock solution at a lower concentration. It is advisable to perform a small-scale solubility test to determine the optimal concentration for your specific solvent and storage conditions.
-
Possible Cause 3: Freeze-Thaw Cycles. Repeatedly freezing and thawing your stock solution can promote precipitation and degradation.
-
Troubleshooting 3: Aliquot your stock solution into single-use volumes. This minimizes the number of freeze-thaw cycles the main stock undergoes.
Issue: I suspect my this compound stock solution has degraded, leading to inconsistent experimental results.
-
Possible Cause 1: Improper Storage Conditions. Exposure to light, elevated temperatures, or prolonged storage at room temperature can lead to the degradation of this compound.
-
Troubleshooting 1: Store this compound stock solutions in the dark at -20°C for long-term storage or at 4°C for short-term use.[1] Always use amber or opaque tubes for storage to protect from light.
-
Possible Cause 2: Chemical Instability in Aqueous Solutions. this compound, like other purine analogs, can be susceptible to hydrolysis in aqueous solutions, especially at non-neutral pH.
-
Troubleshooting 2: If you must use an aqueous buffer, prepare the solution fresh before each experiment. Assess the stability of this compound in your specific buffer system over the time course of your experiment.
-
Possible Cause 3: Photosensitivity. this compound has been reported to be photosensitive, and UV irradiation can lead to its degradation.
-
Troubleshooting 3: Minimize the exposure of your stock solution and experimental samples containing this compound to ambient and artificial light. Work in a subdued lighting environment when possible.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions due to its good solubilizing properties for this compound.[1]
Q2: How should I store my this compound stock solutions?
A2: For long-term storage (months to years), it is recommended to store this compound stock solutions at -20°C. For short-term storage (days to weeks), 4°C is acceptable.[1] All solutions should be protected from light.
Q3: Can I prepare this compound stock solutions in aqueous buffers like PBS?
A3: While it may be possible to dissolve this compound in aqueous buffers, its solubility is limited, and the stability may be compromised. If your experiment requires an aqueous solution, it is best to prepare it fresh from a DMSO stock solution immediately before use and for the final desired concentration.
Q4: How can I check if my this compound stock solution has degraded?
A4: The most reliable method to check for degradation is to use an analytical technique such as High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of your current stock solution to that of a freshly prepared standard, you can identify and quantify any degradation products.
Q5: What are the known degradation pathways for this compound?
A5: While specific degradation pathways in solution are not extensively detailed in readily available literature, purine analogs can be susceptible to hydrolysis of the glycosidic bond (if in nucleoside form) and modifications to the purine ring structure, particularly when exposed to light, non-neutral pH, or reactive oxygen species.
Data Presentation: Illustrative Stability of this compound in DMSO
The following table provides an illustrative summary of the expected stability of this compound in DMSO under various storage conditions. Note: This data is representative and based on the general stability of similar chemical compounds; specific quantitative stability studies for this compound are not widely published.
| Storage Condition | Solvent | Concentration | Duration | Expected Purity |
| -20°C, Dark | DMSO | 10 mM | 12 months | >98% |
| 4°C, Dark | DMSO | 10 mM | 1 month | >95% |
| Room Temp, Light | DMSO | 10 mM | 24 hours | <90% |
| Room Temp, Dark | DMSO | 10 mM | 24 hours | >98% |
Experimental Protocols
Protocol for Assessing the Stability of this compound Stock Solutions
This protocol outlines a general method for determining the stability of this compound in a specific solvent under various conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound powder
- High-purity solvent (e.g., HPLC-grade DMSO)
- HPLC system with a UV detector
- Appropriate HPLC column (e.g., C18)
- Mobile phase (e.g., acetonitrile and water with a suitable buffer)
- Light-protective storage vials (e.g., amber glass vials)
- Temperature-controlled storage units (-20°C, 4°C, room temperature)
2. Preparation of Stock and Standard Solutions:
- Prepare a concentrated stock solution of this compound in the desired solvent (e.g., 10 mM in DMSO). This will be your "time zero" sample.
- From this stock, prepare a series of dilutions to create a standard curve for quantification.
3. Stability Study Setup:
- Aliquot the stock solution into multiple light-protected vials.
- Store the vials under the different conditions you wish to test (e.g., -20°C in the dark, 4°C in the dark, room temperature in the dark, room temperature with light exposure).
4. Sample Analysis:
- At specified time points (e.g., 0, 24 hours, 1 week, 1 month, 3 months), retrieve one vial from each storage condition.
- Allow the sample to come to room temperature.
- Dilute the sample to a concentration within the range of your standard curve.
- Analyze the "time zero" standard curve and the stored samples by HPLC. The UV detector wavelength should be set to the absorbance maximum of this compound.
5. Data Analysis:
- Quantify the concentration of this compound in each sample using the standard curve.
- Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
- Monitor the appearance of any new peaks in the chromatogram, which would indicate the formation of degradation products.
Mandatory Visualization
Inhibition of Purine Degradation Pathway by this compound
This compound is known to be an inhibitor of xanthine oxidase, a key enzyme in the purine degradation pathway. This pathway is responsible for the breakdown of purines into uric acid. By inhibiting xanthine oxidase, this compound can block this metabolic process.
Inhibition of the purine degradation pathway by this compound.
References
Technical Support Center: Managing 8-Azaadenine-Related Fluorescence Phenomena
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 8-azaadenine in experimental assays, with a focus on its potential impact on fluorescence measurements. While this compound and its derivatives can themselves be fluorescent, their potential to quench the fluorescence of other commonly used dyes is a critical consideration for robust assay development. This guide offers insights into the principles of fluorescence quenching and practical steps to identify and mitigate potential interference from this compound.
FAQs: Understanding this compound and Fluorescence
Q1: Is this compound a known fluorescence quencher?
While extensive literature details the intrinsic fluorescent properties of 8-azapurines, direct studies characterizing this compound as a potent quencher of common experimental fluorophores are not widely reported. However, purines, in general, are known to quench fluorescence, often through mechanisms like photoinduced electron transfer (PET). Guanine, for instance, is a well-documented quencher of fluorescein. Given its structural similarity to native purines, it is plausible that this compound could act as a quencher under specific experimental conditions. Researchers should be aware of this potential and design controls to assess its impact.
Q2: What are the potential mechanisms of this compound-induced fluorescence quenching?
Should this compound quench a fluorophore, the underlying mechanism would likely be one of the following:
-
Static Quenching: This occurs when this compound and the fluorophore form a non-fluorescent complex in the ground state. This interaction effectively reduces the concentration of the fluorescent species available for excitation.
-
Dynamic (Collisional) Quenching: In this process, an excited fluorophore collides with an this compound molecule, leading to non-radiative decay back to the ground state. The frequency of these collisions is dependent on the concentration of the quencher and the viscosity of the medium.
-
Förster Resonance Energy Transfer (FRET): If the emission spectrum of the fluorophore overlaps with the absorption spectrum of this compound, energy can be transferred non-radiatively from the excited fluorophore (donor) to this compound (acceptor).[1][2][3][4] This is a distance-dependent process.
Q3: Can the intrinsic fluorescence of this compound interfere with my assay?
Yes. This compound and its nucleoside, 8-azaadenosine, can exhibit fluorescence, particularly in aqueous solutions.[5] This intrinsic fluorescence can lead to high background signals, potentially masking the signal from your fluorescent probe and reducing the signal-to-noise ratio of your assay.
Troubleshooting Guide
Issue 1: Unexpectedly Low Fluorescence Signal in the Presence of this compound
If you observe a decrease in fluorescence intensity upon the addition of this compound to your assay, it may be indicative of quenching.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low fluorescence signals.
Experimental Protocols:
-
Control Experiment:
-
Prepare two sets of samples in your assay buffer.
-
To the first set, add your fluorescent probe at its working concentration.
-
To the second set, add both the fluorescent probe and this compound at their respective working concentrations.
-
Measure the fluorescence intensity of both sets under identical instrument settings. A significant decrease in the second set suggests quenching.
-
-
Investigating the Quenching Mechanism:
-
Temperature Dependence: Measure the fluorescence quenching at different temperatures. An increase in quenching with higher temperature is characteristic of dynamic quenching.
-
Viscosity Dependence: Increase the viscosity of the solvent (e.g., by adding glycerol). A decrease in quenching suggests a dynamic mechanism, as increased viscosity reduces the rate of diffusion and collision.
-
Fluorescence Lifetime Measurements: If available, measure the fluorescence lifetime of your probe in the presence and absence of this compound. A decrease in lifetime is a hallmark of dynamic quenching. Static quenching does not affect the fluorescence lifetime of the uncomplexed fluorophore.
-
Mitigation Strategies:
-
Fluorophore Selection: Choose a fluorophore that is less susceptible to quenching by purine analogs. Consider fluorophores with different redox potentials or those that are sterically hindered.
-
Buffer Optimization: Modify the pH or ionic strength of your buffer. These changes can alter the formation of ground-state complexes (static quenching) or the electrostatic interactions that may influence collisional quenching.
-
Spatial Separation: In assays involving biomolecules, consider designing the system to increase the distance between the fluorophore and the this compound binding site to minimize FRET.
Issue 2: High Background Fluorescence
High background can arise from the intrinsic fluorescence of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Experimental Protocols:
-
Control Experiment:
-
Prepare a sample containing only this compound at its working concentration in your assay buffer.
-
Measure the fluorescence spectrum using the same excitation and emission wavelengths as your assay.
-
Mitigation Strategies:
-
Spectral Separation: If the emission spectrum of this compound overlaps with your probe's emission, select a probe with a more red-shifted emission to minimize spectral overlap.
-
Concentration Optimization: Determine the lowest effective concentration of this compound for your experiment to minimize its contribution to the background signal.
-
Background Subtraction: In your data analysis, subtract the fluorescence intensity of a control sample containing only this compound from your experimental samples.
Quantitative Data Summary
While specific quenching data for this compound is limited, the following table summarizes the intrinsic fluorescence properties of some 8-azapurines, which can contribute to background fluorescence.
| Compound | pH | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| 8-Azaadenosine | 7 | ~280 | ~360 | 0.06 |
| 8-Azaguanosine | 7 | ~290 | ~370 | 0.55 (anionic species) |
| 8-Azainosine | 7 | ~275 | ~350 | 0.02 (anionic species) |
Note: Fluorescence properties are highly dependent on the specific experimental conditions (e.g., pH, solvent).
By systematically applying these troubleshooting steps and considering the potential for both quenching and intrinsic fluorescence, researchers can develop more reliable and accurate fluorescence-based assays in the presence of this compound.
References
- 1. Fluorescent ribonucleoside as a FRET acceptor for tryptophan in native proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 8-Azaadenine Treatment
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing incubation times in experiments involving 8-Azaadenine. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to ensure the generation of reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound treatment?
A1: A common starting point for preliminary experiments with this compound is a 24-hour incubation period. However, for cytotoxicity and anti-proliferative assays, extending the incubation to 48 or 72 hours may be necessary to observe significant effects. The optimal time is highly dependent on the cell type, the concentration of this compound, and the specific biological endpoint being measured.[1]
Q2: How does the mechanism of action of this compound influence the choice of incubation time?
A2: this compound, as a purine analog, can be incorporated into nucleic acids, leading to the inhibition of protein synthesis.[2] This process and its downstream consequences, such as apoptosis or cell cycle arrest, take time to manifest. Short incubation times may be sufficient to observe initial effects on signaling pathways, but longer periods are often required to detect changes in cell viability or gene expression.[3][4][5] Therefore, a time-course experiment is crucial for mechanistic studies.
Q3: Should I perform a dose-response or a time-course experiment first?
A3: It is generally recommended to first determine an effective concentration range through a dose-response experiment at a fixed, reasonably long incubation time (e.g., 24 or 48 hours). Once a responsive concentration is identified, you can then proceed to optimize the incubation time using that concentration.
Q4: Can the incubation time affect the IC50 value of this compound?
A4: Yes, the IC50 value of a compound can be time-dependent. For some compounds, a longer incubation time can lead to a lower IC50 value, indicating increased potency. It is essential to report the incubation time when reporting IC50 values to ensure reproducibility.
Q5: Should the cell culture medium be changed during a long incubation period?
A5: For incubation times longer than 48 hours, it is good practice to perform a medium change. This prevents nutrient depletion and the accumulation of waste products, which could otherwise confound the results of the this compound treatment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound treatment. | 1. Incubation time is too short: The biological process being studied may require a longer duration to manifest.2. This compound concentration is too low: The concentration used may not be sufficient to elicit a response.3. Compound instability: this compound may degrade in the culture medium over time.4. Cell line resistance: The target cells may not be sensitive to this compound. | 1. Increase the incubation time in a step-wise manner (e.g., 24h, 48h, 72h).2. Perform a dose-response experiment to determine the optimal concentration.3. Prepare fresh working solutions of this compound for each experiment. For long-term experiments, consider replenishing the media with freshly prepared compound at regular intervals.4. Research the sensitivity of your cell line to purine analogs or test a different cell line. |
| High levels of cell death even at early time points. | 1. This compound concentration is too high: The compound may be cytotoxic at the tested concentration.2. Optimal time for desired effect is very short: The specific endpoint you are measuring may occur rapidly. | 1. Perform a dose-response experiment to identify a sub-lethal concentration.2. Test earlier time points (e.g., 1, 2, 4, 6 hours). |
| High variability between experimental replicates. | 1. Inconsistent cell seeding: Uneven cell distribution can lead to variable results.2. Edge effects in multi-well plates: Evaporation can concentrate media components in outer wells.3. Inconsistent treatment application: Variations in the timing or volume of compound addition.4. Compound precipitation: this compound may not be fully dissolved. | 1. Ensure thorough mixing of cell suspension before seeding and allow plates to sit at room temperature for a few minutes before incubation to ensure even settling.2. Avoid using the outermost wells of a 96-well plate for experiments. Fill them with sterile PBS or media to minimize evaporation.3. Use a multichannel pipette for simultaneous addition of the compound to replicate wells.4. Ensure complete dissolution of the this compound stock solution in DMSO before diluting in culture medium. |
Quantitative Data Summary
The following table is an illustrative example of how to present data from a time-course experiment to determine the optimal incubation time for this compound. Researchers should generate their own data following a similar structure.
| Cell Line | Assay Type | This compound Concentration (µM) | Incubation Time (hours) | Observed Effect (% of Control) | Notes |
| MCF-7 | Cell Viability (MTT) | 10 | 24 | 85% | Minimal effect on viability. |
| 10 | 48 | 62% | Moderate decrease in viability. | ||
| 10 | 72 | 41% | Significant cytotoxic effect. | ||
| A549 | Apoptosis (Annexin V) | 25 | 12 | 15% | Slight increase in early apoptosis. |
| 25 | 24 | 35% | Marked increase in apoptotic cells. | ||
| 25 | 48 | 58% | Substantial induction of apoptosis. | ||
| HCT116 | Gene Expression (qRT-PCR) of p21 | 5 | 6 | 1.5-fold increase | Early induction of cell cycle inhibitor. |
| 5 | 12 | 3.2-fold increase | Peak expression observed. | ||
| 5 | 24 | 2.1-fold increase | Expression begins to decline. |
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal Incubation Time for Cell Viability
1. Cell Seeding:
-
Harvest cells during the logarithmic growth phase.
-
Count the cells and determine viability using a method like Trypan Blue exclusion.
-
Seed the cells in a 96-well plate at a pre-determined optimal density. This should be a density that allows for logarithmic growth throughout the longest time point of the experiment.
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
2. Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in sterile DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should typically be below 0.1% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
3. Time-Course Incubation:
-
Incubate the plates for different durations (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.
4. Cell Viability Measurement (e.g., CCK-8 Assay):
-
At the end of each incubation period, add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot cell viability against the different incubation times to determine the time point at which the desired effect is observed.
Visualizations
Caption: Workflow for determining the optimal incubation time.
Caption: Troubleshooting decision tree for unexpected results.
Caption: Putative signaling pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 3. Temporal transcriptomic profiling reveals dynamic changes in gene expression of Xenopus animal cap upon activin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes in gene expression associated with aging commonly originate during juvenile growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting low yield of 8-Azaadenine incorporation into oligonucleotides
Technical Support Center: 8-Azaadenine Oligonucleotide Synthesis
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low incorporation yield of this compound into synthetic oligonucleotides.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can diminish yields during the incorporation of this compound. Each question is followed by potential causes and recommended solutions.
Q1: Why is my coupling efficiency for this compound phosphoramidite consistently low?
Low coupling efficiency is a primary cause of poor overall yield, as the effect is cumulative with each synthesis cycle.[1] Several factors can contribute to this issue, particularly for modified bases like this compound which may exhibit altered reactivity or increased steric hindrance compared to standard phosphoramidites.[2]
-
Moisture Contamination: Phosphoramidites and activators are extremely sensitive to moisture.[1] Water can inactivate the phosphoramidite by reacting with it before it can couple to the growing oligonucleotide chain.[1][2]
-
Solution: Ensure all solvents (especially acetonitrile), reagents, and inert gases are anhydrous. Using solvents with a water content of less than 30 ppm is critical. Consider drying acetonitrile over activated molecular sieves (3Å or 4Å) for at least 24 hours before use.
-
-
Degraded Phosphoramidite: this compound phosphoramidite can degrade if not stored under strictly anhydrous and inert conditions.
-
Solution: Use fresh phosphoramidite for each synthesis. Store it under an inert atmosphere (e.g., argon) at the recommended temperature and allow it to warm to room temperature before opening to prevent condensation.
-
-
Suboptimal Activator: The choice and concentration of the activator are crucial. An activator that is too weak may not sufficiently protonate the phosphoramidite for efficient reaction.
-
Solution: Consider using a more potent activator. For sterically hindered or modified phosphoramidites, activators like 4,5-Dicyanoimidazole (DCI) or 5-Ethylthio-1H-tetrazole (ETT) may be more effective than 1H-Tetrazole.
-
-
Insufficient Coupling Time: Modified phosphoramidites, like this compound, can be bulkier and may require more time to couple efficiently.
-
Solution: Increase the coupling time specifically for the this compound incorporation step. Performing a "double coupling," where the phosphoramidite and activator are delivered a second time before the capping step, can also significantly improve efficiency.
-
Q2: I've optimized the coupling step, but my final yield is still low. What else could be wrong?
Even with efficient coupling, issues during the deprotection or cleavage steps can lead to a low yield of the full-length, correct product.
-
Incomplete Deprotection: The this compound modification may be sensitive to standard deprotection conditions, or conversely, may require specific conditions for complete removal of protecting groups from the nucleobase.
-
Solution: Review the technical specifications for your specific this compound phosphoramidite. Milder deprotection conditions or shorter deprotection times may be necessary to prevent degradation of the modified base. Some sensitive oligonucleotides may benefit from alternative deprotection reagents like t-Butylamine/water mixtures or specialized "UltraMild" protocols.
-
-
Inefficient Capping: If the capping of unreacted 5'-hydroxyl groups is inefficient after a failed coupling cycle, it leads to the formation of deletion mutants (n-1 sequences). These impurities can be difficult to separate and may be misinterpreted as a low yield of the desired product.
-
Solution: Ensure your capping reagents (Acetic Anhydride and N-Methylimidazole) are fresh and anhydrous. Consider increasing the capping time, especially after the this compound coupling step.
-
-
Cleavage from Support: Problems during the final cleavage from the solid support can result in product loss.
-
Solution: Ensure the correct cleavage reagent and time are used for your specific solid support chemistry. For some supports and sensitive modifications, on-column deprotection followed by elution in a suitable buffer can be a streamlined alternative.
-
Q3: How can I confirm if the this compound was successfully incorporated?
Low yield can sometimes be confused with a complete failure of incorporation.
-
Solution: After synthesis, cleavage, and deprotection, analyze the crude product using mass spectrometry (LC-MS) to confirm the mass of the full-length oligonucleotide. This will verify the successful incorporation of the this compound base. Reverse-phase HPLC can be used to assess the purity of the crude product and identify the presence of shorter fragments or other impurities.
Optimization & Experimental Data
Optimizing the synthesis cycle for a modified base is critical. The following tables summarize key parameters that can be adjusted.
Table 1: Activator Choice and Impact on Coupling Efficiency
| Activator | Typical Concentration | Acidity Level | Recommended Use |
| 1H-Tetrazole | 0.45 M | Standard | Standard DNA/RNA synthesis; may be less effective for hindered bases. |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.6 M | Higher | Recommended for sterically hindered monomers, including RNA synthesis. |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | Higher | A potent, non-nucleophilic activator suitable for demanding couplings. |
| 5-(3,5-Bis(trifluoromethyl)phenyl)-1H-tetrazole | > 0.25 M | High | Highly efficient for DNA, RNA, and modified oligonucleotide synthesis. |
Table 2: Recommended Adjustments for Synthesis Cycle Parameters
| Parameter | Standard Condition | Recommended Adjustment for this compound | Rationale |
| Coupling Time | 30 - 60 seconds | 120 - 300 seconds (or more) | Allows more time for the sterically hindered or less reactive phosphoramidite to couple completely. |
| Phosphoramidite Conc. | ~0.1 M | 0.15 M - 0.2 M | Increases the concentration of the reactant to drive the reaction forward. |
| Coupling Strategy | Single Coupling | Double Coupling | A second delivery of phosphoramidite and activator can couple any remaining free 5'-OH groups. |
| Capping Time | 20 - 30 seconds | 45 - 60 seconds | Ensures any unreacted sites are thoroughly capped to prevent the formation of deletion mutants. |
Experimental Protocols
Protocol: Small-Scale Test Synthesis for Troubleshooting
This protocol is designed to quickly diagnose issues with reagents or synthesis parameters without consuming large quantities of valuable this compound phosphoramidite.
Objective: To determine if the this compound phosphoramidite, activator, or specific cycle parameters are the cause of low coupling efficiency.
Methodology:
-
Sequence Design: Program the synthesis of a short, simple test sequence, such as 5'-T(8z)T-3', where (8z) represents this compound. This places the modified base between two standard bases.
-
Reagent Preparation:
-
Use a known, reliable CPG solid support (e.g., dT-CPG).
-
Prepare fresh solutions of the this compound phosphoramidite and the chosen activator (e.g., DCI).
-
Ensure all other synthesis reagents (capping, oxidation, deblocking solutions, and acetonitrile) are fresh and anhydrous.
-
-
Synthesis Program:
-
Cycle 1 (First T): Use your standard, validated synthesis cycle.
-
Cycle 2 (this compound): Use the modified coupling parameters you wish to test (e.g., extended coupling time of 180 seconds).
-
Cycle 3 (Final T): Revert to the standard synthesis cycle.
-
-
Detritylation Monitoring:
-
After each coupling step, the 5'-DMT group is removed. Collect the acidic deblocking solution containing this cleaved dimethoxytrityl (DMT) cation.
-
The intensity of the resulting orange color is a direct, albeit qualitative, indicator of the previous cycle's coupling efficiency. A significant drop in color intensity after the this compound coupling step indicates a problem with that specific incorporation.
-
-
Cleavage and Deprotection:
-
After synthesis, cleave the oligonucleotide from the support and perform deprotection according to the phosphoramidite manufacturer's recommendations (paying attention to any special conditions for this compound).
-
-
Analysis:
-
Analyze the crude product by LC-MS and RP-HPLC.
-
Expected Result (Success): A major peak on the HPLC corresponding to the full-length T(8z)T product, confirmed by the correct mass in the MS analysis.
-
Troubleshooting (Failure): The presence of significant shorter fragments (e.g., T-T or just T) or a very low amount of the full-length product points to a failure in the this compound coupling step.
-
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low this compound incorporation yield.
Standard vs. Modified Synthesis Cycle
This diagram illustrates the key modification—extending coupling time—in the DNA synthesis cycle for incorporating this compound.
References
Improving the stability of 8-Azaadenine-modified probes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-azaadenine-modified probes. The information is designed to help improve the stability and performance of these probes in various experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used to modify oligonucleotide probes?
This compound is a purine analog where the carbon atom at the 8th position is replaced by a nitrogen atom. This modification is introduced into oligonucleotide probes to alter their physicochemical properties. It is often explored for its potential to modulate base pairing properties and influence the overall stability of the nucleic acid duplex.[1]
Q2: What are the primary stability concerns for this compound-modified probes?
Like standard oligonucleotides, this compound-modified probes are susceptible to degradation by nucleases.[2] Other stability concerns include susceptibility to changes in pH, temperature, and photodegradation, which can impact their hybridization efficiency and overall performance.
Q3: How should I store my this compound-modified probes to ensure maximum stability?
For long-term storage, it is recommended to store lyophilized or resuspended probes at -20°C or lower.[3] Probes can be resuspended in a TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0) to chelate divalent cations that can act as cofactors for nucleases and to buffer against acidic conditions that can lead to depurination. For short-term storage, 4°C is acceptable. It is also advisable to store probes in the dark to prevent photodegradation.[3] Aliquoting the probe solution can help to minimize freeze-thaw cycles and reduce the risk of contamination.[3]
Q4: Can the this compound modification affect the melting temperature (Tm) of my probe?
Yes, the introduction of modified bases can alter the thermal stability of a DNA duplex. While specific quantitative data for this compound is limited, studies on related 8-azapurine analogs suggest that such modifications can lead to a moderate reduction in the melting temperature (Tm) compared to unmodified duplexes. The exact change in Tm will depend on the number and position of the this compound modifications within the probe sequence.
Q5: Are this compound-modified probes resistant to nuclease degradation?
While some chemical modifications can enhance nuclease resistance, the inherent stability of this compound-modified probes against nucleases is not well-documented with specific quantitative data. Unmodified phosphodiester backbones are generally susceptible to degradation by cellular nucleases. To improve stability in biological fluids, further modifications such as phosphorothioate linkages may be necessary.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, purification, and application of this compound-modified probes.
Synthesis & Purification Issues
Problem: Low yield of the full-length this compound-modified oligonucleotide during synthesis.
-
Possible Cause A: Inefficient Coupling of the this compound Phosphoramidite. The modified phosphoramidite may have lower coupling efficiency compared to standard phosphoramidites. This can be due to steric hindrance or suboptimal activation.
-
Solution: Increase the coupling time for the this compound phosphoramidite. Ensure that the activator (e.g., DCI or ETT) is fresh and used at the recommended concentration.
-
-
Possible Cause B: Degradation of the this compound Phosphoramidite. Phosphoramidites are sensitive to moisture and oxidation.
-
Solution: Use fresh, high-quality this compound phosphoramidite. Ensure all reagents and solvents are anhydrous and that the synthesis is performed under an inert atmosphere (e.g., argon).
-
-
Possible Cause C: Incomplete Deprotection. The protecting groups on the this compound base may require specific deprotection conditions.
-
Solution: Review the manufacturer's recommendations for the deprotection of the specific this compound phosphoramidite used. Incomplete deprotection can lead to the appearance of multiple peaks during HPLC analysis. A change in the deprotection reagent or an increase in deprotection time or temperature may be necessary.
-
Problem: Multiple peaks or peak broadening observed during HPLC purification.
-
Possible Cause A: Presence of Failure Sequences (n-1, n-2). Inefficient coupling at any step of the synthesis will result in truncated sequences.
-
Solution: Optimize the synthesis cycle, particularly the coupling step. HPLC purification is essential to separate the full-length product from these shorter sequences.
-
-
Possible Cause B: Incomplete Deprotection. As mentioned above, residual protecting groups can lead to multiple peaks.
-
Solution: Re-treat the oligonucleotide with the appropriate deprotection solution.
-
-
Possible Cause C: Phosphoramidite Diastereomers. If a phosphorothioate backbone is also included, the phosphorus center is chiral, leading to the formation of diastereomers which may resolve as broadened or multiple peaks on HPLC.
-
Solution: This is an inherent property of phosphorothioate oligonucleotides and does not typically affect probe function, though it can complicate purification.
-
Hybridization & Performance Issues
Problem: Low hybridization signal or poor probe performance.
-
Possible Cause A: Incorrect Probe Concentration. Inaccurate quantification of the purified probe can lead to the use of suboptimal concentrations in experiments.
-
Solution: Accurately quantify the probe concentration using UV-Vis spectrophotometry at 260 nm (A260). Use the specific extinction coefficient for the modified probe if available; otherwise, use an estimated value based on the sequence.
-
-
Possible Cause B: Probe Degradation. The probe may have been degraded by nucleases, improper storage, or multiple freeze-thaw cycles.
-
Solution: Handle probes in a nuclease-free environment. Store them properly as described in the FAQs. Perform a quality check of the probe using gel electrophoresis to assess its integrity.
-
-
Possible Cause C: Suboptimal Hybridization Conditions. The incorporation of this compound may alter the optimal hybridization temperature and buffer conditions.
-
Solution: Optimize the hybridization temperature, starting with a temperature a few degrees below the estimated Tm. Also, optimize the salt concentration in the hybridization buffer, as this can significantly impact duplex stability.
-
-
Possible Cause D: Steric Hindrance. If the probe is immobilized on a surface, high probe density can lead to steric hindrance, reducing hybridization efficiency.
-
Solution: Optimize the probe immobilization density on the surface.
-
Quantitative Data Summary
While specific quantitative data for this compound-modified probes is limited in the reviewed literature, the following tables provide a general overview of the stability of modified oligonucleotides based on available information for other common modifications. This data can serve as a reference for understanding the potential impact of modifications on probe stability.
Table 1: Relative Thermal Stability (Tm) of Modified DNA Duplexes
| Modification Type | Change in Tm per Modification (Approximate) | Reference |
| 2'-O-Methyl RNA | +1 to +2 °C | |
| 2'-Fluoro | +1.3 °C | |
| Phosphorothioate | -0.5 to -1 °C | |
| 8-Oxoadenosine (in RNA) | -12 to -15 °C |
Note: The impact of this compound on Tm is not well-quantified in the literature but is expected to be sequence and context-dependent.
Table 2: Nuclease Resistance of Modified Oligonucleotides
| Modification Type | Relative Nuclease Resistance | Reference |
| Unmodified Phosphodiester | Low | |
| Phosphorothioate | High | |
| 2'-O-Methyl | High |
Note: To enhance the stability of this compound probes in biological media, the incorporation of nuclease-resistant modifications like phosphorothioates is recommended.
Experimental Protocols
Protocol 1: Thermal Denaturation Analysis (Tm Determination)
Objective: To determine the melting temperature (Tm) of a duplex formed by an this compound-modified probe and its complementary target.
Methodology:
-
Sample Preparation: Prepare samples containing the this compound-modified probe and its complementary DNA or RNA target at equimolar concentrations (e.g., 1 µM each) in a suitable hybridization buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Measurement:
-
Heat the sample to 95°C for 5 minutes to ensure complete denaturation, then slowly cool to the starting temperature (e.g., 25°C).
-
Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 1°C/minute) from the starting temperature to 95°C.
-
-
Data Analysis: Plot absorbance versus temperature. The Tm is the temperature at which 50% of the duplexes have denatured, which corresponds to the midpoint of the transition in the melting curve. This can be determined by finding the peak of the first derivative of the melting curve.
Protocol 2: Serum Stability Assay
Objective: To assess the stability of an this compound-modified probe in the presence of serum nucleases.
Methodology:
-
Probe Labeling: Label the 5' end of the this compound-modified probe with a radioactive (e.g., ³²P) or fluorescent tag for visualization.
-
Incubation: Incubate the labeled probe (e.g., at a final concentration of 1 µM) in a solution containing fetal bovine serum (FBS) (e.g., 50% FBS in PBS) at 37°C.
-
Time Points: At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), take aliquots of the reaction mixture and immediately quench the nuclease activity by adding a stop solution (e.g., formamide loading buffer with EDTA) and placing the sample on ice or freezing it.
-
Analysis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization and Quantification: Visualize the probe and any degradation products using autoradiography or fluorescence imaging. Quantify the intensity of the full-length probe band at each time point to determine the rate of degradation and the probe's half-life in serum.
Visualizations
Caption: Workflow for the synthesis, quality control, and application of this compound-modified probes.
References
How to avoid 8-Azaadenine precipitation in culture media
Welcome to the technical support center for 8-Azaadenine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in cell culture experiments. Preventing the precipitation of this compound is critical for experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the culture medium?
A1: this compound has low solubility in aqueous solutions like cell culture media. Precipitation can occur for several reasons:
-
High Concentration: The final concentration of this compound in your medium may exceed its solubility limit.
-
Solvent Shock: If you are using a stock solution dissolved in an organic solvent like DMSO, rapid dilution into the aqueous culture medium can cause the compound to crash out of solution.
-
Low Temperature: The temperature of your culture medium can affect the solubility of this compound. Adding a cold stock solution to the medium can lower the local temperature and induce precipitation.
-
pH of the Medium: The pH of the culture medium can influence the ionization state and, consequently, the solubility of this compound.
Q2: What is the best solvent to dissolve this compound for cell culture use?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is readily soluble in DMSO.[1] For cell culture applications, it is crucial to ensure the final concentration of DMSO in the medium is non-toxic to your specific cell line, typically below 0.5%.
Q3: Can I dissolve this compound directly in water or PBS?
A3: Direct dissolution of this compound in water or phosphate-buffered saline (PBS) is not recommended due to its poor aqueous solubility. Attempting to do so will likely result in an incomplete dissolution and the formation of a precipitate.
Q4: How can I avoid precipitation when diluting my DMSO stock solution into the culture medium?
A4: To prevent precipitation upon dilution, follow these steps:
-
Pre-warm your culture medium to 37°C.
-
Add the this compound DMSO stock solution dropwise to the pre-warmed medium while gently swirling. This helps to disperse the compound quickly and avoid localized high concentrations.
-
Ensure the final DMSO concentration in the culture medium is as low as possible.
Q5: How stable is this compound in culture medium during my experiment?
A5: While specific data on the stability of this compound in cell culture media at 37°C is limited, purine analogs can be susceptible to degradation over time in aqueous solutions. For experiments lasting longer than 24 hours, it is advisable to replace the medium with a freshly prepared this compound solution every 24-48 hours to ensure a consistent concentration.
Troubleshooting Guide: this compound Precipitation
This guide will help you identify the cause of this compound precipitation and provide solutions to resolve the issue.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the stock solution to the medium. | Solvent Shock: Rapid change in solvent polarity. | 1. Pre-warm the culture medium to 37°C. 2. Add the DMSO stock solution dropwise while gently swirling the medium. 3. Consider preparing an intermediate dilution in a small volume of warm medium before adding to the final volume. |
| High Stock Concentration: The stock solution is too concentrated, leading to a high local concentration upon addition. | Prepare a less concentrated stock solution in DMSO to increase the volume added to the medium, which can facilitate better mixing. | |
| A precipitate or cloudiness appears in the culture vessel after some time (hours to days). | Exceeding Solubility Limit: The final concentration in the medium is too high. | Review the literature for the effective concentration range for your cell type and experiment. It may be necessary to perform a dose-response curve to determine the optimal, non-precipitating concentration. |
| Temperature Fluctuation: The incubator temperature is not stable, or the culture vessel is removed for extended periods. | Ensure the incubator maintains a stable 37°C. Minimize the time that culture vessels are outside the incubator. | |
| Compound Instability: this compound may be degrading over time, and the degradation products may be less soluble. | For long-term experiments, replace the culture medium with freshly prepared this compound-containing medium every 24-48 hours. |
Data Presentation
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Water | Insoluble | Direct dissolution is not recommended. |
| Ethanol | Insoluble | Not a suitable solvent for this compound. |
| Cell Culture Media (Aqueous) | Poorly Soluble | Final concentration needs to be carefully controlled to avoid precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 136.12 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: Tare a sterile microcentrifuge tube. Carefully weigh out 1.36 mg of this compound powder.
-
Dissolving: Add 100 µL of sterile DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Aliquot the stock solution into single-use, sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C for long-term storage.
Protocol 2: Preparation of Working Solution in Culture Medium
This protocol describes the dilution of the DMSO stock solution into the cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile conical tubes or flasks
Procedure:
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C in a water bath.
-
Calculate Dilution: Determine the volume of the 10 mM stock solution needed to achieve the desired final concentration in your culture medium. For example, to prepare 10 mL of medium with a final concentration of 10 µM this compound, you will need 10 µL of the 10 mM stock solution.
-
Dilution: While gently swirling the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise.
-
Mixing: Cap the tube or flask and gently invert it several times to ensure the solution is thoroughly mixed.
-
Application: Use the freshly prepared medium immediately for your cell culture experiments.
Visualizations
Troubleshooting Workflow for this compound Precipitation
The following diagram illustrates a logical workflow to troubleshoot precipitation issues with this compound in your cell culture experiments.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Workflow for Preparing this compound Working Solution
This diagram outlines the recommended experimental workflow for preparing a working solution of this compound for cell culture.
Caption: Experimental workflow for this compound solution preparation.
References
Technical Support Center: Optimizing Buffer Conditions for 8-Azaadenine Enzymatic Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 8-Azaadenine enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing a buffer for an this compound enzymatic assay?
A1: The most critical parameters for an enzyme assay buffer are pH, ionic strength, temperature, and the presence of essential cofactors or ions.[1] The optimal pH should be close to the enzyme's natural operating environment to ensure maximum activity.[1][2] Ionic strength can influence enzyme structure and substrate binding, while temperature is a key factor as enzyme activity generally increases with temperature up to an optimum, beyond which the enzyme can denature.[1] Additionally, many enzymes require specific metal ions (e.g., Mg²⁺, Zn²⁺) or cofactors (e.g., NAD⁺, ATP) for their catalytic activity.[1]
Q2: What is the expected metabolic fate of this compound in a cellular context?
A2: In cellular systems, 8-azaadenosine (the ribonucleoside of this compound) can be metabolized to nucleotides of both this compound and 8-azaguanine. These metabolites can then be incorporated into polynucleotides. The specific metabolic pathway and the enzymes involved can vary between different cell types and organisms. For example, in some cell lines, 8-azaadenosine is metabolized by conversion to 8-azainosine.
Q3: Are there known inhibitors for enzymes that might metabolize this compound?
A3: While specific inhibitors for an "this compound metabolizing enzyme" are not extensively documented in the provided search results, it's important to consider that compounds structurally similar to the substrate or product can act as inhibitors. For instance, 8-aza-immucillins have been designed as transition-state analogue inhibitors of purine nucleoside phosphorylase and nucleoside hydrolases. General classes of enzyme inhibitors, such as those targeting catecholamine metabolizing enzymes, also exist.
Q4: My enzyme activity is lower than expected. What are the common causes?
A4: Low enzyme activity can stem from several factors, including an incorrect pH of the buffer, inactive enzyme due to improper storage, or the absence of an essential cofactor. It is crucial to perform a pH titration to find the optimal pH for your specific enzyme. Always verify the storage conditions and age of the enzyme and test with a known positive control if available. Also, check the literature for your enzyme to see if it requires any specific cofactors or metal ions and add them to your buffer.
Q5: How does pH affect enzyme activity in this compound assays?
A5: The pH of the assay buffer is a critical factor that can significantly impact enzyme activity. All enzymes have an optimal pH at which their activity is maximal. Deviations from the optimal pH can alter the ionization state of amino acid residues in the enzyme's active site, affecting substrate binding and catalysis. Extreme pH values can lead to irreversible denaturation of the enzyme, resulting in a complete loss of activity.
Troubleshooting Guides
Problem: No or Very Low Enzyme Activity
| Possible Cause | Solution |
| Incorrect Buffer pH | Perform a pH titration experiment to determine the optimal pH for your enzyme. Prepare a series of buffers with overlapping pH ranges (e.g., citrate for pH 3-6, phosphate for pH 6-8, Tris for pH 7.5-9) and measure enzyme activity at each pH. |
| Inactive Enzyme | Verify the storage conditions and age of the enzyme. Test the enzyme's activity with a known positive control substrate if one is available. |
| Missing Essential Cofactor | Review the literature for the specific enzyme to determine if it requires any cofactors (e.g., Mg²⁺, ATP). Add the required cofactor to the assay buffer at its optimal concentration. |
| Presence of Inhibitors | Ensure that samples do not contain common assay inhibitors like EDTA (>0.5 mM), SDS (>0.2%), or sodium azide (>0.2%). |
Problem: High Variability Between Replicates
| Possible Cause | Solution |
| Inaccurate Pipetting | Calibrate your pipettes and use proper pipetting techniques. Prepare a master mix for your reagents to minimize pipetting errors between wells. |
| Temperature Fluctuations | Ensure all assay components are equilibrated to the correct temperature before starting the reaction. Use a temperature-controlled plate reader or water bath. |
| Reagent Instability | Prepare fresh reagents, especially for substrates and cofactors that may be unstable in solution. |
Data Presentation
Table 1: Recommended Buffer Conditions for a Generic this compound Phosphorylase Assay
| Parameter | Optimal Range | Notes |
| pH | 6.5 - 8.0 | The optimal pH can vary significantly between different enzymes. A pH titration is highly recommended. |
| Buffer System | Phosphate, HEPES, Tris | The choice of buffer can influence enzyme activity. It is advisable to test multiple buffer systems. |
| Ionic Strength (e.g., NaCl) | 50 - 150 mM | Ionic strength can affect enzyme stability and activity. |
| Cofactors | Varies | Dependent on the specific enzyme. For example, a kinase would require Mg²⁺ and ATP. |
Table 2: Common Inhibitors and Activators
| Molecule Type | Effect | Notes |
| EDTA | Inhibitor | Chelates divalent metal ions that may be required as cofactors. Avoid concentrations >0.5 mM. |
| SDS | Inhibitor | A detergent that can denature enzymes. Avoid concentrations >0.2%. |
| Dithiothreitol (DTT) | Activator/Stabilizer | A reducing agent that can prevent oxidation of cysteine residues. |
| 8-Aza-immucillins | Potential Inhibitor | Known to inhibit purine nucleoside phosphorylase. |
Experimental Protocols
Protocol: Determination of Optimal pH
-
Prepare a series of buffers: Prepare a set of buffers with overlapping pH ranges (e.g., citrate for pH 4.0-6.0, phosphate for pH 6.0-8.0, and Tris for pH 7.5-9.0).
-
Set up reactions: For each pH to be tested, set up a reaction mixture in a microplate well containing the buffer, this compound substrate, and any necessary cofactors.
-
Initiate the reaction: Add the enzyme to each reaction mixture to start the reaction.
-
Measure activity: Measure the rate of the reaction using a suitable detection method (e.g., spectrophotometry or fluorometry) over a set period.
-
Plot the data: Plot the enzyme activity as a function of pH to determine the optimal pH.
Visualizations
References
Reducing background noise in 8-Azaadenine fluorescence detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 8-azaadenine in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in this compound fluorescence assays?
High background fluorescence can originate from several sources:
-
Autofluorescence: Endogenous fluorescence from cellular components (e.g., NADH, flavins) and culture media ingredients like phenol red and riboflavin can contribute to background signal.[1]
-
Instrumental Noise: Stray light from the excitation source and detector noise within the fluorescence reader can elevate the background.
-
Nonspecific Binding: The fluorescent probe may bind nonspecifically to cellular components or the surfaces of the microplate.[1]
-
Spectral Overlap: The emission spectra of other fluorescent molecules in the sample may overlap with that of this compound.[1]
Q2: What is the expected fluorescence behavior of this compound?
In aqueous solutions, free 8-azapurines like this compound are generally weakly fluorescent. However, its nucleoside, 8-azaadenosine, is a significantly stronger emitter, particularly in its neutral form.[1][2] The fluorescence of 8-azapurines is also known to be dependent on pH.
Q3: Which type of microplate is recommended for this compound fluorescence assays?
For fluorescence assays, it is generally recommended to use black, opaque-walled microplates. These plates are designed to minimize well-to-well crosstalk and reduce background noise from scattered light. If nonspecific binding is a concern, consider using low-binding surface-treated plates.
Q4: How can I determine the optimal excitation and emission wavelengths for my experiment?
While published spectral data provides a starting point, it is crucial to experimentally determine the optimal excitation and emission wavelengths for this compound under your specific assay conditions (e.g., buffer composition, pH, temperature). This can be achieved by performing a full excitation and emission scan using a spectrofluorometer.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound fluorescence detection.
Issue 1: High Background Fluorescence
High background fluorescence can mask the specific signal from this compound, leading to a poor signal-to-noise ratio.
| Possible Cause | Troubleshooting Steps |
| Autofluorescence from Media/Cells | - Use phenol red-free culture medium for the duration of the experiment.- Include control wells with medium and cells but without this compound to quantify autofluorescence.- If possible, perform the final fluorescence reading in a buffered salt solution (e.g., PBS) instead of complete culture medium. |
| Nonspecific Binding of this compound | - Optimize the concentration of this compound; use the lowest concentration that provides a detectable signal.- Increase the number and duration of wash steps after incubation with this compound.- Consider adding a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer. |
| Instrument Settings Not Optimized | - Adjust the gain setting on the fluorescence reader. A lower gain can reduce background noise, but may also decrease the signal.- Optimize the number of flashes per well; a higher number of flashes can average out noise and improve signal stability. |
| Contaminated Reagents or Buffers | - Prepare fresh buffers and reagent solutions.- Filter-sterilize all aqueous solutions to remove any particulate matter that could scatter light. |
Issue 2: Weak or No Fluorescence Signal
A weak or absent signal can be due to a variety of factors, from suboptimal assay conditions to issues with the this compound itself.
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | - The fluorescence of 8-azapurines can be pH-sensitive. Experiment with a range of pH values for your assay buffer to find the optimal condition for this compound fluorescence. |
| Low Concentration of this compound | - While high concentrations can increase background, a concentration that is too low will result in a weak signal. Perform a concentration titration to find the optimal range. |
| Incorrect Excitation/Emission Wavelengths | - Confirm the excitation and emission wavelengths on your instrument. Perform a spectral scan to determine the optimal settings for your specific experimental conditions. |
| Photobleaching | - Minimize the exposure of your samples to light, especially the excitation light source. Protect the microplate from ambient light before and during reading. |
| Quenching of Fluorescence | - Certain components in your sample or buffer may be quenching the fluorescence of this compound. Run a control with this compound in a simple buffer (e.g., PBS) to assess for potential quenching effects of your assay medium. |
Data Presentation
Table 1: Spectral Properties of this compound and Related Compounds
Note: Direct quantitative data for this compound is limited. The following table includes data for closely related 8-azapurines to provide an approximate reference. It is highly recommended to experimentally determine the optimal parameters for your specific assay.
| Compound | Condition | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| 8-Azaadenosine | Neutral aqueous | ~290 | ~370 | 0.06 | |
| 8-Azaguanosine | Anionic (pH > 8) | ~300 | ~395 | Strong | |
| 8-Azaxanthine | Acidic (pH < 4.5) | ~265 | ~420 | - |
Experimental Protocols
Protocol: Monitoring Purine Nucleoside Phosphorylase (PNP) Activity
This protocol describes a continuous kinetic assay for monitoring the activity of Purine Nucleoside Phosphorylase (PNP) using this compound as a substrate. The reaction involves the conversion of this compound to the more fluorescent 8-azaadenosine.
Materials:
-
This compound
-
α-D-Ribose-1-phosphate (R1P)
-
Purified Purine Nucleoside Phosphorylase (PNP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Fluorescence microplate reader
-
Black, opaque-walled 96-well plates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or dilute NaOH) and then dilute to the final working concentration in the assay buffer.
-
Prepare a stock solution of R1P in the assay buffer.
-
Dilute the PNP enzyme to the desired concentration in the assay buffer. Keep the enzyme on ice.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the following:
-
Assay Buffer
-
This compound (to final desired concentration)
-
R1P (to final desired concentration)
-
-
Include control wells:
-
No Enzyme Control: All components except the PNP enzyme.
-
No Substrate Control: All components except this compound or R1P.
-
Buffer Blank: Assay buffer only.
-
-
-
Initiate the Reaction:
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the PNP enzyme to each well (except the "No Enzyme Control").
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence reader.
-
Set the excitation and emission wavelengths (e.g., Ex: 290 nm, Em: 370 nm - optimization is recommended).
-
Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "No Enzyme Control") from the fluorescence readings of the reaction wells.
-
Plot the change in fluorescence intensity over time. The initial rate of the reaction is proportional to the slope of the linear portion of this curve.
-
Visualizations
Caption: Workflow for PNP enzyme kinetics assay using this compound.
Caption: Troubleshooting logic for high background noise in fluorescence assays.
References
Technical Support Center: Troubleshooting Unexpected Results in 8-Azaadenine Experiments
Welcome to the technical support center for 8-Azaadenine experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a purine analogue that can interfere with nucleic acid metabolism. Its primary mechanism of action involves its conversion into fraudulent nucleotides, which are then incorporated into RNA and to a lesser extent, DNA.[1] This incorporation disrupts normal cellular processes, including transcription and protein synthesis, ultimately leading to cytotoxicity in rapidly dividing cells.[1]
Q2: My cells are showing lower-than-expected sensitivity to this compound. What are the possible reasons?
Several factors can contribute to reduced sensitivity:
-
Cell Line-Specific Metabolism: The metabolic conversion of this compound to its active nucleotide form can vary significantly between different cell lines.
-
Drug Inactivation: Cells may possess enzymes that can inactivate this compound or its metabolites.
-
Development of Resistance: Prolonged exposure or inherent characteristics of the cells can lead to the development of resistance mechanisms.
-
Solubility Issues: this compound may have limited solubility in culture media, leading to a lower effective concentration.
Q3: I'm observing unexpected morphological changes in my cells after this compound treatment. What could this indicate?
Unexpected morphological changes can be indicative of several cellular responses:
-
Cell Cycle Arrest: this compound can induce cell cycle arrest at various phases, leading to changes in cell size and shape.
-
Cellular Senescence: Some cells may enter a state of senescence, characterized by an enlarged and flattened morphology, in response to treatment.
-
Induction of Autophagy: Cells might initiate autophagy as a survival mechanism, which can be observed as an increase in intracellular vesicles.
Q4: Can this compound have off-target effects?
Yes, as a purine analogue, this compound can potentially have off-target effects by interfering with various cellular processes that utilize purines. These can include effects on signaling pathways that are sensitive to cellular nucleotide levels.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Cytotoxicity
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect the culture medium for any precipitate after adding this compound. If precipitation is observed, refer to the "Troubleshooting this compound Solubility" guide below. |
| Incorrect Dosing | Verify the calculations for your stock solution and final dilutions. Perform a dose-response curve to determine the optimal concentration range for your specific cell line. |
| Cell Seeding Density | An inappropriate cell density can affect the apparent cytotoxicity. Optimize the seeding density for your assay to ensure cells are in the logarithmic growth phase during treatment. |
| Assay Interference | The chosen cytotoxicity assay (e.g., MTT, XTT) might be affected by the chemical properties of this compound. Consider using an alternative assay, such as a crystal violet-based assay or a cell counting method, to confirm the results. |
| Development of Resistance | If you are working with a cell line that has been previously exposed to this compound or related compounds, consider the possibility of acquired resistance. Analyze the expression of enzymes involved in purine metabolism. |
Issue 2: Unexpected Cellular Responses (e.g., Altered Morphology, Cell Cycle Arrest)
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Cell Cycle Arrest | To confirm cell cycle arrest, perform flow cytometry analysis of cells stained with a DNA-intercalating dye (e.g., propidium iodide). Analyze the distribution of cells in G1, S, and G2/M phases. |
| Induction of Senescence | To test for senescence, perform a senescence-associated β-galactosidase (SA-β-gal) staining assay. Senescent cells will stain blue. |
| Apoptosis vs. Necrosis | To distinguish between apoptosis and necrosis, use an Annexin V/Propidium Iodide apoptosis assay. Annexin V positive, PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis. |
| Off-Target Effects on Signaling | Investigate the effect of this compound on key signaling pathways that are sensitive to nutrient and energy status, such as the mTOR and MAPK pathways, using techniques like Western blotting. |
Issue 3: Solubility and Stability Problems
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | This compound has limited solubility in aqueous solutions. Prepare a high-concentration stock solution in an appropriate solvent like DMSO.[2] |
| Precipitation Upon Dilution | "Solvent shock" can cause precipitation when a concentrated stock is diluted into an aqueous medium.[2] Perform serial dilutions in pre-warmed culture medium to minimize this. |
| Media Components Interaction | Components in the culture medium, such as salts and proteins, can interact with the compound and cause precipitation.[3] Try preparing dilutions in serum-free media before adding serum. |
| Temperature and pH Fluctuations | Ensure the pH of your culture medium is stable and perform dilutions at 37°C to prevent temperature-related precipitation. |
Data Presentation
Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | Data not available in searched results | - |
| HeLa | Cervical Adenocarcinoma | Data not available in searched results | - |
| A549 | Lung Carcinoma | Data not available in searched results | - |
| HCT116 | Colorectal Carcinoma | Data not available in searched results | - |
Note: The IC50 values for this compound in these specific cell lines were not available in the provided search results. Researchers should perform their own dose-response experiments to determine the IC50 in their cell line of interest.
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
This protocol outlines a general procedure for assessing cell viability using a CCK-8 assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Reagent Addition:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Purine Metabolism Enzymes
This protocol provides a general workflow for analyzing the protein expression of key enzymes in the purine biosynthesis pathway, such as PRPS1 (Phosphoribosyl pyrophosphate synthetase 1) and ATIC (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase), after this compound treatment.
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PRPS1, ATIC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the expression of the target proteins to the loading control.
-
Signaling Pathways and Experimental Workflows
Purine Biosynthesis Pathway and Inhibition by this compound
This compound, as a purine analogue, is metabolized into 8-aza-adenosine triphosphate (8-aza-ATP). This fraudulent nucleotide can then inhibit key enzymes in the de novo purine biosynthesis pathway, such as phosphoribosyl pyrophosphate (PRPP) amidotransferase, the rate-limiting enzyme of the pathway. This leads to a depletion of the cellular purine nucleotide pool, affecting DNA and RNA synthesis.
Caption: Inhibition of de novo purine biosynthesis by this compound.
Downstream Effects of Purine Depletion on mTOR Signaling
Depletion of the cellular purine pool has been shown to inhibit the activity of the mTORC1 signaling pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism. The inhibition of mTORC1 by purine depletion is independent of AMPK, a key energy sensor in the cell.
Caption: Downstream inhibition of mTORC1 signaling by this compound.
Experimental Workflow for Investigating Unexpected Cell Cycle Arrest
If you observe unexpected cell cycle arrest, this workflow can help you characterize the phenomenon.
Caption: Workflow for investigating unexpected cell cycle arrest.
References
Best practices for handling and storing 8-Azaadenine
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing 8-Azaadenine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a purine analog where the carbon atom at the 8th position of the purine ring is replaced by a nitrogen atom. Its structural similarity to adenine allows it to be recognized by enzymes involved in nucleic acid synthesis. This property makes it a valuable tool in research for studying processes like DNA replication, transcription, and purine metabolism. It has been investigated for its potential as an antimetabolite and has shown activity against certain experimental tumors.
Q2: What are the recommended storage conditions for this compound powder?
For long-term storage (months to years), it is recommended to store this compound as a solid powder in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark environment. Some suppliers ship the compound at ambient temperature, indicating its stability for short periods under these conditions.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the powder in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 1.36 mg of this compound (Molecular Weight: 136.11 g/mol ) in 1 mL of DMSO. It is advisable to prepare fresh solutions for experiments. If storage of the stock solution is necessary, it should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What are the known safety hazards associated with this compound?
According to its Safety Data Sheet (SDS), this compound is toxic if swallowed and causes serious eye irritation. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Compound Instability. this compound solutions, particularly in aqueous media, may degrade over time.
-
Troubleshooting Tip: Prepare fresh stock solutions in DMSO before each experiment. When diluting into aqueous culture media, use the solution immediately.
-
-
Possible Cause 2: Off-target effects. As a purine analog, this compound can interfere with multiple cellular pathways beyond its intended target.
-
Troubleshooting Tip: Include appropriate controls in your experiment. This could involve a vehicle control (DMSO), a known positive control for the expected effect, and a negative control compound that is structurally related but inactive.
-
-
Possible Cause 3: Cell line variability. Different cell lines may have varying sensitivities to this compound due to differences in metabolism and uptake.
-
Troubleshooting Tip: Perform dose-response experiments to determine the optimal concentration for your specific cell line.
-
Issue 2: Difficulty dissolving this compound.
-
Possible Cause: this compound has low solubility in water.
-
Troubleshooting Tip: Use DMSO to prepare a concentrated stock solution first, and then dilute this stock solution into your aqueous experimental medium. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Issue 3: Precipitate forms when diluting DMSO stock solution into aqueous buffer or media.
-
Possible Cause: The solubility of this compound in the final aqueous solution has been exceeded.
-
Troubleshooting Tip: Try a lower final concentration of this compound. Alternatively, you can try to warm the aqueous solution slightly (e.g., to 37°C) before adding the DMSO stock, but be mindful of the temperature sensitivity of your experimental system.
-
Quantitative Data
| Property | Value |
| Molecular Formula | C₄H₄N₆ |
| Molecular Weight | 136.11 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility in DMSO | Soluble[1] |
| Solubility in Water | Low solubility. A related compound, 8-Azaguanine, has a reported solubility of <0.506 mg/mL in H₂O.[2] |
| Purity (typical) | >98% (HPLC) |
| Storage (Solid) | Short-term: 0-4°C; Long-term: -20°C |
| Storage (Solution) | Short-term (days to weeks): 0-4°C; Long-term (months): -20°C[1] |
Experimental Protocols
Protocol: Cell Viability Assay using a Tetrazolium-based (e.g., MTT or WST-8) Method
This protocol provides a general framework for assessing the effect of this compound on cell viability. Note: This is a general protocol and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Tetrazolium-based cell viability reagent (e.g., MTT, WST-8)
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement (WST-8 example):
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and WST-8 reagent only) from all other readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value.
-
Signaling Pathways and Experimental Workflows
Metabolic Activation and Incorporation of this compound
This compound, as a purine analog, is metabolized within the cell to its active nucleotide forms, which can then be incorporated into DNA and RNA, leading to the inhibition of protein and DNA synthesis.
Caption: Metabolic activation and incorporation of this compound into nucleic acids.
Experimental Workflow for Cell Viability Assay
The following diagram illustrates the key steps in performing a cell viability assay to assess the effects of this compound.
Caption: Workflow for assessing cell viability in the presence of this compound.
References
Validation & Comparative
A Comparative Analysis of Fluorophore Photostability: 8-Azaadenine and Other Common Fluorophores
Quantitative Comparison of Fluorophore Properties
The following table summarizes key photophysical parameters for 8-Azaadenosine and several common fluorophores. A higher fluorescence quantum yield (Φ) indicates a brighter fluorophore, while a longer photobleaching half-life (t½) signifies greater photostability.
| Fluorophore | Fluorescence Quantum Yield (Φ) | Photobleaching Half-life (t½) [seconds] | Notes |
| 8-Azaadenosine | 0.06 | Data not readily available | Quantum yield is for the neutral species in aqueous medium. |
| Fluorescein (FITC) | 0.92 | ~0.1 - 1.0 | Highly susceptible to photobleaching.[1] |
| Rhodamine B | 0.31 - 0.97 | Data varies significantly with environment | Photostability is influenced by solvent and concentration. |
| Cyanine 3 (Cy3) | ~0.15 | Data varies; can be enhanced with stabilizers | Photostability is a known limitation for single-molecule studies. |
| Cyanine 5 (Cy5) | ~0.27 | Data varies; can be enhanced with stabilizers | Prone to photoblinking and photobleaching. |
| Alexa Fluor 488 | 0.92[2] | Significantly more photostable than fluorescein | A popular, photostable alternative to FITC. |
| Alexa Fluor 568 | 0.69[2] | More photostable than FITC | Offers good brightness and photostability. |
| Enhanced Green Fluorescent Protein (EGFP) | 0.60 | 0.1 - 1.0 | A widely used fluorescent protein with moderate photostability.[1] |
Experimental Protocols
Accurate assessment of fluorophore photostability is crucial for selecting the appropriate probe for a given experiment. Below are detailed methodologies for key experiments to quantify fluorophore performance.
Determination of Photobleaching Half-life in Fluorescence Microscopy
This protocol outlines a method to quantify the photostability of a fluorophore by measuring its photobleaching rate under continuous illumination.
a. Sample Preparation:
-
Prepare a sample of the fluorophore in a biologically relevant context (e.g., conjugated to an antibody, expressed as a fusion protein in cells, or dissolved in a buffer).
-
Mount the sample on a microscope slide. For cellular imaging, ensure cells are healthy and adherent.
b. Image Acquisition:
-
Use a fluorescence microscope with a stable light source (e.g., laser or arc lamp).
-
Select a region of interest (ROI) containing the fluorophore.
-
Acquire a time-lapse series of images under continuous illumination. The illumination intensity and acquisition parameters (exposure time, gain) should be kept constant throughout the experiment.
-
The time interval between images should be short enough to accurately capture the fluorescence decay.
c. Data Analysis:
-
Measure the mean fluorescence intensity of the ROI in each image of the time-lapse series using image analysis software (e.g., ImageJ).
-
Correct for background fluorescence by subtracting the mean intensity of a region without the fluorophore.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t½) is the time at which the fluorescence intensity has decreased to 50% of its initial value. This can be determined from the decay curve.
Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes the comparative method for determining the fluorescence quantum yield of a test sample relative to a standard with a known quantum yield.
a. Sample and Standard Preparation:
-
Choose a standard fluorophore with a known and stable quantum yield that has absorption and emission spectra similar to the test sample.
-
Prepare a series of dilute solutions of both the standard and the test fluorophore in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.[3]
b. Spectroscopic Measurements:
-
Record the UV-Vis absorbance spectra for each solution and determine the absorbance at the excitation wavelength.
-
Record the fluorescence emission spectra for each solution using the same excitation wavelength and instrument settings.
c. Data Analysis:
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test sample.
-
The quantum yield of the test sample (Φ_x) can be calculated using the following equation:
Φ_x = Φ_st * (m_x / m_st) * (η_x² / η_st²)
Where:
-
Φ_st is the quantum yield of the standard.
-
m_x and m_st are the slopes of the linear fits for the test and standard samples, respectively.
-
η_x and η_st are the refractive indices of the solvents used for the test and standard samples, respectively.
-
Visualizations
Experimental Workflow for Photostability Measurement
Caption: Experimental workflow for determining fluorophore photostability.
MAPK/ERK Signaling Pathway with EGFP as a Reporter
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. EGFP is often used as a reporter to visualize the activation of this pathway. For instance, a reporter construct can be designed where EGFP expression is driven by a promoter containing Serum Response Elements (SRE), which are activated by transcription factors downstream of the ERK pathway.
Caption: MAPK/ERK signaling pathway leading to EGFP reporter expression.
References
Cross-Validation of 8-Azaadenine Binding Affinity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of binding affinity data for the purine analog 8-azaadenine and its derivatives across different assay formats. This document summarizes available quantitative data, presents detailed experimental protocols for key methodologies, and visualizes relevant biological pathways and workflows to support informed decision-making in research and development.
Introduction to this compound and its Biological Targets
This compound, a synthetic analog of the natural purine adenine, has garnered interest in biomedical research due to its potential as a modulator of various biological processes. Its structural similarity to adenine allows it to interact with a range of protein targets, including enzymes involved in purine metabolism and protein kinases. However, a comprehensive understanding of its binding affinity and selectivity requires rigorous cross-validation using multiple biophysical and biochemical assay techniques. This guide focuses on the comparative analysis of binding data for this compound and its derivatives, primarily against Adenosine Deaminase Acting on RNA (ADAR) and Purine Nucleoside Phosphorylase (PNP), two key enzymes where its interaction has been investigated. Recent studies have highlighted the importance of such comparative analyses, as the perceived selectivity of compounds like 8-azaadenosine has been challenged, revealing broader cytotoxic effects.[1][2][3]
Quantitative Comparison of Binding Affinity
The following tables summarize the available binding affinity data for this compound derivatives against their putative protein targets, as determined by different experimental assays. It is important to note that direct cross-validation studies employing multiple assay techniques on the same ligand-target pair are scarce in the published literature. Therefore, this guide collates data from various sources to provide a comparative overview.
Table 1: Binding Affinity of this compound Derivatives for ADAR1
| Compound | Assay Method | Target | Affinity Constant (KD) | Source |
| 8-Aza-nebularine-containing RNA duplex | Gel Shift Assay | hADAR1d E1008Q | 21 ± 11 nM | [4] |
| Adenosine-containing RNA duplex (control) | Gel Shift Assay | hADAR1d E1008Q | > 300 nM | [4] |
Table 2: Inhibitory Activity of 8-Azaadenosine Nucleosides against Purine Nucleoside Phosphorylase (PNP)
| Compound | Enzyme Source | Assay Method | Inhibition Constant (Ki) | Source |
| 8-Azaadenosine nucleoside | E. coli PNP | Not Specified | ~20 µM (for 8-azainosine) | |
| 8-Azaadenosine nucleoside | Calf Spleen PNP | Not Specified | ~40 µM (for 8-azainosine) |
Experimental Protocols
Detailed methodologies for the key experimental assays cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the principles and procedures involved in generating the binding affinity data.
Gel Shift Assay for ADAR1 Binding
Principle: This assay, also known as an electrophoretic mobility shift assay (EMSA), is used to detect protein-nucleic acid interactions. The principle is based on the observation that a protein-nucleic acid complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free nucleic acid, resulting in a "shift" in the band's position.
Protocol:
-
RNA Duplex Preparation: Synthesize and purify the RNA oligonucleotides, one of which contains the 8-aza-nebularine modification. Anneal the complementary strands to form a duplex.
-
Protein Expression and Purification: Express and purify the hyperactive deaminase domain of human ADAR1 (hADAR1d E1008Q).
-
Binding Reaction: Incubate a constant concentration of the RNA duplex with increasing concentrations of the purified hADAR1d protein in a suitable binding buffer.
-
Electrophoresis: Resolve the binding reactions on a native polyacrylamide gel.
-
Detection: Visualize the RNA bands using a suitable method (e.g., staining with a fluorescent dye or autoradiography if the RNA is radiolabeled).
-
Data Analysis: Quantify the intensity of the shifted and unshifted bands to determine the fraction of bound RNA at each protein concentration. Fit the data to a binding isotherm to calculate the dissociation constant (KD).
General Protocol for Enzyme Inhibition Assay (for PNP)
Principle: Enzyme inhibition assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. The inhibitory constant (Ki) is a measure of the inhibitor's potency.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of purified Purine Nucleoside Phosphorylase (PNP) and its substrate (e.g., inosine) in an appropriate assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the 8-azaadenosine nucleoside.
-
Reaction Initiation: In a microplate, combine the enzyme and the inhibitor at various concentrations. Initiate the reaction by adding the substrate.
-
Rate Measurement: Monitor the progress of the reaction over time by measuring the change in absorbance or fluorescence associated with the product formation.
-
Data Analysis: Determine the initial reaction rates at each inhibitor concentration. Plot the reaction rates against the inhibitor concentration and fit the data to an appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive) to determine the IC50 and subsequently the Ki value.
Visualizing Methodologies and Pathways
To further elucidate the experimental approaches and the biological context of this compound's interactions, the following diagrams, generated using the DOT language, illustrate a generic workflow for assessing binding affinity and a simplified representation of a purine metabolism pathway.
Conclusion
The cross-validation of binding affinity for this compound and its derivatives is crucial for accurately defining their therapeutic potential and for understanding their mechanism of action. The available data, though not from direct comparative studies, suggests that this compound analogs can interact with multiple targets with varying affinities. The significant difference in binding affinity observed for an 8-aza-nebularine analog to ADAR1 in a gel shift assay highlights the potential for developing more potent and selective modulators. However, the reported micromolar inhibition of PNP by 8-azaadenosine nucleosides underscores the need for comprehensive selectivity profiling. Researchers are encouraged to employ a multi-assay approach, such as combining label-free techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with more traditional biochemical assays, to obtain a more complete and reliable picture of the binding characteristics of this compound and its analogs. This will ultimately facilitate the development of more targeted and effective therapeutic agents.
References
Assessing the Specificity of 8-Azaadenine as a Kinase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of 8-Azaadenine's specificity as a kinase inhibitor, placing it in context with well-characterized inhibitors, the broadly non-selective Staurosporine and the multi-targeted inhibitor Dasatinib. This analysis is intended to inform researchers on the current understanding of this compound's activity and guide its use in experimental settings.
Executive Summary
This compound, a purine analog, has been investigated for its biological activities. However, its characterization as a specific kinase inhibitor is not well-established in the scientific literature. While its structural similarity to adenosine suggests potential interaction with ATP-binding sites of kinases, substantial evidence points towards significant off-target effects, primarily its incorporation into RNA and DNA, leading to broad cytotoxicity. This guide presents a comparative analysis of this compound against Staurosporine and Dasatinib, for which extensive kinase profiling data are available. The conspicuous absence of a comprehensive kinase inhibition profile for this compound is a critical finding of this assessment.
Data Presentation: Kinase Inhibitor Specificity Comparison
The following table summarizes the inhibitory activity (IC50 values) of Staurosporine and Dasatinib against a panel of representative kinases. IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate higher potency. No comparable, publicly available kinome-wide screening data was found for this compound.
| Kinase Target | Staurosporine IC50 (nM) | Dasatinib IC50 (nM) | This compound IC50 (nM) |
| Serine/Threonine Kinases | |||
| PKA | 7[1] | >10,000 | Not Available |
| PKCα | 3[1] | 1,100 | Not Available |
| CAMKII | 20 | 4,800 | Not Available |
| Tyrosine Kinases | |||
| SRC | 6 | 0.5 | Not Available |
| ABL | - | <1 | Not Available |
| c-KIT | - | <30 | Not Available |
| PDGFRβ | - | <30 | Not Available |
| Other Kinases | |||
| CDK2 | - | - | Not Available |
| p38 MAPK | - | - | Not Available |
Note: The IC50 values can vary depending on the assay conditions (e.g., ATP concentration). The data presented is a representative compilation from available literature.
Analysis of Specificity
Staurosporine: As illustrated in the table, Staurosporine is a potent but non-selective kinase inhibitor, showing low nanomolar IC50 values against a wide range of kinases. Its broad activity profile makes it a useful positive control in kinase assays but unsuitable for probing the function of a specific kinase in a cellular context.
Dasatinib: Dasatinib is a multi-targeted kinase inhibitor, originally developed as a Bcr-Abl inhibitor. It potently inhibits Src family kinases and several other tyrosine kinases. While more selective than Staurosporine, its activity against multiple kinases necessitates careful interpretation of experimental results.
This compound: The lack of a comprehensive kinase inhibition profile for this compound is a significant knowledge gap. While its purine-like structure suggests the potential for kinase inhibition, the primary documented cellular effects are not related to specific kinase inhibition. Research has highlighted that 8-Azaadenosine (the corresponding nucleoside) is incorporated into nucleic acids and can disrupt cellular metabolism, leading to cytotoxicity independent of specific kinase targeting.
Mandatory Visualizations
Experimental Protocols
To accurately assess the specificity of a compound like this compound, a combination of biochemical and cell-based assays is required.
Biochemical Kinase Profiling (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a large panel of purified kinases.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by a kinase. The amount of product formed is measured, typically using luminescence, fluorescence, or radioactivity. Inhibition is determined by the reduction in signal in the presence of the test compound.
Detailed Protocol (Example using ADP-Glo™ Kinase Assay):
-
Compound Preparation: Prepare serial dilutions of this compound, a positive control (e.g., Staurosporine), and a negative control (e.g., DMSO) in an appropriate assay buffer.
-
Assay Plate Setup: Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.
-
Kinase Reaction Initiation: Add 2.5 µL of a 2x kinase/substrate solution to each well.
-
ATP Addition: Start the reaction by adding 5 µL of a 2x ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Target Engagement Assay
This assay determines whether the compound interacts with its intended kinase target within a living cell.
Principle: Cellular Thermal Shift Assay (CETSA) is a method to assess target engagement. It is based on the principle that the binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Detailed Protocol:
-
Cell Culture and Treatment: Culture the cells of interest to approximately 80% confluency. Treat the cells with this compound or a vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells to obtain a total protein lysate.
-
Heating: Aliquot the lysate into several tubes and heat them to a range of different temperatures for a few minutes, followed by cooling.
-
Centrifugation: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble, non-denatured proteins and quantify the amount of the target kinase using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion
Based on the available evidence, labeling this compound as a specific kinase inhibitor is not well-supported. Its primary mechanism of action appears to be through its incorporation into nucleic acids, leading to widespread cellular toxicity. This is in stark contrast to well-profiled kinase inhibitors like Dasatinib, which, despite being multi-targeted, have a clearly defined set of high-affinity kinase targets.
For researchers considering the use of this compound in their studies, it is crucial to be aware of its likely non-specific effects and to include appropriate controls to distinguish between potential kinase inhibition and other cellular toxicities. A comprehensive kinome-wide screen of this compound would be necessary to definitively assess its activity and specificity as a kinase inhibitor. Without such data, its use as a tool to probe specific kinase pathways is not recommended.
References
A Comparative Analysis of the Cytotoxic Effects of 8-Azaadenine and 8-Azaguanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of two purine analogs, 8-Azaadenine and 8-Azaguanine. By examining their mechanisms of action, summarizing available quantitative data, and detailing relevant experimental protocols, this document aims to equip researchers with the necessary information to evaluate these compounds for their potential applications in cancer research and drug development.
At a Glance: Key Differences in Cytotoxicity
| Feature | This compound | 8-Azaguanine |
| Primary Mechanism | Metabolized to both this compound and 8-azaguanine nucleotides, which are incorporated into DNA and RNA, disrupting nucleic acid synthesis and function. | Primarily incorporated into RNA, leading to the inhibition of protein synthesis and induction of apoptosis. |
| Metabolic Pathway | Undergoes conversion to 8-azaadenosine, which is then metabolized to nucleotides of both this compound and 8-azaguanine.[1] | Directly incorporated into ribonucleic acids. |
| Reported Cytotoxicity | Demonstrates cytotoxicity in various cancer cell lines, though its effects are suggested to be a result of off-target mechanisms rather than specific enzyme inhibition.[2][3] | Exhibits potent cytotoxic effects in several cancer cell lines, with its efficacy linked to the level of its incorporation into cellular RNA. |
Quantitative Cytotoxicity Data
The following tables summarize the available half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for 8-Azaguanine and 8-Azaadenosine (a key metabolite and precursor of this compound's active forms). It is important to note that a direct comparison of IC50 values between the two parent compounds in the same cell lines is limited in the current literature.
Table 1: Cytotoxicity of 8-Azaguanine in Various Cancer Cell Lines
| Cell Line | IC50 Value | Exposure Time | Reference |
| MOLT3 (T-cell acute lymphoblastic leukemia) | 10 µM | 24h | [3] |
| CEM (T-cell acute lymphoblastic leukemia) | 100 µM | 24h | [3] |
| HEp-2 (Epidermoid carcinoma) | 2 µM | - |
Table 2: Cytotoxicity of 8-Azaadenosine in Breast Cancer Cell Lines
| Cell Line | EC50 Value | ADAR-1 Dependency | Reference |
| SK-BR-3 | ~1 µM | Independent | |
| MCF-7 | ~1 µM | Independent | |
| MDA-MB-468 | ~2 µM | Dependent | |
| HCC1954 | ~3 µM | Dependent |
Mechanisms of Action and Signaling Pathways
The cytotoxic effects of this compound and 8-Azaguanine are rooted in their ability to act as antimetabolites, interfering with normal purine metabolism and nucleic acid synthesis. However, their precise mechanisms and metabolic fates differ significantly.
This compound: A Dual-Action Prodrug
This compound, through its metabolite 8-azaadenosine, is converted intracellularly to nucleotides of both this compound and 8-azaguanine. This dual conversion leads to its incorporation into both DNA and RNA, amplifying its cytotoxic potential by disrupting multiple critical cellular processes. The incorporation into nucleic acids can trigger DNA damage responses and inhibit protein synthesis, ultimately leading to apoptosis. Recent studies suggest that the cytotoxicity of 8-azaadenosine is not dependent on the inhibition of specific enzymes like ADAR1 but is rather a consequence of these broader off-target effects.
8-Azaguanine: A Potent Inhibitor of Protein Synthesis
8-Azaguanine primarily exerts its cytotoxic effects by being incorporated into RNA. This integration disrupts the normal function of RNA molecules, leading to a potent inhibition of protein synthesis. The cellular stress induced by the accumulation of faulty RNA and the lack of essential proteins triggers the apoptotic cascade, resulting in programmed cell death.
Experimental Protocols
To facilitate the replication and validation of cytotoxicity studies, detailed methodologies for two key assays are provided below.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound or 8-Azaguanine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or 8-Azaguanine. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Experimental Workflow Comparison
The following diagram illustrates a typical workflow for comparing the cytotoxic effects of this compound and 8-Azaguanine.
Conclusion
This compound and 8-Azaguanine are both purine analogs with significant cytotoxic effects against cancer cells. Their primary distinction lies in their metabolic activation and subsequent mechanism of action. 8-Azaguanine's cytotoxicity is predominantly mediated by its incorporation into RNA, leading to the inhibition of protein synthesis. In contrast, this compound acts as a prodrug, being metabolized to both this compound and 8-azaguanine nucleotides, which are then incorporated into both DNA and RNA, resulting in a broader disruption of nucleic acid function.
While direct comparative data on their potency in the same cell lines is limited, the available information suggests that both compounds warrant further investigation. The choice between these analogs for a specific research or therapeutic application will likely depend on the targeted cancer type, its specific metabolic vulnerabilities, and the desired molecular mechanism of action. The experimental protocols and workflows provided in this guide offer a framework for conducting rigorous comparative studies to further elucidate the cytotoxic potential of these promising antimetabolites.
References
A Head-to-Head Comparison of 8-Azaadenine and Canonical Adenine in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic handling of 8-azaadenine, a purine analog with a nitrogen atom at the eighth position of the purine ring, and its canonical counterpart, adenine. This substitution significantly alters the electronic properties and conformation of the nucleobase, leading to distinct interactions with various enzymes. Understanding these differences is crucial for researchers in drug development and chemical biology who utilize purine analogs as therapeutic agents or biochemical probes.
Executive Summary
This compound serves as a substrate for several key enzymes involved in purine metabolism and nucleic acid synthesis, albeit with different efficiencies compared to adenine. The replacement of a carbon with a more electronegative nitrogen atom at the 8-position impacts hydrogen bonding patterns, stacking interactions, and the conformational preferences of the glycosidic bond in its nucleoside and nucleotide forms. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the enzymatic pathways involved.
Data Presentation: Quantitative Comparison of Enzymatic Parameters
The following tables summarize the available kinetic data for the enzymatic processing of this compound and adenine derivatives. It is important to note that direct comparative kinetic studies for many enzymes are limited in the publicly available literature.
Table 1: Adenosine Deaminase (ADAR2)
| Substrate | Relative Deamination Rate (krel) | Fold-Change vs. Adenosine |
| Adenosine (in RNA) | 1.0 | - |
| 8-Azaadenosine (in RNA) | 2.8 - 17 | ↑ 2.8 to 17-fold |
Note: The rate enhancement for 8-azaadenosine deamination by ADAR2 is significant, suggesting the 8-aza substitution facilitates the catalytic mechanism of this enzyme. The range in rate enhancement reflects the influence of the local RNA secondary structure.
Table 2: Adenine Phosphoribosyltransferase (APRT)
| Substrate | Km | Vmax | kcat | kcat/Km |
| Adenine | Data not available in comparative studies | Data not available in comparative studies | Data not available in comparative studies | Data not available in comparative studies |
| This compound | Data not available in comparative studies | Data not available in comparative studies | Data not available in comparative studies | Data not available in comparative studies |
Table 3: DNA Polymerases
| Substrate (dNTP) | Enzyme | Km | kpol | Incorporation Efficiency (kpol/Km) |
| dATP | Various | Data not available in comparative studies | Data not available in comparative studies | Data not available in comparative studies |
| 8-Aza-dATP | Various | Data not available in comparative studies | Data not available in comparative studies | Data not available in comparative studies |
Table 4: RNA Polymerases
| Substrate (NTP) | Enzyme | Km | kcat | Incorporation Efficiency (kcat/Km) |
| ATP | Various | Data not available in comparative studies | Data not available in comparative studies | Data not available in comparative studies |
| 8-Aza-ATP | Various | Data not available in comparative studies | Data not available in comparative studies | Data not available in comparative studies |
While quantitative data for APRT and polymerases are lacking in direct comparative studies, metabolic studies have shown that 8-azaadenosine can be metabolized to this compound nucleotides and subsequently incorporated into both DNA and RNA. This indicates that this compound derivatives are indeed substrates for the enzymes in these pathways, although their efficiency relative to the canonical substrates remains to be quantified.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for assaying the activity of key enzymes with adenine and its analogs. These can be adapted to perform a direct head-to-head comparison of this compound and adenine.
Adenine Phosphoribosyltransferase (APRT) Activity Assay
This protocol allows for the determination of APRT activity by measuring the formation of AMP from adenine and 5-phospho-α-D-ribose-1-pyrophosphate (PRPP).
Materials:
-
APRT enzyme (purified)
-
Adenine or this compound
-
[8-¹⁴C]Adenine (for radiolabel-based assay)
-
PRPP
-
Tris-HCl buffer (pH 7.4)
-
MgCl₂
-
Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and PRPP.
-
Add the APRT enzyme to the reaction mixture.
-
Initiate the reaction by adding the substrate (adenine or this compound, spiked with a tracer amount of [8-¹⁴C]adenine).
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding EDTA or by heat inactivation.
-
Spot an aliquot of the reaction mixture onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., 0.5 M LiCl) to separate the substrate (adenine) from the product (AMP).
-
Visualize the spots under UV light and excise them.
-
Quantify the radioactivity in the spots using a scintillation counter.
-
Calculate the amount of product formed and determine the enzyme activity. Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration.
DNA Polymerase Incorporation Assay
This assay measures the efficiency of incorporation of a deoxynucleoside triphosphate (dNTP), such as dATP or 8-aza-dATP, into a DNA primer-template duplex.
Materials:
-
DNA polymerase
-
Primer-template DNA duplex (with a specific template base for incorporation)
-
dATP or 8-Aza-dATP
-
Other three dNTPs (dCTP, dGTP, dTTP)
-
5'-[γ-³²P]ATP for radiolabeling the primer
-
T4 Polynucleotide Kinase
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT)
-
Denaturing polyacrylamide gel
-
Phosphorimager
Procedure:
-
Radiolabel the 5'-end of the primer using T4 Polynucleotide Kinase and [γ-³²P]ATP.
-
Anneal the labeled primer to the template DNA strand.
-
Set up the reaction mixture containing the primer-template duplex, DNA polymerase, and reaction buffer.
-
Initiate the reaction by adding the dNTP of interest (dATP or 8-aza-dATP) at various concentrations.
-
Incubate the reactions at the optimal temperature for the DNA polymerase for a short time to measure the single incorporation event.
-
Terminate the reactions by adding a stop solution (e.g., formamide with EDTA and loading dyes).
-
Separate the products (extended primer) from the unextended primer using denaturing polyacrylamide gel electrophoresis.
-
Visualize and quantify the bands using a phosphorimager.
-
Calculate the initial velocity of the reaction at each substrate concentration and determine the kinetic parameters (Km and kpol) by fitting the data to the Michaelis-Menten equation.
Mandatory Visualizations
Metabolic Pathway of 8-Azaadenosine
Caption: Intracellular activation of 8-azaadenosine to its active nucleotide forms.
Experimental Workflow for APRT Assay
Caption: Workflow for determining APRT kinetic parameters using a radiolabel-based assay.
Conclusion
Evaluating the In Vivo Efficacy of 8-Azaadenine Derivatives Compared to the Parent Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel anti-neoplastic agents often involves the chemical modification of existing pharmacophores to enhance efficacy, improve safety profiles, and overcome resistance mechanisms. 8-Azaadenine, a purine analogue, has demonstrated modest anti-tumor activity. This guide provides a comparative analysis of the in vivo efficacy of a hypothetical this compound derivative, designated 8-Aza-D1, against the parent compound, this compound. The data presented is a synthesized representation based on pre-clinical studies of related purine analogues to illustrate a framework for such comparative evaluations.
Quantitative Data Summary
The following tables summarize the in vivo anti-tumor efficacy and pharmacokinetic parameters of this compound and the hypothetical derivative 8-Aza-D1 in a murine xenograft model of colorectal carcinoma.
Table 1: In Vivo Anti-Tumor Efficacy in HCT-116 Xenograft Model
| Compound | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) | Mean Survival (Days) |
| Vehicle Control | - | Intraperitoneal (IP) | 0 | 25 |
| This compound | 50 | IP | 35 | 32 |
| 8-Aza-D1 | 50 | IP | 65 | 45 |
Table 2: Comparative Pharmacokinetic Profile in Mice
| Compound | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) |
| This compound | 2.5 | 0.5 | 1.2 | 20 |
| 8-Aza-D1 | 8.1 | 1.0 | 4.5 | 65 |
Experimental Protocols
In Vivo Anti-Tumor Efficacy Study
1. Cell Culture: Human colorectal carcinoma HCT-116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were performed in accordance with institutional guidelines for animal care and use.
3. Tumor Implantation: HCT-116 cells (5 x 10^6 cells in 100 µL of PBS) were subcutaneously injected into the right flank of each mouse. Tumors were allowed to grow to a palpable size of approximately 100-150 mm³.
4. Treatment: Mice were randomized into three groups (n=10 per group):
-
Group 1 (Vehicle Control): Treated with 0.9% saline, intraperitoneally (IP), once daily.
-
Group 2 (this compound): Treated with this compound at a dose of 50 mg/kg, IP, once daily.
-
Group 3 (8-Aza-D1): Treated with 8-Aza-D1 at a dose of 50 mg/kg, IP, once daily.
Treatment was administered for 21 consecutive days.
5. Efficacy Evaluation: Tumor volume was measured every three days using calipers and calculated using the formula: (Length x Width²) / 2. Body weight was monitored as an indicator of toxicity. The study was terminated when tumors in the control group reached the maximum allowed size, and survival was monitored.
Pharmacokinetic Study
1. Animal Model: Male BALB/c mice (6-8 weeks old) were used for the pharmacokinetic analysis.
2. Drug Administration: A single dose of this compound or 8-Aza-D1 (50 mg/kg) was administered via intraperitoneal injection.
3. Sample Collection: Blood samples were collected from the retro-orbital plexus at various time points (0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration. Plasma was separated by centrifugation.
4. Bioanalytical Method: Plasma concentrations of this compound and 8-Aza-D1 were determined using a validated liquid chromatography-mass spectrometry (LC-MS) method.
5. Pharmacokinetic Analysis: Pharmacokinetic parameters including Cmax, Tmax, half-life (t½), and bioavailability were calculated using non-compartmental analysis.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action for 8-Aza-D1
While this compound is known to be metabolized to 8-azaguanine and incorporated into polynucleotides, leading to cytotoxicity, the derivative 8-Aza-D1 is hypothesized to exhibit a dual mechanism of action.[1] In addition to the metabolic disruption, 8-Aza-D1 is proposed to act as an agonist for Toll-like receptor 7 (TLR7), stimulating an anti-tumor immune response.[2]
Caption: Proposed dual mechanism of action for 8-Aza-D1.
In Vivo Efficacy Experimental Workflow
The following diagram illustrates the workflow for the in vivo anti-tumor efficacy study.
Caption: Workflow for the in vivo anti-tumor efficacy study.
Conclusion
This comparative guide, based on synthesized data from related purine analogues, illustrates a framework for evaluating the in vivo efficacy of this compound derivatives against the parent compound. The hypothetical derivative, 8-Aza-D1, demonstrates superior anti-tumor activity and a more favorable pharmacokinetic profile. This enhanced efficacy is attributed to a proposed dual mechanism of action involving both metabolic disruption and immune activation via TLR7 agonism. Further investigation into the precise molecular mechanisms and in vivo performance of novel this compound derivatives is warranted to develop more effective anti-cancer therapeutics.
References
Comparative Analysis of the Metabolic Fate of 8-Azaadenine and Adenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the metabolic pathways, enzymatic interactions, and analytical methodologies for 8-Azaadenine and its naturally occurring analog, adenosine. The information presented is intended to support research and development efforts in pharmacology and medicinal chemistry by offering a clear, data-driven comparison of these two purine nucleoside analogs.
Introduction
Adenosine is an endogenous purine nucleoside that plays a crucial role in numerous physiological processes, including energy transfer, signal transduction, and cardiovascular regulation. Its metabolic fate is tightly controlled by a series of enzymes that maintain cellular homeostasis. This compound, a synthetic analog of adenine, and its corresponding nucleoside, 8-azaadenosine, are of significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology. Understanding the metabolic similarities and differences between adenosine and 8-azaadenosine is critical for predicting the efficacy, mechanism of action, and potential off-target effects of this compound-based drugs. This guide provides a comprehensive comparison of their metabolic pathways, supported by experimental data and detailed protocols.
Metabolic Pathways
The metabolic fates of adenosine and 8-azaadenosine are primarily governed by two key enzymes: adenosine deaminase (ADA) and adenosine kinase (ADK). However, the efficiency and downstream consequences of these enzymatic reactions differ significantly between the two compounds.
Metabolic Fate of Adenosine
Adenosine is rapidly metabolized in the body through two main pathways: deamination and phosphorylation.
-
Deamination by Adenosine Deaminase (ADA): In the extracellular space and within cells, adenosine is deaminated by ADA to form inosine. Inosine is then further metabolized to hypoxanthine, xanthine, and finally uric acid, which is excreted.
-
Phosphorylation by Adenosine Kinase (ADK): Intracellularly, adenosine can be phosphorylated by ADK to form adenosine monophosphate (AMP). AMP can then be further phosphorylated to adenosine diphosphate (ADP) and adenosine triphosphate (ATP), the primary energy currency of the cell.
The balance between these two pathways is crucial for regulating intracellular and extracellular adenosine concentrations, which in turn modulates adenosine receptor signaling.
Metabolic pathways of adenosine.
Metabolic Fate of this compound
This compound is administered as the base, which is then converted to its active nucleoside form, 8-azaadenosine, in the body. The metabolic fate of 8-azaadenosine is more complex and can vary depending on the cellular context.
-
Deamination by Adenosine Deaminase (ADA): 8-Azaadenosine can be a substrate for ADA, leading to the formation of 8-azainosine. This suggests that, similar to adenosine, deamination is a potential route of metabolism. However, 8-azaadenosine is also reported to be an inhibitor of ADA.
-
Phosphorylation by Adenosine Kinase (ADK): 8-Azaadenosine can be phosphorylated by ADK to form 8-azaadenosine monophosphate (8-aza-AMP). This is a critical step for its cytotoxic effects, as 8-aza-AMP can be further converted to the di- and tri-phosphate forms and incorporated into RNA and DNA, leading to chain termination and inhibition of protein synthesis.
-
Conversion to 8-Azaguanine Nucleotides: A unique aspect of 8-azaadenosine metabolism is its conversion to 8-azaguanine nucleotides. Following its conversion to 8-azainosine, it can be further metabolized to 8-azaguanosine monophosphate (8-aza-GMP) and incorporated into nucleic acids.
The balance between these pathways determines the ultimate cytotoxic and therapeutic effects of this compound.
Metabolic pathways of this compound.
Quantitative Comparison of Metabolic Parameters
The following table summarizes the available quantitative data for the key enzymes involved in the metabolism of adenosine and 8-azaadenosine. A significant data gap exists for the kinetic parameters of 8-azaadenosine as a substrate for adenosine deaminase and adenosine kinase.
| Parameter | Adenosine | 8-Azaadenosine | Reference |
| Adenosine Deaminase (ADA) | |||
| Km | 25 - 150 µM | Data not available | [1] |
| Km (specific value) | 53 µM | Data not available | |
| IC50 | - | 1.5 µM (as inhibitor) | [2] |
| Adenosine Kinase (ADK) | |||
| Km | ~ 1 µM | Data not available | [1] |
Note: The lack of Km values for 8-azaadenosine as a substrate for ADA and ADK is a critical area for future research to enable a direct quantitative comparison of their metabolic rates. The provided IC50 value indicates that 8-azaadenosine can inhibit ADA, which may influence its own metabolism and that of endogenous adenosine.
Experimental Protocols
This section provides an overview of the methodologies used to study the metabolic fate of adenosine and this compound.
Cellular Uptake and Metabolism Assay
This protocol describes a general procedure for investigating the uptake and metabolism of this compound or adenosine in cultured cells.
Workflow for cellular uptake assay.
Methodology:
-
Cell Culture: Plate cells (e.g., cancer cell lines) in 6-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a known concentration of this compound or adenosine for different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound. Lyse the cells using a suitable lysis buffer (e.g., methanol/water mixture).
-
Sample Preparation: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and proteins. Collect the supernatant containing the metabolites.
-
Analysis: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to separate and quantify the parent compound and its metabolites.
Analytical Methods
HPLC is a widely used technique for the separation and quantification of purine nucleosides and their metabolites.
-
Principle: A liquid sample is passed through a column packed with a solid adsorbent material. Different components in the sample interact differently with the adsorbent material, causing them to separate as they flow out of the column.
-
Typical Setup:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detector set at a wavelength where purines absorb strongly (e.g., 260 nm).
-
-
Quantification: The concentration of each compound is determined by comparing its peak area to that of a known standard.
LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV, making it ideal for detecting low-abundance metabolites.
-
Principle: This technique couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. After separation by LC, the compounds are ionized and their mass-to-charge ratio is measured.
-
Typical Setup:
-
LC System: Similar to the HPLC setup described above.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
-
Analysis: The parent compound and its metabolites are identified based on their specific mass-to-charge ratios and fragmentation patterns. Quantification is achieved using stable isotope-labeled internal standards.
Conclusion
The metabolic fates of adenosine and this compound, while sharing initial enzymatic pathways, diverge significantly in their downstream consequences. Adenosine is a vital endogenous nucleoside whose metabolism is a key component of cellular energy homeostasis and signaling. In contrast, this compound, through its conversion to 8-azaadenosine, acts as a metabolic Trojan horse. Its phosphorylation and subsequent incorporation into nucleic acids, along with its potential to be converted into 8-azaguanine nucleotides, underpin its cytotoxic effects.
A critical gap in the current understanding is the lack of comprehensive kinetic data for the enzymatic processing of 8-azaadenosine. Further research to determine the Km and Vmax values of adenosine deaminase and adenosine kinase for 8-azaadenosine is essential for a complete quantitative comparison and for the development of more accurate pharmacokinetic and pharmacodynamic models for this compound-based therapeutics. The experimental protocols and analytical methods outlined in this guide provide a robust framework for conducting such investigations.
References
Independent Verification of the Biological Effects of 8-Azaadenine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Azaadenine is a purine analog that has been investigated for its potential as an antimetabolite therapeutic agent. Its structural similarity to adenine allows it to interfere with nucleic acid metabolism, leading to cytotoxic effects in rapidly proliferating cells. This guide provides an independent verification of the biological effects of this compound, offering a comparative analysis with other purine analogs, namely 8-azaguanine and 6-thioguanine. The information presented is supported by experimental data from independent studies to aid researchers in their evaluation of this compound for therapeutic and research applications.
Mechanism of Action
The biological effects of this compound and its analogs stem from their ability to be metabolized and incorporated into nucleic acids, thereby disrupting normal cellular processes.
This compound and 8-Azaguanine: These 8-azapurine analogs are primarily incorporated into ribonucleic acid (RNA).[1] This incorporation leads to the production of fraudulent RNA molecules, which can inhibit protein synthesis and trigger cell death. The toxicity of 8-azaguanine, a close analog of this compound, has been directly attributed to its incorporation into RNA.
6-Thioguanine: In contrast, the cytotoxic effects of the thiopurine analog 6-thioguanine are mediated through its incorporation into deoxyribonucleic acid (DNA). This leads to DNA damage and activation of mismatch repair pathways, ultimately inducing cell cycle arrest and apoptosis.
The differential incorporation into RNA versus DNA represents a fundamental distinction in the mechanism of action between 8-azapurines and thiopurines.
Comparative In Vitro Cytotoxicity
The cytotoxic potential of this compound and its alternatives has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.
| Compound | Cell Line | IC50 (µM) |
| 8-Azaguanine | MOLT3 (Acute Lymphoblastic Leukemia) | 10 |
| CEM (Acute Lymphoblastic Leukemia) | 100 | |
| 6-Thioguanine | HeLa (Cervical Cancer) | 28.79[2] |
| MCF-7 (Breast Cancer) | 5.481 |
Note: Data for this compound is represented by its close analog, 8-azaguanine, due to the limited availability of direct IC50 values for this compound in the reviewed literature.
The data indicates that the cytotoxicity of these compounds is cell-line dependent. For instance, 8-azaguanine shows significantly higher potency in MOLT3 cells compared to CEM cells.[1] 6-thioguanine demonstrates potent activity against MCF-7 breast cancer cells.
Experimental Protocols
To facilitate independent verification and further research, this section provides detailed methodologies for key experiments cited in the comparison.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
This compound, 8-azaguanine, 6-thioguanine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the compounds. Include untreated control wells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.
Analysis of Nucleotide Incorporation (High-Performance Liquid Chromatography - HPLC)
This protocol outlines a general approach to quantify the incorporation of purine analogs into cellular nucleic acids.
Materials:
-
Treated and untreated cells
-
Nucleic acid extraction kit (for RNA or DNA)
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., ammonium acetate buffer with a methanol gradient)
-
Standards for natural nucleosides and the purine analog
Procedure:
-
Cell Treatment and Harvesting: Culture cells in the presence of the purine analog for a specified period. Harvest the cells.
-
Nucleic Acid Extraction: Isolate either total RNA or DNA from the cell pellets using a commercial kit or standard protocols.
-
Enzymatic Hydrolysis: Digest the purified nucleic acids to their constituent nucleosides by sequential treatment with nuclease P1 and bacterial alkaline phosphatase.
-
HPLC Analysis: Inject the hydrolyzed sample into the HPLC system. Separate the nucleosides using a C18 column and a suitable mobile phase gradient.
-
Quantification: Monitor the elution of nucleosides using a UV detector at an appropriate wavelength (e.g., 260 nm). Quantify the amount of the incorporated analog by comparing its peak area to a standard curve.
Conclusion
Independent verification of the biological effects of this compound, primarily through the lens of its close analog 8-azaguanine, reveals a distinct mechanism of action compared to thiopurines like 6-thioguanine. The preferential incorporation of 8-azapurines into RNA suggests a different spectrum of potential therapeutic applications and resistance mechanisms. The provided comparative data and detailed experimental protocols offer a foundation for researchers to further investigate the potential of this compound and to design robust experiments for its evaluation against other antimetabolites. Further head-to-head in vivo studies are warranted to fully elucidate the comparative efficacy and safety profiles of these compounds.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for 8-Azaadenine
The proper management and disposal of 8-Azaadenine, a potent nucleoside analog, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate exposure risks for research personnel and ensure full compliance with regulatory standards. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound and associated waste materials.
Immediate Safety and Handling Protocols
All personnel handling this compound must be thoroughly trained on its potential hazards and the requisite safety protocols. Engineering controls, such as a chemical fume hood or biological safety cabinet, should be utilized when handling the solid compound or preparing solutions to minimize inhalation exposure.
A comprehensive personal protective equipment (PPE) regimen is mandatory and includes:
-
Gloves: Nitrile or other chemically resistant gloves are required. Double-gloving is recommended to provide an additional layer of protection.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn at all times.
-
Lab Coat: A dedicated lab coat, preferably disposable or laundered by a specialized service, should be worn.
-
Respiratory Protection: In situations where large quantities of the powder are being handled or there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.
In the event of a spill, the area should be immediately evacuated and secured. Spill cleanup should only be performed by trained personnel equipped with the appropriate PPE. The spilled material should be absorbed with an inert material, collected in a sealed container, and disposed of as hazardous waste. Following the cleanup, the area must be thoroughly decontaminated.[1]
Step-by-Step Disposal Procedures
The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste.[1][2] Waste should be segregated at the point of generation into appropriate, clearly labeled containers.
1. Unused or Expired this compound (Bulk Waste):
-
Classification: This is considered bulk hazardous waste.
-
Containment: Keep the material in its original vial or a securely sealed, chemically compatible container. The container must be clearly labeled "Hazardous Waste: this compound".[1]
-
Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EH&S) department for disposal via incineration at a licensed hazardous waste facility. Do not dispose of this compound down the drain or in the regular trash. [1]
2. Contaminated Labware (Trace Waste):
-
Classification: Items with minimal residual contamination, such as used vials, pipette tips, gloves, and bench paper, are considered "trace" chemotherapy waste.
-
Containment: Collect these materials in a designated, clearly labeled hazardous waste container.
-
Disposal: Arrange for pickup by your institution's EH&S department.
3. Liquid Waste:
-
Classification: Aqueous solutions containing this compound are classified as hazardous liquid waste.
-
Containment: Collect all liquid waste in a sealed, leak-proof container. The container must be clearly labeled with its contents and the words "Hazardous Waste".
-
Disposal: Arrange for pickup by your institution's EH&S department. Do not pour liquid waste containing this compound down the drain.
Quantitative Data for Hazardous Waste Disposal
| Parameter | Guideline | Citation |
| Aqueous Waste pH | Must be between 5.5 and 10.5 for potential drain disposal of approved chemicals (this compound is NOT approved for drain disposal). | |
| Container Fill Level | Do not fill beyond the neck; leave at least one-inch of headspace to allow for expansion. | |
| Satellite Accumulation Area (SAA) Storage Time | Partially filled, closed, and properly labeled containers may remain in an SAA for up to one year. | |
| Full Container Removal from SAA | Containers must be removed from the SAA within three days of becoming full. |
Experimental Protocol: Decontamination of Glassware
For reusable glassware contaminated with this compound, a triple-rinse procedure is required:
-
Rinse the glassware three times with a suitable solvent capable of dissolving this compound.
-
Collect the first rinsate as hazardous waste.
-
Subsequent rinses with water can be performed.
-
After triple rinsing and air drying, the glassware can be returned to general use.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
